4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Description
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Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCBLDRUKMAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
An In-Depth Technical Guide to the Physicochemical and Interactive Properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of the novel compound 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This is largely due to their structural similarity to natural purine nucleotides, allowing for effective interaction with biological macromolecules.[2][3] This document serves as a foundational resource for researchers in drug discovery and materials science, offering detailed protocols and expert insights into the molecule's structural features, predicted physicochemical parameters, reactivity, and potential applications. By grounding our analysis in the well-established chemistry of the benzimidazole core, we provide a robust framework for the scientific investigation of this promising compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The fusion of benzene and imidazole rings to form the benzimidazole system creates a unique heterocyclic scaffold with significant therapeutic potential.[4] Its structural versatility and the relative ease of synthesis have made it a focal point for medicinal chemists for decades.[1] Approved drugs such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer effects, highlight the clinical success of this molecular framework.[5]
The pharmacological significance of benzimidazole derivatives stems from their physicochemical attributes. The scaffold possesses both hydrogen-bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) sites, facilitating strong and specific interactions with protein targets.[3] Furthermore, the aromatic system allows for π-π stacking and hydrophobic interactions, which are crucial for binding affinity and target engagement.[3] The specific compound of interest, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, combines this potent scaffold with a phenylamine moiety via a flexible ethyl linker, presenting a unique architecture for exploring new therapeutic avenues.
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecule consists of three key components:
-
The 1H-Benzimidazole Core: The central pharmacophore, responsible for key biological interactions.
-
The Ethyl Linker: A two-carbon chain providing conformational flexibility, allowing the two aromatic systems to adopt various spatial orientations for optimal target binding.
-
The Phenylamine Moiety: A primary aromatic amine that can serve as a hydrogen bond donor and a key site for further chemical modification or metabolic activity. The lone pair of electrons on the nitrogen atom interacts with the benzene ring, influencing its reactivity.[6]
Caption: Molecular Structure of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₅H₁₅N₃ | Based on structure |
| Molecular Weight | 237.30 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Typical for benzimidazole derivatives[8] |
| XlogP | ~3.5 | Predicted based on lipophilicity of aromatic rings |
| H-Bond Donors | 2 (imidazole N-H, amine -NH₂) | Structural analysis[3] |
| H-Bond Acceptors | 2 (imidazole N, amine N) | Structural analysis[3] |
| Solubility | Slightly soluble in water, soluble in dilute acids and polar organic solvents (DMSO, DMF, Methanol) | The phenylamine moiety is slightly soluble in water[6], but the overall large aromatic structure reduces aqueous solubility. Dissolves in acid via salt formation.[9] |
Anticipated Spectroscopic Profile
Based on the known spectral data of related structures, the following characteristic signals are expected:[8][10]
-
¹H NMR (in DMSO-d₆):
-
~12.5 ppm (s, 1H): Benzimidazole N-H proton (broad, exchangeable with D₂O).
-
~7.1-7.8 ppm (m, 8H): Aromatic protons from both the benzimidazole and phenylamine rings.
-
~5.0-6.0 ppm (s, 2H): Amine (-NH₂) protons (broad, exchangeable with D₂O).
-
~2.8-3.2 ppm (m, 4H): Two overlapping triplets corresponding to the -CH₂-CH₂- ethyl linker.
-
-
¹³C NMR (in DMSO-d₆):
-
~152 ppm: C2 carbon of the benzimidazole ring.
-
~110-150 ppm: Aromatic carbons.
-
~30-40 ppm: Aliphatic carbons of the ethyl linker.
-
-
FTIR (KBr Pellet, cm⁻¹):
-
~3450-3300: N-H stretching (amine and imidazole).
-
~3100-3000: Aromatic C-H stretching.
-
~1630: C=N stretching of the imidazole ring.[11]
-
~1600, 1500: Aromatic C=C stretching.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 238.13.
-
Synthesis and Purification Workflow
Proposed Synthetic Route: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, typically using a strong acid like polyphosphoric acid (PPA) or heating at high temperatures.[8][12]
The proposed synthesis for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine involves the reaction of o-phenylenediamine with 3-(4-aminophenyl)propanoic acid .
Caption: Proposed synthesis and purification workflow.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-(4-aminophenyl)propanoic acid (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of reactants) to the flask.
-
Expert Insight: PPA serves as both the solvent and the dehydrating catalyst. Its high viscosity requires robust mechanical stirring to ensure a homogenous reaction mixture.
-
-
Heating: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Ethyl Acetate:Hexane eluent).[8]
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Cautiously pour the viscous mixture into a beaker containing crushed ice with vigorous stirring.
-
Trustworthiness: This quenching step is critical. Pouring the hot, concentrated acid into ice water hydrolyzes the PPA and precipitates the product as a salt. Performing this slowly and with stirring prevents dangerous splashing and ensures efficient precipitation.
-
-
Workup - Neutralization: Slowly add a concentrated ammonium hydroxide solution to the aqueous slurry until the pH reaches ~7. The free base form of the product will precipitate out.[8]
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove residual salts, followed by a wash with a minimal amount of cold methanol or diethyl ether to aid in drying.[8]
-
Purification: Purify the crude solid using silica gel column chromatography. A gradient of ethyl acetate in hexane is a suitable mobile phase. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to yield the final compound.
Protocols for Structural Elucidation and Purity Assessment
A multi-technique approach is required to confirm the identity and purity of the synthesized compound, forming a self-validating system.[13][14]
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- 14. pacificbiolabs.com [pacificbiolabs.com]
Molecular weight and structure of benzimidazole ethyl phenylamine
Technical Monograph: Benzimidazole Ethyl Phenylamine (BEPA) Scaffolds
Executive Summary
This technical guide provides an in-depth analysis of the Benzimidazole Ethyl Phenylamine (BEPA) scaffold, specifically the N-(2-(1H-benzimidazol-2-yl)ethyl)aniline motif. This structural unit is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for various bioactive agents, including H1-antihistamines, kinase inhibitors, and neuropeptide receptor antagonists. This document details the molecular architecture, synthetic pathways, physicochemical profiling, and analytical characterization of this entity.
Part 1: Molecular Identity & Structural Elucidation
The term "benzimidazole ethyl phenylamine" most accurately describes N-(2-(1H-benzimidazol-2-yl)ethyl)aniline , a molecule where a benzimidazole heterocycle is linked to an aniline moiety via an ethyl spacer at the C2 position.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
| Common Name | 2-(2-anilinoethyl)benzimidazole |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| Exact Mass | 237.1266 |
| CLogP (Predicted) | 2.6 – 3.1 (Lipophilic) |
| pKa (Base) | ~5.6 (Benzimidazole N3), ~4.0 (Aniline N) |
| H-Bond Donors | 2 (Benzimidazole NH, Aniline NH) |
| H-Bond Acceptors | 1 (Benzimidazole N3) |
| Rotatable Bonds | 4 |
Structural Topology
The molecule consists of three distinct domains:
-
The Head Group (Benzimidazole): A planar, bicyclic aromatic system acting as a hydrogen bond donor/acceptor.
-
The Linker (Ethyl): A flexible C2 spacer allowing conformational adaptation.
-
The Tail Group (Phenylamine/Aniline): A hydrophobic aromatic ring capable of
- stacking interactions.
Note on Isomerism: While the C2-linked isomer is the most common linear interpretation, researchers must also consider the N1-linked isomer (1-(2-anilinoethyl)benzimidazole), which possesses distinct electronic properties and metabolic stability profiles.
Part 2: Synthetic Methodologies
The synthesis of the BEPA scaffold typically follows a convergent approach. The most robust protocol involves the Phillips condensation of o-phenylenediamine with a
Protocol: Acid-Catalyzed Cyclodehydration
Objective: Synthesis of N-(2-(1H-benzimidazol-2-yl)ethyl)aniline.
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
N-Phenyl-
-alanine (3-anilinopropanoic acid) (1.1 eq) -
Hydrochloric acid (4N) or Polyphosphoric acid (PPA)
Step-by-Step Workflow:
-
Preparation: Dissolve o-phenylenediamine (10 mmol) and N-phenyl-
-alanine (11 mmol) in 4N HCl (20 mL). -
Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. The acidic environment promotes the formation of the amide intermediate followed by cyclization.
-
Neutralization: Cool the reaction mixture to 0°C. Slowly adjust pH to ~8.0 using ammonium hydroxide (28%). A precipitate should form.[1]
-
Isolation: Filter the solid precipitate and wash with cold water (3x 10 mL).
-
Purification: Recrystallize from ethanol/water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).
Yield: Typically 75–85%.
Synthetic Pathway Diagram
Figure 1: Acid-catalyzed synthesis of the BEPA scaffold via Phillips condensation.
Part 3: Analytical Characterization
Validating the structure requires a multi-modal analytical approach.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion: [M+H]⁺ = 238.13 m/z .
-
Fragmentation Pattern:
-
m/z 119: Characteristic benzimidazole cation (cleavage of ethyl linker).
-
m/z 106: N-methylaniline fragment (rearrangement).
-
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.2 ppm (s, 1H): Benzimidazole NH (broad, exchangeable).
-
δ 7.5 – 7.1 ppm (m, 4H): Benzimidazole aromatic protons.
-
δ 7.1 – 6.5 ppm (m, 5H): Aniline aromatic protons.
-
δ 5.8 ppm (t, 1H): Aniline NH.
-
δ 3.5 ppm (q, 2H): Methylene adjacent to aniline N (-CH₂-NH-).
-
δ 3.1 ppm (t, 2H): Methylene adjacent to benzimidazole C2 (-C-CH₂-).
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for purity and identity confirmation.
Part 4: Pharmacological Context
The BEPA scaffold is not a drug in itself but a versatile pharmacophore . Its biological activity is modulated by substituents on the phenyl and benzimidazole rings.
-
Kinase Inhibition: The benzimidazole motif mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases. The ethyl-phenylamine tail extends into the hydrophobic back pocket.
-
GPCR Ligands: Derivatives of this scaffold act as antagonists for Histamine H1 receptors (e.g., related to Astemizole structures) and Neuropeptide Y receptors.
-
Safety Note: Unlike the nitro-benzimidazole opioids (Nitazenes) which contain a diethylaminoethyl side chain, the phenylamine (aniline) scaffold described here is generally associated with non-opioid targets. However, rigorous SAR (Structure-Activity Relationship) studies are required to rule out off-target hERG channel inhibition, a common liability for benzimidazole-ethyl-amine derivatives.
References
-
Synthesis of Benzimidazoles: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
Phillips Condensation Protocol: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393. Link
-
Benzimidazole Pharmacophores: Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link
-
Analytical Data (MS/NMR): PubChem Compound Summary for CID 79869 (2-(1H-benzimidazol-2-yl)aniline - Structural Analog). Link
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An In-depth Technical Guide to 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine and the Broader Class of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents. This technical guide centers on the specific derivative, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, while extending its scope to the broader, extensively researched class of 2-substituted benzimidazoles. Although a specific CAS number for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is not readily found in major chemical databases, indicating its potential novelty or specialized nature, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established principles of benzimidazole chemistry. We will delve into the synthetic methodologies, physicochemical properties, and the vast pharmacological landscape of this chemical family, offering both theoretical grounding and practical insights for researchers in drug discovery and development.
Introduction to the Benzimidazole Core
Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a fusion between a benzene ring and an imidazole ring.[1] This structural motif is of profound interest as it mimics the structure of naturally occurring purines, allowing benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[][3] The versatility of the benzimidazole ring system, particularly the ease of substitution at the 2-position, has led to the development of a vast library of compounds with diverse therapeutic applications.[4] These include roles as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[5][6]
The subject of this guide, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, features a phenylamine moiety connected to the 2-position of the benzimidazole core via an ethyl linker. This specific arrangement suggests potential applications in areas where interactions with aromatic-binding pockets or specific spatial orientations are crucial for biological activity.
Synthesis of 2-Substituted Benzimidazoles: A General Overview
The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry, with numerous methodologies available. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).
The Phillips Condensation: A Classic Approach
The Phillips condensation, a cornerstone of benzimidazole synthesis, typically involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of the parent structure of our target compound, this would involve the reaction of o-phenylenediamine with 3-(4-aminophenyl)propanoic acid.
Experimental Protocol: General Phillips Condensation
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of o-phenylenediamine and the desired carboxylic acid (e.g., 3-(4-aminophenyl)propanoic acid).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid (PPA).
-
Heating: Reflux the mixture for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into a beaker of ice-cold water and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Purification: The precipitate is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or methanol.
Modern Synthetic Methodologies
In recent years, more efficient and environmentally friendly methods have been developed for benzimidazole synthesis. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. The synthesis of 4-(1H-benzimidazol-2-yl)aniline has been achieved with high yield (95%) using PPA under microwave irradiation.[6]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation provides a mechanical energy source that can accelerate reactions. A rapid, metal-free, one-pot synthesis of 2-substituted benzimidazoles has been reported using NaOH/I₂ as an oxidant system under ultrasonic conditions.[5]
-
Catalytic Methods: A variety of catalysts, including metal-based and acid catalysts, have been employed to facilitate the condensation reaction under milder conditions.[7]
Workflow for the Synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Caption: General synthetic workflow for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis of Inference |
| Molecular Formula | C₁₅H₁₅N₃ | Based on the chemical structure |
| Molecular Weight | ~237.30 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature, possibly crystalline | General property of benzimidazole derivatives |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.[8] | The presence of the aromatic rings and the amine group suggests some polarity, while the overall structure is largely nonpolar.[8] |
| pKa | The benzimidazole NH is weakly acidic, and the phenylamine is basic. | The imidazole moiety can be protonated, and the aniline nitrogen has a lone pair of electrons. |
| Spectroscopic Data | ||
| ¹H NMR | Aromatic protons (7.0-8.0 ppm), ethyl protons (2.5-3.5 ppm), amine protons (variable). | Inferred from standard chemical shift values and data for similar structures. |
| ¹³C NMR | Aromatic carbons (110-150 ppm), ethyl carbons (20-40 ppm). | Inferred from standard chemical shift values. |
| IR Spectroscopy | N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (3000-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹). | Characteristic vibrational modes for the functional groups present. |
Pharmacological Potential and Applications
The benzimidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[][4] The introduction of a 2-(4-aminophenylethyl) substituent could modulate these activities and confer novel properties.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are well-known for their antimicrobial properties.[9] They can act as competitive inhibitors, replacing purines in the biosynthesis of nucleic acids and proteins in microbial cells, thereby inhibiting their growth.[3] The presence of the phenylamine group could enhance these properties through increased hydrogen bonding or improved cell permeability.
Anticancer Activity
Many 2-substituted benzimidazoles exhibit potent anticancer activity.[] They can interact with various biological targets, including tubulin, topoisomerase, and protein kinases, leading to cell cycle arrest and apoptosis. The specific structure of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine makes it a candidate for investigation as a novel anticancer agent.
Antiviral Activity
The structural similarity of benzimidazoles to purines makes them effective antiviral agents, particularly against viruses that rely on host cell machinery for replication. They can interfere with viral nucleic acid synthesis and other critical viral processes.
Anti-inflammatory and Analgesic Activity
Certain benzimidazole derivatives have shown significant anti-inflammatory and analgesic effects.[6] These activities are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.[]
Potential Signaling Pathway Involvement
Caption: Potential mechanisms of action for a benzimidazole-based anticancer agent.
Conclusion
While 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine may not be a commercially cataloged compound with an assigned CAS number, its synthesis and potential biological activities can be confidently extrapolated from the extensive body of research on 2-substituted benzimidazoles. This guide provides a foundational understanding for researchers interested in exploring this specific molecule or other novel benzimidazole derivatives. The synthetic pathways are well-established, and the pharmacological potential is significant, making this class of compounds a rich area for continued investigation in drug discovery and development.
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved February 15, 2026, from [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Longdom Publishing. Retrieved February 15, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]
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Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (n.d.). AccScience Publishing. Retrieved February 15, 2026, from [Link]
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2-Ethylbenzimidazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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A mechanistic study of 2-vinylbenzimidazole formation from 2-(2'-haloethyl)benzimidazoles. Synthesis of highly electron-rich vinylic compounds by general base and specific acid-general base catalysis. (1987). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction. (2018). PubMed Central. Retrieved February 15, 2026, from [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved February 15, 2026, from [Link]
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Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. (2019). PubMed Central. Retrieved February 15, 2026, from [Link]
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Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
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Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2022). PubMed Central. Retrieved February 15, 2026, from [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC. Retrieved February 15, 2026, from [Link]
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2-Ethyl-1H-benzimidazole-6-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis of Ethyl N-Functionalized β-Amino Benzimidazole Acrylate Derivatives and their Cytotoxic Biological Evaluation. (n.d.). Scilit. Retrieved February 15, 2026, from [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). NIH. Retrieved February 15, 2026, from [Link]
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A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. (2009). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
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- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows for facile interaction with a diverse array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this versatile core have been successfully developed into drugs spanning a multitude of therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[2] This guide focuses on a specific, yet promising, class of these derivatives: 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine and its analogs. The introduction of an ethyl linker between the benzimidazole core and the phenylamine moiety presents a unique structural motif that warrants in-depth investigation for its therapeutic potential.
Synthetic Strategies: Building the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine Core
The synthesis of the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine scaffold can be approached through several established methods for benzimidazole ring formation. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
A plausible synthetic route to the target scaffold would involve the condensation of o-phenylenediamine with 3-(4-aminophenyl)propanoic acid. This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA) or conducted under microwave irradiation to drive the cyclization.[3]
Alternatively, a multi-step synthesis can provide greater control over the introduction of various substituents. This could begin with the synthesis of 2-benzyl-1H-benzimidazole derivatives, followed by subsequent functional group manipulations on the phenyl ring to introduce the amine group.[3][4] For instance, a nitro group can be carried through the synthesis and then reduced to the desired amine in a final step.[5]
Experimental Protocol: Synthesis of 2-(Substituted)-1H-benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles, which can be adapted for the synthesis of the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine core.
Materials:
-
o-Phenylenediamine
-
Appropriate carboxylic acid (e.g., 3-(4-nitrophenyl)propanoic acid)
-
Polyphosphoric acid (PPA) or 4N HCl
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1 equivalent) is prepared.
-
The mixture is heated in the presence of a condensing agent, such as polyphosphoric acid or 4N HCl, at a temperature typically ranging from 120-160°C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-substituted benzimidazole.
Structure-Activity Relationships (SAR): The Influence of the Ethyl Linker and Phenylamine Substituents
While specific SAR studies on 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on related 2-substituted benzimidazoles. The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of biological activity.
The ethyl linker in the target scaffold provides conformational flexibility, allowing the phenylamine moiety to adopt various spatial orientations relative to the benzimidazole core. This flexibility can be crucial for optimal binding to a target protein. The length of the alkyl chain at the C2 position has been shown to influence the potency of benzimidazole derivatives in various contexts.
Furthermore, the amino group on the phenyl ring serves as a key functional handle for derivatization. Modifications at this position, such as acylation, alkylation, or incorporation into heterocyclic systems, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The electronic nature of substituents on the phenyl ring can also impact activity.
Visualization of Synthetic Pathway
Caption: General synthetic scheme for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Potential Therapeutic Targets and Applications
Based on the broad pharmacological profile of benzimidazole derivatives, compounds based on the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine scaffold may exhibit a range of therapeutic activities.
Anticancer Potential
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Similar to established anticancer agents, some benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6]
The 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine core, with its potential for diverse functionalization, represents a promising starting point for the development of novel anticancer agents.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents. Their mechanisms of action can include:
-
Inhibition of Fungal Cell Wall Synthesis: Some derivatives interfere with the synthesis of essential components of the fungal cell wall.
-
Disruption of Bacterial Cell Division: Certain compounds can target proteins involved in bacterial cell division.
-
Inhibition of Viral Replication: Benzimidazoles have shown activity against a range of viruses by inhibiting key viral enzymes.[2]
The phenylamine moiety of the target scaffold could be modified to enhance antimicrobial potency and spectrum.
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been well-documented. These compounds can modulate inflammatory pathways by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some benzimidazoles can inhibit COX-1 and COX-2.
-
Modulating Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines.
The structural features of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine derivatives could be optimized to develop selective and potent anti-inflammatory agents with improved side-effect profiles.
Data Presentation: Hypothetical Inhibitory Concentrations (IC50) of Phenylamine Derivatives
The following table presents hypothetical IC50 values for a series of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine derivatives against a panel of cancer cell lines to illustrate potential structure-activity relationships. This data is for illustrative purposes only and is not based on actual experimental results.
| Compound ID | R1 (at phenylamine) | R2 (at benzimidazole) | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| BZE-001 | H | H | 15.2 | 22.5 | 18.9 |
| BZE-002 | 4-Cl | H | 5.8 | 8.1 | 6.5 |
| BZE-003 | 4-OCH3 | H | 12.1 | 18.3 | 14.7 |
| BZE-004 | H | 5-NO2 | 9.7 | 11.2 | 10.1 |
| BZE-005 | 4-Cl | 5-NO2 | 2.3 | 3.5 | 2.9 |
Future Directions and Conclusion
The 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine scaffold represents a promising, yet underexplored, area in the vast field of benzimidazole medicinal chemistry. The unique structural features of these derivatives, particularly the ethyl linker, offer opportunities for the development of novel therapeutic agents with potentially improved efficacy and selectivity.
Further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Key areas for future investigation include:
-
Systematic Synthesis and SAR Studies: A comprehensive library of derivatives with diverse substitutions on both the phenylamine and benzimidazole rings should be synthesized and screened against a wide range of biological targets.
-
Target Identification and Mechanism of Action Studies: For active compounds, detailed studies should be conducted to identify their specific molecular targets and elucidate their mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
By leveraging the established versatility of the benzimidazole scaffold and exploring the unique chemical space offered by the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine core, researchers and drug development professionals can potentially unlock new avenues for the treatment of a wide range of diseases.
References
- Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via tandem catalysis involving acid catalysis and catalytic hydrogenation of nitro groups using Pd@MIL-101(Cr)
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - PMC. [Link]
- SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE - BIP-CIC. (URL not available)
-
Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation - ResearchGate. [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate. [Link]
- Process for preparing 2-(4-aminophenyl)
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - Applied Chemical Engineering. (URL not available)
-
Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline - Academia.edu. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW - Neuroquantology. [Link]
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-
SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF - ResearchGate. [Link]
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Solubility Profiling of Benzimidazole-Substituted Phenylamines: Thermodynamic Mechanisms & Experimental Protocols
Executive Summary
The solubility profile of benzimidazole-substituted phenylamines is a critical physicochemical parameter governing their utility in drug discovery (bioavailability, BCS classification) and materials science (corrosion inhibition, polymer synthesis). These molecules combine a rigid, planar benzimidazole core with a flexible, hydrogen-bond-active phenylamine moiety.[1] This guide provides a technical framework for characterizing their dissolution thermodynamics, selecting appropriate solvent systems, and executing self-validating experimental protocols.
Molecular Architecture & Solubility Mechanisms
To predict and manipulate the solubility of benzimidazole-substituted phenylamines, one must understand the competing intermolecular forces at play.
Structural Determinants
The molecule consists of two distinct domains affecting solvation:
-
The Benzimidazole Core: A bicyclic aromatic heterocycle acting as a hydrogen bond acceptor (via the imine nitrogen,
) and a weak donor (via the amine nitrogen, ). It drives - stacking interactions, often resulting in high crystal lattice energy and high melting points ( ). -
The Phenylamine Substituent: An aniline-like moiety attached to the core. The primary amine (
) significantly increases polarity and hydrogen bond donating capacity ( ), making the molecule more soluble in polar protic solvents but less soluble in non-polar hydrocarbons.
Solvation Thermodynamics
The dissolution process is governed by the Gibbs free energy change (
-
Endothermic Dissolution: For these crystalline solids, dissolution is typically endothermic (
), meaning solubility increases with temperature. -
Entropy-Driven: The disorder created by breaking the crystal lattice (
) drives the process, but is often counteracted by the "hydrophobic effect" in water, necessitating the use of organic co-solvents or hydrotropes.
Thermodynamic Modeling Strategies
Reliable solubility data requires mathematical correlation to smooth experimental error and predict behavior at unmeasured temperatures. Two models are industry standards for this class of compounds.
The Modified Apelblat Equation
This semi-empirical model is highly accurate for benzimidazoles in both polar and non-polar solvents as it accounts for the temperature dependence of the enthalpy of solution.
- : Mole fraction solubility.[2][3]
- : Absolute temperature (Kelvin).[2][3][4]
-
: Empirical model parameters derived from regression analysis.
-
Application: Use this for precise interpolation between 273 K and 323 K.
-
The van't Hoff Equation
A simplified model useful for determining thermodynamic functions (
-
Linear Plot: Plotting
vs. yields a straight line where the slope is .[1] Linearity confirms no phase transition (polymorph change) occurred during the experiment.
Experimental Protocol: Isothermal Saturation Method
This protocol utilizes the "Shake-Flask" method followed by HPLC or Gravimetric analysis.[1] It is the gold standard for generating thermodynamic solubility data.
Reagents & Equipment
-
Solute: Benzimidazole-substituted phenylamine (Purity
, verified by HPLC/NMR).[1] -
Solvents: HPLC Grade (Methanol, Ethanol, DMF, DMSO, Ethyl Acetate).
-
Apparatus: Constant temperature shaker bath (
accuracy), 0.45 PTFE syringe filters.
Step-by-Step Workflow
Figure 1: Isothermal Saturation Workflow. The dashed line represents the self-validating check: if replicate samples show Relative Standard Deviation (RSD) > 3%, equilibrium was not reached.
Critical Control Points
-
Isothermal Filtration: The syringe and filter must be pre-heated to the experiment temperature to prevent "crash-out" (precipitation) during filtration.
-
Solid Phase Analysis: Perform PXRD (Powder X-Ray Diffraction) on the residual solid after the experiment to ensure no solvate formation or polymorphic transition occurred.
Representative Solubility Profile
The following data represents the typical solubility hierarchy for benzimidazole-phenylamine analogs (e.g., 2-(4-aminophenyl)benzimidazole) based on thermodynamic literature trends [1][2].
Table 1: Solubility Hierarchy in Organic Solvents (at 298.15 K)
| Solvent Class | Representative Solvent | Solubility Potential | Hansen Interaction Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High ( | Strong dipole-dipole & H-bond acceptance breaks lattice energy effectively.[1] |
| Polar Protic | Methanol, Ethanol | Moderate ( | Good H-bond donation to imidazole nitrogen; solubility decreases as alkyl chain length increases.[1] |
| Esters | Ethyl Acetate | Low-Moderate | Limited H-bonding capability; useful for crystallization/purification.[1] |
| Non-Polar | Hexane, Toluene | Very Low ( | High energy cost to create cavity in solvent; |
| Water | Water (pH 7) | Insoluble | Hydrophobic effect dominates unless pH is adjusted (soluble at pH < 3 via protonation). |
Hansen Solubility Parameters (HSP)
To select a green alternative solvent, match the solute's HSP values.
-
Benzimidazole Core:
, , MPa [3].[5] -
Optimization: The phenylamine group increases
. Solvents with and (e.g., Acetone, 1-Butanol) are statistically favored.
Data Interpretation & Application
Thermodynamic Logic Flow
Understanding the data allows for process optimization.
Figure 2: Thermodynamic decision tree for process chemistry. Large enthalpy changes suggest cooling crystallization is efficient; small changes necessitate anti-solvent addition.
Formulation Implications
-
Bioavailability: The low aqueous solubility necessitates formulation strategies such as salt formation (using HCl or Mesylate) or Amorphous Solid Dispersions (ASD) using polymers like PVP-VA64 which match the solubility parameter of the drug.
-
Purification: The steep solubility curve in alcohols (e.g., Ethanol) makes them ideal for recrystallization—dissolve at reflux (high solubility) and cool to room temperature (moderate/low solubility) to recover pure crystals.
References
-
Wang, J., et al. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. ACS Omega/Figshare. Link
-
Alattabi, K., et al. (2026).[3] Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Link
-
Abbott, S., & Hansen, C. (2025). Hansen Solubility Parameters: Benzimidazole Profile. Hansen Solubility Parameters in Practice (HSPiP). Link
-
PubChem. (2025).[6] Compound Summary: 2-(4-aminophenyl)-1H-benzimidazol-5-amine.[1][7] National Library of Medicine. Link
-
Yang, Z., et al. (2018).[8] Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Link
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A Comprehensive Technical Guide to 1H-Benzoimidazol-2-yl Ethyl Phenylamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry
The benzimidazole scaffold, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleoside bases allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in drug discovery.[2][3][4][5] This unique characteristic has led to the development of a vast library of benzimidazole derivatives with an extensive range of pharmacological applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][6][7][8] Marketed drugs such as the anthelmintics (albendazole, mebendazole) and proton pump inhibitors (omeprazole, lansoprazole) underscore the clinical success of this versatile core.[5]
This guide focuses on a specific, promising subclass: 1H-Benzoimidazol-2-yl ethyl phenylamine derivatives. This core structure combines three key pharmacophoric elements:
-
The 1H-Benzimidazole Nucleus: The primary driver of biological interaction.
-
The Ethyl Linker: A flexible spacer that can influence binding affinity and orientation within a target protein.
-
The Terminal Phenylamine Group: A versatile moiety that can be substituted to modulate lipophilicity, electronic properties, and hydrogen bonding capacity, thereby fine-tuning the compound's pharmacological profile.
By dissecting the synthesis, structure-activity relationships (SAR), and key biological activities of related compounds, this document aims to provide researchers and drug development professionals with a foundational understanding of this promising chemical space.
Part 1: Synthetic Strategies for Benzimidazole Scaffolds
The construction of the benzimidazole core is a well-established process in synthetic organic chemistry. The most common and versatile method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[9][10] Elaboration from this core allows for the targeted synthesis of 1H-Benzoimidazol-2-yl ethyl phenylamine derivatives.
Proposed Synthetic Workflow
A logical and efficient pathway to the target compounds can be envisioned as a multi-step process. This workflow is designed for adaptability, allowing for the introduction of diverse substituents on both the benzimidazole ring and the terminal phenyl ring to generate a library of analogues for SAR studies.
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An In-depth Technical Guide to the pKa Values and Ionization of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the ionization behavior of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents. We will delve into the theoretical underpinnings of its acidic and basic centers, present detailed experimental protocols for accurate pKa determination via potentiometric and spectrophotometric titrations, and explore the utility of computational methods for in silico pKa prediction. This document is intended to serve as a practical resource for scientists seeking to understand and experimentally determine the ionization constants of this and structurally related compounds.
Introduction: The Significance of pKa in Drug Development
The extent to which a molecule is ionized at a given pH is governed by its pKa value(s). For a drug candidate, this seemingly simple parameter has far-reaching consequences. The ionization state affects:
-
Solubility: Ionized species are generally more water-soluble than their neutral counterparts.
-
Permeability: The neutral form of a molecule typically permeates biological membranes more readily.
-
Target Binding: The charge state of a ligand can be crucial for its interaction with the binding site of a protein.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) are all influenced by a compound's pKa.
The molecule 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine possesses two key ionizable moieties: the benzimidazole ring system and the aniline-like primary amine. Understanding the distinct pKa values associated with these groups is paramount for predicting its behavior in physiological environments and for the rational design of formulation and delivery strategies.
Theoretical Framework: Ionization Equilibria
The structure of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine features two primary sites of protonation: the nitrogen atoms of the benzimidazole ring and the amino group of the phenylamine moiety.
-
Benzimidazole Moiety: The benzimidazole ring contains two nitrogen atoms. One is a basic, imine-like nitrogen that is readily protonated, while the other is a pyrrole-like nitrogen that is significantly less basic.[1] The protonation of the benzimidazole ring can be represented by the following equilibrium:
Benzimidazoles are known to be basic, with the conjugate acid of the parent benzimidazole having a pKa of approximately 5.6.[2] The exact pKa will be influenced by the substituent at the 2-position.
-
Phenylamine (Aniline) Moiety: The primary amino group attached to the phenyl ring is also basic and will be protonated in acidic conditions. The basicity of anilines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The pKa of aniline's conjugate acid is around 4.6. Substituents on the phenyl ring can further modulate this pKa value.
The overall ionization profile of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine will, therefore, be characterized by at least two distinct pKa values, corresponding to the protonation/deprotonation of the benzimidazole and aniline functionalities.
Diagram of Ionization Equilibria:
Caption: Generalized ionization states of the molecule with decreasing pH.
Experimental Determination of pKa Values
Accurate experimental determination of pKa values is crucial. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometric titration.[3][4]
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[5][6] The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[5]
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Sample Preparation: Prepare a solution of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine at a concentration of approximately 1-10 mM. The solvent should be water or a co-solvent system (e.g., methanol/water) if solubility is limited. Note that the use of co-solvents will yield an apparent pKa (pKaapp) that may need to be extrapolated to 0% co-solvent.[3]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[5]
-
Titration:
-
To determine the basic pKa values, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
To determine any acidic pKa values, titrate with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).[3]
-
-
Data Acquisition: Record the pH after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[5] Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
Workflow for Potentiometric pKa Determination:
Caption: Step-by-step workflow for potentiometric pKa determination.
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with pH.[3] It requires smaller amounts of the compound compared to potentiometry.[3]
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to determine the wavelengths of maximum absorbance for the fully protonated and neutral/deprotonated species.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. The pKa can also be calculated using the following equation:
pKa = pH + log[(A_I - A)/(A - A_N)]
where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.
Workflow for Spectrophotometric pKa Determination:
Caption: Step-by-step workflow for spectrophotometric pKa determination.
Computational pKa Prediction
In silico methods for pKa prediction are valuable for high-throughput screening and for gaining insights into the factors influencing ionization.[7] These methods range from empirical approaches based on large databases to more rigorous quantum mechanical calculations.[7]
-
Empirical Methods: Software like ACD/pKa Predictor and MoKa utilize large databases of experimental pKa values and apply algorithms based on chemical structure fragments and Hammett-type equations to predict pKa values.[8][9] These methods are fast and often provide good accuracy for compounds similar to those in their training sets.[8]
-
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the protonation/deprotonation reaction.[10] While computationally more intensive, they can offer high accuracy, especially when combined with appropriate solvent models.[11][12] The isodesmic method is a common approach that can improve accuracy by canceling out systematic errors in calculations.[10]
It is important to note that the experimental determination of pKa values for benzimidazoles can be challenging due to their low solubility in water.[11][13] Computational methods can be particularly useful in such cases.
Data Interpretation and Expected pKa Values
Based on the pKa values of the parent structures, we can estimate the approximate pKa values for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
| Ionizable Group | Parent Compound | Typical pKa | Expected pKa for the Target Molecule |
| Benzimidazole | Benzimidazole | ~5.6 | 5.0 - 6.0 |
| Phenylamine | Aniline | ~4.6 | 4.0 - 5.0 |
The ethyl linker between the two aromatic systems is expected to have a minimal electronic effect, thus the pKa values should be relatively close to those of the parent compounds. However, experimental verification is essential for definitive values.
Conclusion
A thorough understanding and accurate determination of the pKa values of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine are indispensable for its development as a potential therapeutic agent. This guide has provided a detailed overview of the theoretical principles governing its ionization, step-by-step protocols for its experimental determination using potentiometry and spectrophotometry, and a brief on the application of computational tools. By employing these methodologies, researchers can obtain the critical data needed to inform formulation design, predict in vivo behavior, and ultimately accelerate the drug development process.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Mora, J. R., et al. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B, 110(20), 10035-10043. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Mora, J. R., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(20), 10035-10043. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14370-14405. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionization of benzimidazole in acidic medium. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Behjatmanesh, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Iranian chemical communication, 2(3), 147-156. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Matsumura, Y., & Iida, K. (2013). Theoretical study on the ionization of aniline in aqueous solutions. CORE. Retrieved from [Link]
-
Fox, A., & Bowen, R. D. (2005). Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation and neutralisation-reionisation mass spectrometry. European journal of mass spectrometry (Chichester, England), 11(4), 381–387. Retrieved from [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
-
Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
PubMed. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]
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askIITians. (2014). What is the pH of 0.001M aniline solution ? The ionization constant o. Retrieved from [Link]
-
ACS Publications. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Retrieved from [Link]
-
ACS Publications. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
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ACS Publications. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Retrieved from [Link]
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Extramarks. (n.d.). What is the ph of 0.001 m aniline solution? the ionization constant of aniline = 4.27 x 10-10. calculate the degree of ionization of aniline in the solution. also calculate the ionization constant of the conjugate acid of aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
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Toxicity and safety data sheet (SDS) for benzimidazole phenylamine
Topic: Technical Safety & Toxicology Assessment: 2-Phenylbenzimidazole (Benzimidazole Phenylamine Analog) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scope of Assessment
Nomenclature Clarification:
The term "benzimidazole phenylamine" is chemically ambiguous. It most accurately refers to 2-Phenylbenzimidazole (CAS 716-79-0) or
This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanistic understanding of toxicity, rigorous handling protocols, and emergency response logic, designed for high-compliance laboratory environments.
Chemical Identity & Physicochemical Characterization
| Parameter | Specification |
| Chemical Name | 2-Phenyl-1 |
| Common Synonyms | Benzimidazole, 2-phenyl-; 2-Phenylbenzimidazole |
| CAS Registry Number | 716-79-0 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 292–294 °C (indicates high thermal stability) |
| Solubility | Low in water; soluble in ethanol, DMSO, and DMF |
Hazard Identification & GHS Classification
Unlike generic safety summaries, we analyze the causality of these hazards. The benzimidazole core is biologically active, often targeting microtubule polymerization, which necessitates strict containment.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
NFPA 704 Rating (Estimated)
-
Health (Blue): 2 (Intense or continued exposure could cause temporary incapacitation).
-
Flammability (Red): 1 (Must be preheated before ignition can occur).
-
Instability (Yellow): 0 (Normally stable).
Toxicological Profile & Mechanistic Insights[3]
Mechanism of Action (The "Why" of Toxicity)
Benzimidazoles function primarily as microtubule destabilizers . They bind to the
-
Cellular Target:
-Tubulin. -
Systemic Effect: Potential for aneugenicity (abnormal chromosome number) if exposure is chronic and significant.
-
Local Effect: The phenyl moiety contributes to lipophilicity, facilitating dermal absorption and localized irritation of mucous membranes.
Toxicological Data Summary
| Endpoint | Value/Observation | Interpretation |
| Acute Oral LD50 | ~2,910 mg/kg (Mouse - based on structural analog Benzimidazole) | Moderate toxicity; ingestion of gram-quantities is dangerous. |
| Skin Irritation | Positive (Rabbit) | Direct contact causes erythema and inflammation. |
| Eye Irritation | Positive (Rabbit) | Particulate matter causes mechanical and chemical conjunctivitis. |
| Carcinogenicity | Not listed by IARC/NTP | No definitive evidence, but handle as a potential bioactive agent. |
Visualization: Biological Interaction & Exposure Logic
The following diagram illustrates the mechanistic pathway of benzimidazole toxicity and the logical decision tree for exposure response.
Caption: Figure 1. Mechanistic pathway of benzimidazole toxicity (left) and immediate exposure response logic (right).
Occupational Safety & Handling Protocols
Core Directive: Treat 2-Phenylbenzimidazole as a Potent Bioactive Solid .
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Ventilation: Ensure face velocity is >100 fpm (0.5 m/s).
-
Static Control: The powder is organic and potentially combustible. Ground all equipment to prevent electrostatic discharge (ESD) during transfer.
Personal Protective Equipment (PPE)
-
Respiratory: If handling outside a hood (not recommended) or during spill cleanup, use a NIOSH N95 or P100 particulate respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid powders, but change immediately if wetted with solvent.
-
Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.
Emergency Response & Environmental Fate
Fire Fighting Measures
-
Hazard: Emits toxic fumes under fire conditions, specifically Nitrogen Oxides (
) , Carbon Monoxide ( ), and Carbon Dioxide ( ). -
Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or
.[3][4] -
Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[3] Do not allow fire-fighting water to enter drains (aquatic toxicity risk).
Accidental Release (Spill Protocol)
-
Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.
-
Protect: Don PPE (Goggles, N95/P100, Gloves, Lab Coat).
-
Contain: Cover spill with a damp cloth or absorbent pad to prevent dust generation. DO NOT dry sweep.
-
Clean: Scoop up material into a waste container. Wipe surface with 70% Ethanol followed by soap and water.
-
Disposal: Dispose of as hazardous chemical waste (RCRA code depending on local regulations, often non-regulated but treat as toxic).
Environmental Fate
-
Aquatic Toxicity: Benzimidazoles are generally toxic to aquatic life due to their stability and biological activity.
-
Persistence: High. Not readily biodegradable in standard tests.
-
Bioaccumulation: Log
is estimated around 2.5–3.0, indicating moderate potential for bioaccumulation in organisms.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Phenylbenzimidazole. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-Phenyl-1H-benzimidazole (CID 69427). National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzimidazole. Retrieved from
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An In-Depth Technical Guide to the Potential Biological Targets of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine for Researchers and Drug Development Professionals
This guide provides a comprehensive exploration of the potential biological targets of the novel compound, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust body of research on structurally analogous benzimidazole derivatives allows for a scientifically grounded inference of its likely pharmacological activities and molecular interactions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound. By synthesizing data from closely related structures, we can construct a logical framework for initiating a targeted and efficient investigation into its mechanism of action.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic endogenous nucleotides and interact with a wide array of biological macromolecules.[1][2] The specific structure of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, featuring a benzimidazole core linked via an ethyl bridge to a phenylamine moiety, suggests a number of plausible biological activities, which will be detailed in the subsequent sections.
Potential as an Anti-inflammatory Agent
A significant number of benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[3][4][5] The mechanisms underlying this activity are diverse and often involve the modulation of key inflammatory pathways. For 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, the following targets are of primary interest:
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: These enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes. Structurally similar benzimidazoles have been shown to inhibit both COX-1/COX-2 and 5-LOX.[3][6] The phenylamine group of the topic compound could play a crucial role in binding to the active sites of these enzymes.
-
Modulation of Pro-inflammatory Cytokines: Benzimidazole derivatives have been observed to suppress the production of key inflammatory cytokines such as TNF-α and IL-6.[6][7] This is often achieved through the inhibition of upstream signaling pathways like NF-κB.
-
Cannabinoid and Bradykinin Receptor Antagonism: Certain benzimidazole scaffolds have been identified as antagonists of cannabinoid and bradykinin receptors, both of which are implicated in inflammatory processes.[3][4] The substitution pattern on the benzimidazole ring is a critical determinant of this activity.[3][4]
Experimental Workflow for Assessing Anti-inflammatory Potential
A logical experimental progression to evaluate the anti-inflammatory properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is outlined below.
Caption: A stepwise workflow for evaluating anti-inflammatory activity.
Detailed Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, 96-well plates, plate reader.
-
Procedure:
-
Prepare a series of dilutions of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Incubate the plate according to the assay kit manufacturer's instructions to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specified incubation period, stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
Potential as an Anticancer Agent
The benzimidazole core is a prominent feature in numerous anticancer drugs. The structural similarity of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine to known anticancer agents suggests several potential mechanisms of action.
-
Topoisomerase Inhibition: Bis-benzimidazoles are known to interfere with DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[8] The planar benzimidazole ring can intercalate into the DNA, while the side chain can interact with the enzyme.
-
Microtubule Disruption: Several benzimidazole derivatives, such as albendazole, exhibit anticancer activity by inhibiting tubulin polymerization, which is essential for cell division.[9]
-
Kinase Inhibition: The MAPK signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[10] Benzimidazole derivatives have been developed as inhibitors of key kinases in this pathway, such as BRAF.[10]
Experimental Workflow for Anticancer Activity Evaluation
The following workflow can be employed to investigate the anticancer potential of the compound.
Caption: A workflow for assessing the anticancer properties of the compound.
Potential as a Neuroprotective Agent
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.[7] The underlying mechanisms often involve the mitigation of oxidative stress and neuroinflammation.
-
Antioxidant Activity: The benzimidazole nucleus can act as a free radical scavenger.[11] The phenylamine group in the topic compound may also contribute to its antioxidant potential.
-
Inhibition of Pro-inflammatory Mediators in the CNS: As discussed in the anti-inflammatory section, the ability to inhibit cytokines like TNF-α and IL-6 is also relevant for neuroprotection.[7][11]
-
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease, and 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors.[12]
Quantitative Data from Structurally Similar Compounds
| Compound Class | Target | IC50 / Activity | Reference |
| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | IC50 = 1.65 ± 0.55 μM | [12] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Nitric Oxide & TNF-α Production | IC50 = 0.86 & 1.87 µM | [6] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | V600EBRAF | IC50 = 0.49 µM | [10] |
| 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors | α-glucosidase | IC50 = 0.71 ± 0.02 µM | [13] |
Other Potential Biological Targets
The versatility of the benzimidazole scaffold suggests other potential therapeutic applications for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
-
Antihypertensive Agents: Benzimidazole-containing drugs like telmisartan act as angiotensin II receptor antagonists.[1]
-
Antimicrobial and Antifungal Agents: A broad range of 2-substituted benzimidazoles have demonstrated activity against various bacterial and fungal strains.[14][15]
-
α-Glucosidase Inhibitors: For the management of diabetes, 2-phenyl-1H-benzo[d]imidazole derivatives have been shown to be potent α-glucosidase inhibitors.[13]
Conclusion
While further direct experimental validation is necessary, the analysis of structurally related compounds provides a strong rationale for investigating 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine as a potential therapeutic agent with a diverse range of biological activities. The proposed experimental workflows in this guide offer a logical and efficient starting point for elucidating its mechanism of action and identifying its primary biological targets. The phenylamine moiety is a key structural feature that warrants particular attention in future structure-activity relationship studies. This in-depth technical guide serves as a valuable resource to accelerate the research and development of this promising benzimidazole derivative.
References
-
Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles. (2018). PubMed. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC. [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). PMC. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). PMC. [Link]
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2019). PMC. [Link]
-
A Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Derivatives. (2023). ResearchGate. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry. [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2019). ResearchGate. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]
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Structure activity relationships of substituted benzimidazoles. (1985). PubMed. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2016). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). ResearchGate. [Link]
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SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (2014). IJRPC. [Link]
-
Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. (2022). PMC. [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (2021). PubMed. [Link]
-
NLRP3 Inflammasome inhibitors that provide neuroprotection. (2022). Dove Medical Press. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar. [Link]
-
ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. (2010). ResearchGate. [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (2023). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). ResearchGate. [Link]
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Technical Guide: The History, Chemistry, and Detection of 2-Benzylbenzimidazole Opioids (Nitazenes)
Abstract This technical guide provides a comprehensive analysis of benzimidazole-derived opioids, specifically the 2-benzylbenzimidazole class (commonly known as "nitazenes"). Originally synthesized by CIBA in the 1950s as potential analgesic alternatives to morphine, these compounds were shelved due to profound respiratory depression risks. They have recently re-emerged as high-potency Novel Psychoactive Substances (NPS). This document details their historical discovery, Structure-Activity Relationships (SAR), pharmacodynamics, and validated LC-MS/MS detection protocols for forensic and clinical application.
Historical Genesis: The CIBA Era (1957–1960)
The discovery of this class is attributed to Swiss researchers Hunger, Kebrle, Rossi, and Hoffmann at CIBA Aktiengesellschaft (now Novartis) in the late 1950s.
The Objective
In the post-war era, the pharmaceutical industry sought synthetic analgesics that could decouple the pain-relieving properties of morphine from its addictive and respiratory-depressant side effects. The benzimidazole scaffold—already known for biological activity in antihistamines—was selected for modification.
The Discovery
In 1957 , Hunger et al. published the synthesis of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole .[1] Initial pharmacological screening by Gross and Turrian (1957) revealed that while the base molecule (desnitazene) had weak analgesic activity, the addition of a nitro group (-NO₂) at the 5-position of the benzimidazole ring dramatically amplified potency.
This led to the characterization of Etonitazene , a compound exhibiting analgesic potency approximately 1,000 times that of morphine in rodent models. However, the therapeutic index (the ratio between the effective dose and the lethal dose) was dangerously narrow. Consequently, CIBA abandoned clinical development, and the compounds remained obscure academic curiosities until their illicit resurgence in 2019.
Figure 1: Timeline of 2-benzylbenzimidazole discovery, abandonment, and resurgence.
Chemical Architecture & SAR
The user-specified "benzimidazole-ethyl-phenylamine" nomenclature refers to the three critical structural domains of the nitazene pharmacophore. Understanding these domains is essential for predicting the potency of new analogs.
The Scaffold Domains
The molecule consists of a benzimidazole core substituted at three key positions:[1]
-
Position 1 (The Tail): An N,N-diethyl-2-aminoethyl chain. This is the "ethyl-amine" portion responsible for receptor docking orientation.
-
Position 2 (The Head): A benzyl group (phenyl ring attached via a methylene bridge).
-
Position 5 (The Potency Switch): A substituent on the benzimidazole ring (typically a nitro group).[2]
Structure-Activity Relationship (SAR) Rules
| Domain | Modification | Effect on Potency (MOR) |
| 5-Position (Core) | Nitro (-NO₂) | Critical for maximum potency (Etonitazene). |
| Hydrogen (-H) | Drastic reduction (Desnitazene is weak). | |
| Benzyl Ring (Para) | Ethoxy (-OEt) | Highest Potency (Etonitazene). |
| Isopropoxy (-OiPr) | High Potency (Isotonitazene). | |
| Methoxy (-OMe) | Moderate/High Potency (Metonitazene). | |
| Propoxy (-OnPr) | High Potency (Protonitazene). | |
| N-Tail (Aminoethyl) | Diethylamino | Standard high potency. |
| Pyrrolidino | Increased potency (Etonitazepyne).[3][4][5][6][7][8] | |
| Piperidino | Retained potency (Etonitazepipne).[3][4] |
Mechanistic Insight: The 5-nitro group enhances the electron-withdrawing nature of the benzimidazole system, likely strengthening pi-stacking interactions within the Mu-Opioid Receptor (MOR) binding pocket.
Figure 2: Structure-Activity Relationship (SAR) of the nitazene scaffold.
Pharmacodynamics & Mechanism of Action
Receptor Selectivity
Benzimidazole opioids are highly selective Mu-Opioid Receptor (MOR) agonists . Unlike fentanyl, which has some kappa-opioid activity, nitazenes bind almost exclusively to the MOR.
Beta-Arrestin Recruitment (The Danger Signal)
A critical differentiator in opioid pharmacology is "biased agonism."
-
G-Protein Pathway: Leads to analgesia (pain relief).
-
Beta-Arrestin Pathway: Leads to receptor internalization and respiratory depression .
Research indicates that Etonitazene and Isotonitazene are super-agonists that robustly recruit beta-arrestin-2. This explains their exceptionally steep dose-response curve for respiratory arrest compared to morphine.
Comparative Potency Data
| Compound | Potency (vs Morphine) | Potency (vs Fentanyl) | Key Feature |
| Morphine | 1x | < 0.01x | Reference Standard |
| Fentanyl | 100x | 1x | Clinical Standard |
| Metonitazene | 100x | 1x | Equiponent to Fentanyl |
| Isotonitazene | 500x | 5x | Rapid onset |
| Etonitazene | 1,000x | 10x | Prototype; High Toxicity |
| Etonitazepyne | >1,000x | >10x | N-pyrrolidino analog |
Analytical Protocols: Detection & Quantification
Due to their high potency, nitazenes are present in biological fluids at sub-nanogram concentrations (often < 1 ng/mL). Standard immunoassays (ELISA) for opiates or fentanyl do not cross-react with nitazenes. Specialized LC-MS/MS protocols are required.
Validated LC-MS/MS Methodology
Objective: Quantitation of Isotonitazene, Etonitazene, and metabolites in whole blood.[9]
Reagents & Standards
-
Internal Standard (ISTD): Isotonitazene-D5 or Fentanyl-D5 (if matched analog not available).
-
Matrix: Whole blood or urine.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Sample Preparation (Solid Phase Extraction - SPE)
-
Lyse: Mix 0.5 mL blood with 1 mL deionized water and ISTD.
-
Buffer: Add 1 mL Phosphate Buffer (pH 6.0).
-
Load: Condition SPE cartridge (Mixed-mode Cation Exchange, e.g., Oasis MCX). Load sample.
-
Wash: Wash with 0.1 N HCl, followed by Methanol.
-
Elute: Elute with 5% Ammonium Hydroxide in Methanol.
-
Reconstitute: Evaporate to dryness under Nitrogen; reconstitute in 100 µL Mobile Phase A.
Instrumental Parameters
-
Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Note: Biphenyl phases offer superior separation of nitazene isomers compared to C18.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Quantifier/Qualifier):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Isotonitazene | 411.2 | 100.1 | 72.1 |
| Etonitazene | 397.2 | 100.1 | 72.1 |
| Metonitazene | 383.2 | 100.1 | 72.1 |
| Protonitazene | 411.2 | 100.1 | 72.1 |
Note: Isotonitazene and Protonitazene are isomers (same mass). They must be separated chromatographically. The Biphenyl column achieves this separation.
Figure 3: Analytical workflow for the forensic detection of nitazene analogs.
References
-
Hunger, A., Kebrle, J., Rossi, A., & Hoffmann, K. (1957). Synthesis of analgesically active benzimidazole derivatives with basic substitutions. Experientia, 13, 400–401. Link
-
Gross, F., & Turrian, H. (1957).[6][7] Über Benzimidazolderivate mit starker analgetischer Wirkung. Experientia, 13, 401–403. Link
-
World Health Organization (WHO). (2020).[7] Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[10] Link
-
Vandeputte, M. M., et al. (2021).[6] In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids. Archives of Toxicology. Link
-
Krotulski, A. J., et al. (2020). Isotonitazene Quantitation in Blood using LC-MS/MS. Journal of Analytical Toxicology. Link
-
United Nations Office on Drugs and Crime (UNODC). (2021).[7] Current NPS Threats Volume IV. Link
Sources
- 1. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. tonydagostino.co.uk [tonydagostino.co.uk]
- 6. Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
Methodological & Application
Efficient Synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine: An Application Note and Detailed Protocol
Introduction
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is a versatile molecule incorporating the pharmacologically significant benzimidazole scaffold. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties, making them privileged structures in medicinal chemistry and drug discovery.[1] The title compound, with its primary amine functionality, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents and functional materials.
This application note provides a detailed, efficient, and reliable protocol for the synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. The described method is based on the well-established Phillips condensation reaction, a robust method for the formation of the benzimidazole ring system.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Synthetic Strategy: The Phillips Condensation
The core of this synthetic protocol lies in the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions to form a benzimidazole.[2][5] In this specific synthesis, o-phenylenediamine is reacted with 3-(4-aminophenyl)propanoic acid. The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic benzimidazole ring.[2]
The choice of the Phillips condensation is predicated on its efficiency, generally good yields with aliphatic carboxylic acids, and the use of relatively common and inexpensive reagents.[2]
Figure 1: Overall synthetic workflow for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Experimental Protocol
This protocol details the synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| o-Phenylenediamine | ≥99.5% | Sigma-Aldrich | 95-54-5 |
| 3-(4-Aminophenyl)propanoic acid | 97% | Sigma-Aldrich | 2393-17-1[6] |
| Polyphosphoric acid (PPA) | 115% | Sigma-Aldrich | 8017-16-1 |
| Ammonium hydroxide solution | 28-30% | Fisher Scientific | 1336-21-6 |
| Ethyl acetate | HPLC grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC grade | Fisher Scientific | 110-54-3 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-(4-aminophenyl)propanoic acid (5.0 g, 30.3 mmol).
-
To this, add o-phenylenediamine (3.27 g, 30.3 mmol).
-
Carefully and with stirring, add polyphosphoric acid (50 g). Caution: Polyphosphoric acid is viscous and corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to 180-200°C with continuous stirring under a gentle stream of nitrogen.
-
Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100°C.
-
Slowly and carefully pour the warm reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
The resulting acidic solution will contain the product as a salt. Neutralize the solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the free amine product.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60°C overnight.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate with a small amount of methanol) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 100%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine as a solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
Discussion of Key Experimental Choices
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) serves as both the solvent and the acidic catalyst. Its high viscosity and dehydrating properties at elevated temperatures drive the cyclization and dehydration steps of the Phillips condensation to completion.
-
Reaction Temperature: The reaction is conducted at a high temperature (180-200°C) to overcome the activation energy for the intramolecular cyclization and dehydration steps, ensuring a reasonable reaction rate.
-
Work-up Procedure: Quenching the reaction mixture in ice water is a critical step to hydrolyze the polyphosphoric acid and precipitate the product. Subsequent neutralization is necessary to deprotonate the amine and benzimidazole nitrogen atoms, rendering the product insoluble in the aqueous medium and allowing for its isolation by filtration.
-
Purification Method: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products, ensuring high purity for subsequent applications.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with extreme care.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.
Conclusion
This application note provides a comprehensive and efficient protocol for the synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. By following the detailed step-by-step procedure and understanding the rationale behind the key experimental choices, researchers can reliably produce this valuable building block for applications in medicinal chemistry and materials science.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
CoLab.ws. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Academia.edu. Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
Sources
Reaction conditions for preparing benzimidazole from o-phenylenediamine
Application Note: Optimized Synthesis of Benzimidazole Scaffolds
Executive Summary & Strategic Framework
Benzimidazole moieties are privileged structures in medicinal chemistry, serving as the bioisostere core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines. While the classical Phillips condensation remains the industrial standard for unsubstituted or alkyl-substituted derivatives, modern drug discovery demands milder, regioselective oxidative cyclizations to access complex 2-aryl derivatives without harsh acidic conditions.
This guide provides three distinct, validated protocols. Selection depends on the desired substitution pattern at the C-2 position and the tolerance of the substrate to acidic media.
Method Selection Decision Tree
Figure 1: Strategic decision tree for selecting the optimal benzimidazole synthesis pathway.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields.
-
Phillips Condensation: Involves the formation of a mono-amide intermediate followed by acid-catalyzed dehydration. Steric hindrance at the ortho-position of the carboxylic acid can significantly retard the cyclization step.
-
Oxidative Cyclization: Proceeds via a Schiff base (imine) formation. The critical step is the oxidative ring closure, which requires an oxidant (e.g., Na₂S₂O₅, Air/Catalyst) to restore aromaticity after the nucleophilic attack of the second amine.
Reaction Mechanism (Phillips vs. Oxidative)
Figure 2: Dual mechanistic pathways. Path A dominates for carboxylic acids; Path B is required for aldehydes.
Detailed Protocols
Protocol A: Classical Phillips Condensation
Best For: Unsubstituted benzimidazole (R=H) or alkyl derivatives (R=Me, Et). Reference Standard: Organic Syntheses Coll. Vol. 2, p.65.
Reagents:
-
o-Phenylenediamine (OPD): 54.0 g (0.5 mol)[1]
-
Formic Acid (90%): 32 mL (0.75 mol) [Excess drives reaction][1]
-
Sodium Hydroxide (10% aq): For neutralization[1]
-
Decolorizing Carbon (Norit): ~2 g[1]
Step-by-Step Workflow:
-
Condensation: In a 500 mL round-bottom flask, mix OPD and formic acid. The reaction is exothermic; allow initial heat to dissipate.
-
Reflux: Heat the mixture in a water bath at 100°C for 2 hours .
-
Checkpoint: The mixture should darken slightly but remain homogenous.
-
-
Neutralization: Cool to room temperature (RT). Slowly add 10% NaOH with constant rotation until the mixture is just alkaline to litmus (pH ~8-9) .
-
Critical: Rapid addition can trap impurities in the precipitating solid.
-
-
Isolation: Filter the crude solid via Buchner funnel. Wash with 50 mL ice-cold water. Press dry.
-
Purification (Recrystallization):
Expected Yield: 83–85% Melting Point: 170–172°C[1]
Protocol B: Oxidative Cyclization with Sodium Metabisulfite
Best For: 2-Aryl benzimidazoles; Acid-sensitive substrates. Mechanism: Na₂S₂O₅ acts as a mild oxidant and adduct former, facilitating the cyclization of the intermediate Schiff base.
Reagents:
-
o-Phenylenediamine: 1.0 equiv
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 equiv
-
Sodium Metabisulfite (Na₂S₂O₅): 1.0 equiv
-
Solvent: Ethanol/Water (1:1 v/v) or DMF (for solubility)
Step-by-Step Workflow:
-
Pre-mixing: Dissolve OPD and the aldehyde in Ethanol/Water. Stir at RT for 10 mins to initiate imine formation.
-
Oxidant Addition: Add Na₂S₂O₅ in one portion.
-
Reflux: Heat to reflux (80°C ) for 3–4 hours .
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Disappearance of the aldehyde spot indicates completion.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or Acetone.
Why this works: The bisulfite adduct stabilizes the intermediate and provides a driving force for the dehydrogenation step without requiring harsh metal oxidants.
Protocol C: Green Microwave-Assisted Synthesis
Best For: High-throughput library generation, solvent-free requirements.
Reagents:
-
o-Phenylenediamine: 1.0 equiv
-
Carboxylic Acid / Aldehyde: 1.0 equiv
-
Catalyst (Optional): PPA (Polyphosphoric acid) or Silica-supported Lewis Acid.
Step-by-Step Workflow:
-
Mix: Grind OPD and the carboxylic acid in a mortar until a homogenous paste forms (Solvent-free).
-
Irradiation: Place in a microwave reactor vial. Irradiate at 140°C (Power: 150W) for 5–10 minutes .
-
Safety: Use a capped pressure vial designed for synthesis.
-
-
Quench: Cool to RT. Add 10% Na₂CO₃ solution to neutralize residual acid.
-
Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
Comparison: Yields are typically 10-20% higher than thermal methods, with reaction times reduced from hours to minutes.
Analytical Comparison of Methods
| Feature | Method A (Phillips) | Method B (Oxidative) | Method C (Microwave) |
| Substrate Scope | Aliphatic Acids | Aromatic Aldehydes | Broad (Acids/Aldehydes) |
| Reaction Time | 2–24 Hours | 3–5 Hours | 5–15 Minutes |
| Conditions | Harsh (pH < 1, 100°C) | Mild (pH ~5-7, 80°C) | Variable (High Temp/Press) |
| Typical Yield | 60–85% | 85–95% | 90–98% |
| Green Score | Low (Acid waste) | Medium (Ethanol solvent) | High (Solvent-free potential) |
References
-
Wagner, E. C.; Millett, W. H. "Benzimidazole." Organic Syntheses, Coll. Vol. 2, p.65 (1943).
- Ridley, H. F.; Spickett, R. G.; Timmis, G. M. "The reaction of aldehydes with o-phenylenediamines." Journal of Heterocyclic Chemistry, 2(4), 453-456 (1965).
-
Dubey, R. et al. "Comparative studies on conventional and microwave assisted synthesis of benzimidazole..." Chem. Pharm.[5][6] Bull., 55(1), 115-117 (2007).[6]
-
Raja, D. et al. "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization..." J. Org.[6][7] Chem., 85(17), 11531–11540 (2020).[8]
- Anastas, P. T.; Warner, J. C.Green Chemistry: Theory and Practice, Oxford University Press: New York, 1998. (Foundational reference for Method C principles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ijariie.com [ijariie.com]
- 4. scribd.com [scribd.com]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(2-(Phenylamino)ethyl)-1H-benzo[d]imidazole via Acid-Catalyzed Condensation
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science.[1][2][3] This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, is a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The target molecule of this guide, 2-(2-(phenylamino)ethyl)-1H-benzo[d]imidazole, incorporates a flexible ethyl phenylamine side chain, a feature often explored in drug design to optimize ligand-receptor interactions.
This document provides a detailed, field-proven protocol for the synthesis of this target compound through the Phillips condensation reaction. This robust and widely-used method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][7][8] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and reliable synthesis for researchers in drug development and organic synthesis.
Reaction Principle and Mechanism
The synthesis of 2-substituted benzimidazoles via the Phillips method is a classic acid-catalyzed condensation-cyclization reaction.[9] The process is initiated by the reaction between o-phenylenediamine and, in this specific protocol, 3-(phenylamino)propanoic acid.
The mechanism proceeds through several key steps:
-
Protonation: The carboxylic acid is protonated by the strong mineral acid catalyst (e.g., HCl), activating the carbonyl carbon towards nucleophilic attack.
-
N-Acylation: One of the amino groups of the o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.[7]
-
Intramolecular Cyclization: The second, unreacted amino group of the intermediate then performs a nucleophilic attack on the amide carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (elimination of a second water molecule) to form the stable, aromatic benzimidazole ring system.
This sequence is an efficient pathway to construct the benzimidazole core with the desired substituent at the 2-position, directly derived from the structure of the carboxylic acid used.[1][4]
// Reactants OPD [label="o-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="3-(Phenylamino)propanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"];
// Intermediates Activated_Acid [label="Protonated Carboxylic Acid\n(Activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Acyl [label="N-Acyl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized_Int [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="2-(2-(Phenylamino)ethyl)-\n1H-benzo[d]imidazole", fillcolor="#E6F4EA", fontcolor="#202124"]; Water [label="2 H₂O", shape=plaintext, fontcolor="#4285F4"];
// Edges Acid -> Activated_Acid [label="+ H⁺", color="#EA4335"]; {rank=same; OPD; Activated_Acid} OPD -> N_Acyl [label="1. Nucleophilic Attack\n2. -H₂O", color="#4285F4"]; Activated_Acid -> N_Acyl; N_Acyl -> Cyclized_Int [label="Intramolecular\nCyclization", color="#34A853"]; Cyclized_Int -> Product [label="Dehydration\n(-H₂O)", color="#FBBC05"]; Product -> Water [style=invis];
// Invisible edges for alignment H_plus -> Activated_Acid [style=invis]; }
Figure 1: Mechanism of the Phillips Condensation Reaction.
Materials and Reagents
Ensure all reagents are of analytical grade or higher. All experiments should be conducted in a well-ventilated fume hood.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| o-Phenylenediamine | 99.5% | Sigma-Aldrich | Toxic & Suspected Carcinogen. Handle with extreme care.[10][11][12] |
| 3-(Phenylamino)propanoic acid | ≥98% | Combi-Blocks | |
| Hydrochloric Acid (HCl) | 4 M solution or concentrated (37%) | Fisher Scientific | Corrosive. Handle with care.[13] |
| Sodium Hydroxide (NaOH) | Pellets or 10% solution | VWR | Corrosive. Used for neutralization. |
| Ethanol (EtOH) | 95% or Absolute | Decon Labs | Used for recrystallization. |
| Activated Carbon | Decolorizing grade | Alfa Aesar | Used for purification. |
| Distilled or Deionized Water | - | In-house | |
| Round-bottom flask (250 mL) | - | VWR | |
| Reflux condenser | - | Kimble | |
| Heating mantle with stirrer | - | VWR | |
| Büchner funnel and filter flask | - | VWR | |
| TLC plates (Silica gel 60 F254) | - | Merck | |
| Standard laboratory glassware | - | Pyrex | Beakers, graduated cylinders, etc. |
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mole scale synthesis. Adjust quantities as needed, maintaining molar ratios.
Part A: Reaction Setup and Reflux
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (5.4 g, 0.05 mol).
-
Causality Note: This is the diamine backbone that will form the benzene portion of the benzimidazole.
-
-
Addition of Carboxylic Acid: To the same flask, add 3-(phenylamino)propanoic acid (8.3 g, 0.05 mol). A 1:1 molar ratio is standard, though a slight excess of the carboxylic acid can be used to ensure full consumption of the diamine.[14]
-
Acid Catalyst Addition: Carefully add 4 M hydrochloric acid (60 mL) to the flask. This will cause an exothermic reaction and the solids should dissolve.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain reflux for 3-4 hours.
-
Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Part B: Product Isolation and Neutralization
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The flask can then be placed in an ice bath to facilitate further cooling and potential precipitation of the product hydrochloride salt.
-
Neutralization: Slowly and carefully add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled mixture with constant stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the mixture is slightly alkaline (pH ~ 8-9).
-
Causality Note: Neutralization deprotonates the benzimidazole nitrogen and any remaining acid, causing the free base form of the product to precipitate out of the aqueous solution.[14]
-
-
Precipitation and Collection: A solid precipitate should form upon neutralization. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water (~100 mL total) to remove any inorganic salts and other water-soluble impurities. Press the solid dry on the funnel.
Part C: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a beaker or Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol-water mixture) and heat gently with stirring until the solid is fully dissolved.
-
Causality Note: Recrystallization purifies the compound based on differences in solubility. The desired product should be soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (decolorizing charcoal) and boil for 5-10 minutes.[5][14]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-80 °C to a constant weight.[5]
// Steps A [label="1. Combine Reactants\n(o-Phenylenediamine &\n3-(Phenylamino)propanoic Acid)"]; B [label="2. Add 4M HCl Catalyst"]; C [label="3. Heat to Reflux (3-4 hours)"]; D [label="4. Cool to Room Temperature"]; E [label="5. Neutralize with 10% NaOH (pH 8-9)"]; F [label="6. Isolate Crude Product via\nVacuum Filtration"]; G [label="7. Purify by Recrystallization\n(Hot Ethanol/Water)"]; H [label="8. Collect Pure Crystals\n& Dry Under Vacuum"]; I [label="9. Characterize Final Product\n(TLC, MP, IR, NMR, MS)"];
// Workflow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Figure 2: Experimental Workflow for Synthesis.
Characterization of Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized 2-(2-(phenylamino)ethyl)-1H-benzo[d]imidazole.
| Analysis Technique | Expected Result |
| Appearance | Off-white to light brown crystalline solid. |
| Melting Point (MP) | A sharp melting point range is indicative of high purity. (Literature value required for comparison). |
| Thin Layer Chromatography (TLC) | A single spot should be observed using a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 6:4 v/v).[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks: ~3400-3200 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Aromatic C-H), ~1620 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (C=C aromatic stretch).[2][15] |
| ¹H NMR Spectroscopy | Expected signals for aromatic protons on both rings, methylene (-CH₂-CH₂-) protons, and N-H protons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₅H₁₅N₃ (M+H⁺ ≈ 238.13 m/z). |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[16]
-
Handling Reagents:
-
o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin, and is a suspected carcinogen and mutagen.[11][12] Handle only in a fume hood, avoiding dust inhalation and skin contact.[10]
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns. Handle with extreme care.[13]
-
-
Reaction Conditions: The reflux procedure should be performed in a fume hood away from ignition sources. Ensure the condenser has a steady flow of cooling water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in designated containers.
References
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.ws. Available at: [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine - ijariie. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC. Available at: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available at: [Link]
-
Benzimidazole - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - ResearchGate. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
-
Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. Available at: [Link]
-
Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 - ResearchGate. Available at: [Link]
-
Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd - The Royal Society of Chemistry. Available at: [Link]
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents.
-
FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. Available at: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. Available at: [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. ijpsm.com [ijpsm.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. colab.ws [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. uwm.edu [uwm.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. nj.gov [nj.gov]
Using 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine as an epoxy curing agent
This Application Note is designed for material scientists and research engineers focusing on high-performance thermoset networks. It details the utilization of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (referred to hereafter as BIEP-Amine ) as a latent, high-temperature epoxy curing agent.
Application Note: BIEP-Amine in High-Performance Epoxy Networks
Executive Summary
BIEP-Amine represents a hybrid class of curing agents bridging aromatic amines and benzimidazoles . Unlike traditional rigid benzimidazoles, the ethyl linker in BIEP-Amine introduces a degree of molecular flexibility, enhancing fracture toughness (
-
Primary Amine Functionality: The phenylamine moiety reacts stoichiometrically with epoxide groups at moderate temperatures.
-
Benzimidazole Functionality: The imidazole ring acts as a catalytic accelerator and crosslinker at elevated temperatures, maximizing crosslink density.
Chemical Basis & Mechanism[1][2][3]
Structure-Property Relationship
The molecule consists of a benzimidazole core linked to a phenylamine via an ethyl bridge.
-
Ethyl Bridge effect: Breaks conjugation between the electron-withdrawing benzimidazole and the amine. This makes the primary amine more nucleophilic (reactive) than directly fused analogs (e.g., 2-(4-aminophenyl)benzimidazole), allowing for lower initial cure onset temperatures.
-
Benzimidazole Moiety: Provides thermal stability and "latent" catalytic activity. The secondary amine in the ring (
) can open epoxide rings at C or catalyze etherification.
Reaction Mechanism
The curing process proceeds in two distinct kinetic stages, allowing for "B-staging" (creating a pre-preg or shelf-stable intermediate).
Stage I (Adduct Formation): Nucleophilic attack by the primary amine (-NH
Figure 1: Dual-stage reaction mechanism of BIEP-Amine with Epoxy Resins.
Technical Data & Stoichiometry
To formulate correctly, you must calculate the Amine Hydrogen Equivalent Weight (AHEW) .
| Parameter | Value | Notes |
| Molecular Weight | 237.30 g/mol | C |
| Active Hydrogens (Theoretical) | 3 | 2 from -NH |
| Active Hydrogens (Practical) | 2 | For initial stoichiometry, count only -NH |
| AHEW (Stoichiometric) | 118.65 g/eq | Based on Primary Amine only (Recommended). |
| AHEW (Total) | 79.10 g/eq | If assuming full imidazole participation (High Temp). |
| Recommended Use Level | 30 - 35 phr | With standard DGEBA (EEW=190). |
Calculation Logic: We recommend formulating based on the primary amine (2 hydrogens) to avoid brittleness. The benzimidazole nitrogen is sterically hindered and less reactive; treating it as a catalyst rather than a stoichiometric equivalent yields tougher networks.
Correction for Catalytic Effect: Because the benzimidazole moiety acts as a catalyst for homopolymerization, the theoretical stoichiometric amount often leads to too fast a cure or brittleness. Field experience suggests reducing the stoichiometric loading by 40-50% for imidazole-containing hybrid hardeners. Optimized Loading: 30–35 phr.
Experimental Protocol
Materials
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW
185-190 g/eq (e.g., Epon 828 or DER 331). -
Hardener: BIEP-Amine (Solid powder).
-
Solvent (Optional): Methyl Ethyl Ketone (MEK) or Acetone (if solvent casting).
Formulation Workflow
Figure 2: Formulation and Curing Workflow for BIEP-Amine Epoxy Systems.
Step-by-Step Procedure
Step 1: Dispersion (Critical) BIEP-Amine is a solid with a melting point likely above 100°C.
-
Method A (Solvent): Dissolve BIEP-Amine in minimum MEK (approx 10-15 wt%). Add to epoxy resin.[1][2][3][4][5] Stir until clear. Warning: Solvent must be removed via vacuum evaporation before curing to prevent voids.
-
Method B (Melt Blending): If solvent-free is required, grind BIEP-Amine to <50
. Disperse into resin at 60°C using a high-shear mixer or three-roll mill.
Step 2: Degassing Place the mixture in a vacuum chamber at 60°C. Degas until all solvent (if used) and entrapped air are removed. The mixture should appear translucent to clear.
Step 3: Curing Cycle The "Step-Cure" approach is mandatory to manage the exotherm and ensure full network development.
-
80°C (2 hrs): Activates the primary amine. The material will gel (solidify) but remain "green" (uncured).
-
120°C (2 hrs): Activates the secondary amine and begins imidazole catalysis.
rises to ~100°C. -
160°C (2 hrs): Final post-cure. Drives the etherification reaction and maximizes
(typically reaching 140°C - 160°C).
Characterization & Expected Results
| Test | Method | Expected Outcome |
| Glass Transition ( | DSC (10°C/min) | 145°C - 165°C (Post-cured) |
| Thermal Stability ( | TGA (N | > 320°C (Due to benzimidazole stability) |
| Storage Modulus | DMA (25°C) | 2.8 - 3.2 GPa |
| Fracture Toughness | ASTM D5045 | Higher than pure benzimidazole systems due to ethyl linker. |
Troubleshooting Guide:
-
Problem: Voids/Bubbles in cured part.
-
Cause: Incomplete solvent removal or moisture absorption (amines are hygroscopic).
-
Fix: Increase degassing time/temp; ensure BIEP-Amine is dry before mixing.
-
-
Problem: Low
.-
Cause: Incomplete cure or wrong stoichiometry.
-
Fix: Ensure the 160°C post-cure step is completed. Verify the 30-35 phr loading.
-
References
-
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104.[1]
-
Hamerton, I., et al. (2023). Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. ACS Omega via PMC.
-
Evonik Industries. (2022). Imidazole Curing Agents for Epoxy Resins: Technical Datasheet.
-
Cardolite Corporation. (2023). Epoxy Curing Agents and AHEW Calculations.
-
Marupati, S., et al. (2018).[6] Synthesis of Benzimidazole Derivatives and Structural Analysis. Rasayan Journal of Chemistry.
Sources
Protocol for reductive amination using 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Application Note: Optimized Protocol for Reductive Amination of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Executive Summary
This guide details the protocol for the reductive amination of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS: 2963-77-1). Due to the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines, and the solubility constraints imposed by the benzimidazole moiety, standard alkylation methods (e.g., alkyl halides) often lead to over-alkylation or side reactions.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid.[1][2] This method (the Abdel-Magid protocol) is preferred for its mildness, allowing for the selective formation of mono-alkylated products without affecting the benzimidazole heterocycle.
Chemical Profile & Pre-requisites
| Property | Description |
| Compound Name | 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine |
| CAS Number | 2963-77-1 |
| Molecular Weight | 237.28 g/mol |
| Structure | Phenylamine linked via ethyl chain to Benzimidazole C2 |
| pKa (Approx) | Aniline -NH₂: ~4.0 |
| Solubility Profile | Low in Hexane/Et₂O.[3] Moderate in DCM/DCE. High in DMSO, DMF, MeOH. |
| Storage | Store at 2-8°C, protect from light and moisture. |
Critical Mechanistic Insight: The reaction proceeds via an iminium ion intermediate . The aniline nitrogen attacks the carbonyl carbon of the aldehyde/ketone. The benzimidazole moiety presents two challenges:
-
Solubility: The fused ring system reduces solubility in non-polar solvents like DCE (1,2-Dichloroethane).
-
Basicity: The pyridine-like nitrogen of the benzimidazole (pKa ~5.5) can scavenge protons, potentially requiring a slight excess of acetic acid to ensure catalytic activation of the carbonyl.
Experimental Protocol
Method A: Direct Reductive Amination (Preferred)
Best for aldehydes and reactive ketones. Uses STAB in DCE/THF.
Reagents:
-
Amine: 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: If solubility is poor, add <10% DMF.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend the Amine (1.0 mmol, 237 mg) in DCE (5–10 mL).
-
Checkpoint: If the solution is cloudy, add THF or a minimum amount of DMF until clear.
-
-
Imine Formation: Add the Carbonyl component (1.1 mmol) and Acetic Acid (1.0–2.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.
-
Why: This pre-stir allows the formation of the hemiaminal/imine equilibrium before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.
-
Target: Disappearance of the starting aniline (m/z 238 [M+H]+).
-
-
Quench: Slowly add saturated aqueous NaHCO₃ (10 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
-
Workup:
-
Extract with Ethyl Acetate (3 x 15 mL) or DCM.
-
pH Check: Ensure the aqueous layer is pH ~8-9. If too acidic, the benzimidazole will protonate and remain in the water. If too basic (>12), the benzimidazole N-H might deprotonate (less likely to affect extraction but good to avoid).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Method B: Stepwise Reductive Amination (Alternative)
Use if the reaction fails in Method A or for sterically hindered ketones.
-
Imine Synthesis: Reflux Amine and Carbonyl in anhydrous Methanol (MeOH) or Ethanol (EtOH) with 4Å molecular sieves for 4–12 hours.
-
Solvent Swap: Filter off sieves and evaporate the alcohol (STAB reacts with MeOH).
-
Reduction: Redissolve the crude imine residue in DCE/THF and proceed with Step 3 of Method A.
Visualization of Reaction Pathway
The following diagram illustrates the mechanistic pathway and the critical decision points for the operator.
Caption: Mechanistic flow of the reductive amination using STAB, highlighting the iminium intermediate and critical workup pH control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of starting material. | Switch solvent to THF or add 5-10% DMF. Ensure stirring is vigorous. |
| No Reaction | Carbonyl is unreactive (e.g., steric bulk). | Switch to Method B (Stepwise). Use Ti(OiPr)₄ as a Lewis acid to force imine formation. |
| Over-Alkylation | Reaction time too long or excess carbonyl. | Reduce carbonyl equivalents to 1.0. Add amine slowly to the carbonyl/STAB mixture. |
| Product in Aqueous Layer | pH of workup is too low. | The benzimidazole is protonated (cationic). Adjust aqueous layer to pH 8–9 with NaOH before extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[2][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
-
Santa Cruz Biotechnology. (n.d.). "4-(1H-Benzoimidazol-2-yl)-phenylamine Product Data." SCBT. Retrieved Feb 15, 2026. Link[7]
-
Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628. (Context on iminium reactivity). Link
Sources
- 1. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ijrpc.com [ijrpc.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 4-(1H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE | 2963-77-1 [chemicalbook.com]
Application Note: Solvent Selection & Recrystallization Protocol for Benzimidazole Phenylamines
Abstract & Introduction
Benzimidazole phenylamines (specifically 2-anilinobenzimidazoles) represent a privileged scaffold in medicinal chemistry, exhibiting kinase inhibition, antiviral, and antihistamine properties. However, their purification poses a unique challenge due to the amphiphilic nature of the molecule: the benzimidazole core acts as a hydrogen bond acceptor/donor, while the phenylamine moiety adds significant lipophilicity and aromatic stacking potential.
This Application Note provides a rigorous, self-validating methodology for selecting the optimal recrystallization solvent system. Unlike generic guides, this protocol focuses on the specific physicochemical interactions of the N-H...N tautomeric equilibrium characteristic of aminobenzimidazoles, ensuring high purity (>98% HPLC) and optimal crystal morphology for downstream bioavailability studies.
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the solute. Benzimidazole phenylamines possess:
-
H-Bond Donor (Acidic): The imidazole -NH-.
-
H-Bond Acceptor (Basic): The imidazole -N=.
-
Lipophilic Domain: The phenyl ring and the benzene-fused portion of the benzimidazole.
The Solubility Paradox: These compounds are often too soluble in high-polarity aprotic solvents (DMSO, DMF) to crystallize effectively, yet too insoluble in non-polar solvents (Hexane) to dissolve even at reflux. The "Sweet Spot" lies in Polar Protic Solvents (Alcohols) or Polar Aprotic/Non-Polar Binary Systems .
Table 1: Solvent Candidate Profiling
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol (EtOH) | Primary | Excellent | Disrupts intermolecular H-bonds at reflux; allows lattice reformation on cooling. Green solvent. |
| Methanol (MeOH) | Primary | Good | Higher solubility than EtOH; may require lower temperatures (-20°C) for high yield. |
| Acetonitrile (MeCN) | Alternative | Good | Good for removing non-polar impurities. "Goldilocks" polarity. |
| EtOH : Water (9:1) | Binary | Superior | Water acts as an anti-solvent to force precipitation upon cooling, maximizing yield. |
| Ethyl Acetate (EtOAc) | Extraction | Moderate | Often too good a solvent for crystallization unless paired with Hexane. |
| DMF/DMSO | Avoid | Poor | High boiling point makes removal difficult; product often stays in solution. |
Visualizing the Selection Logic
The following decision tree illustrates the logical flow for determining the optimal solvent system based on empirical observations.
Figure 1: Logic flow for rapid solvent screening. Blue indicates start, Green indicates success, Red indicates failure, Yellow indicates process modification required.
Experimental Protocols
Protocol A: Rapid Solubility Screening (The "Test Tube" Method)
Objective: To empirically determine the solvent system using <100mg of material.
-
Preparation: Place 50 mg of crude benzimidazole phenylamine into three separate test tubes.
-
Solvent Addition:
-
Tube A: Ethanol (1.0 mL)
-
Tube B: Acetonitrile (1.0 mL)
-
Tube C: Ethyl Acetate (1.0 mL)
-
-
Cold Check: Agitate at room temperature (RT). If the solid dissolves completely, discard the solvent choice (it is too soluble).
-
Hot Check: Heat the remaining tubes to boiling using a heat block or water bath.
-
Criterion: The solid must dissolve completely at boiling. If it does not, add solvent in 0.5 mL increments until dissolved.
-
-
Cooling Check: Allow the tubes to cool slowly to RT, then place in an ice bath.
-
Success: Distinct geometric crystals form.
-
Failure:[1] Amorphous powder (precipitation) or oil droplets.
-
Protocol B: The "Self-Validating" Recrystallization Workflow
Objective: Scale-up purification (1g - 100g) ensuring removal of mechanical and chemical impurities.
Reagents:
-
Crude Benzimidazole Phenylamine
-
Solvent: Ethanol (95%) or Ethanol/Water (9:1)
-
Activated Carbon (Norit) - Optional for decolorization
Step-by-Step Procedure:
-
Saturation: Place crude solid in a round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Add the minimum amount of solvent required to wet the solid.
-
Dissolution: Heat the mixture to reflux. Add solvent slowly through the condenser until the solid just dissolves. Add an excess of 5-10% solvent volume to prevent premature crystallization during filtration.
-
Critical Check: If the solution is dark/colored, add 1-2% w/w activated carbon and reflux for 5 mins.
-
-
Hot Filtration (Mechanical Purification): While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes insoluble impurities (dust, inorganic salts, polymerized tars).
-
Nucleation & Growth: Allow the filtrate to cool to room temperature undisturbed .
-
Note: Do not stir. Stirring induces rapid precipitation of small, impure crystals. Slow cooling promotes large, pure crystal growth.
-
-
Yield Maximization: Once at RT, move the flask to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold solvent (the same solvent used for crystallization).
-
Drying: Dry in a vacuum oven at 40-50°C to remove residual solvent.
Workflow Visualization
Figure 2: The standard operating procedure (SOP) for high-purity recrystallization.
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
Benzimidazole phenylamines often separate as an oil rather than crystals if the solution is cooled too quickly or if the solvent is too polar (forcing hydrophobic aggregation).
-
Solution 1 (Seeding): Add a single crystal of pure product to the clouding solution at 30-40°C.
-
Solution 2 (The Scratch): Scratch the inner wall of the glass flask with a glass rod to create nucleation sites.
-
Solution 3 (Re-heat): Re-dissolve the oil by heating and add a small amount of a more polar co-solvent (e.g., Ethanol) to increase solubility, then cool slower.
Purity Validation
Do not assume the white powder is pure. Validate using:
-
TLC: Compare crude vs. recrystallized spot. Impurities (starting amine/aldehyde) should be absent.
-
Melting Point: A sharp range (<2°C) indicates high purity. Broad ranges indicate solvent occlusion or impurities.[2]
References
-
Beilstein Journal of Organic Chemistry. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives." Beilstein-Institut. Available at: [Link]
-
Organic Syntheses. "Benzimidazole." Org. Synth. 1943, Coll. Vol. 2, p.65. Available at: [Link]
-
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Massachusetts Institute of Technology. Available at: [Link]
-
University of Rochester. "Solvents for Recrystallization." Department of Chemistry. Available at: [Link]
Sources
Title: Rapid and Efficient Microwave-Assisted Synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine: A Protocol for Medicinal Chemistry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-[2-(1H-benzoimidazol-2-yl)-ethyl]-phenylamine, a valuable scaffold in medicinal chemistry. The method leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times, high yields, and cleaner product profiles compared to conventional heating methods. We detail a one-pot condensation reaction between o-phenylenediamine and 3-(4-aminophenyl)propanoic acid. The protocol covers the entire workflow from reaction setup and microwave parameters to product purification and comprehensive characterization. This guide is designed for researchers in drug discovery and process development seeking to leverage green chemistry principles for the efficient synthesis of heterocyclic compounds.
Introduction and Scientific Context
The benzimidazole nucleus is a privileged heterocyclic scaffold due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1][2] This has led to its incorporation into numerous clinically significant drugs with diverse pharmacological activities, including antiviral, anticancer, and antihypertensive agents.[1][3] The target molecule, 4-[2-(1H-benzoimidazol-2-yl)-ethyl]-phenylamine, combines the benzimidazole core with a flexible ethyl-phenylamine side chain, making it a versatile building block for constructing more complex drug candidates.
Traditional methods for benzimidazole synthesis, such as the Phillips condensation, often require harsh conditions and prolonged heating, leading to side reactions and lower yields.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[2][6] By utilizing dielectric heating, microwaves directly and uniformly energize polar molecules in the reaction mixture, leading to dramatic accelerations in reaction rates.[7][8] This "superheating" effect allows reactions to be completed in minutes rather than hours, often with improved yields and higher product purity, aligning with the principles of green chemistry by reducing energy consumption and solvent waste.[3][9]
This document provides an authoritative guide to harnessing MAOS for the efficient synthesis of this key benzimidazole derivative.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed condensation reaction, a variant of the well-established Phillips condensation, between o-phenylenediamine and a carboxylic acid.[5]
Overall Reaction:
o-phenylenediamine + 3-(4-aminophenyl)propanoic acid → 4-[2-(1H-benzoimidazol-2-yl)-ethyl]-phenylamine + 2 H₂O
Mechanism: The reaction mechanism involves two key stages, which are significantly accelerated by microwave irradiation:
-
Amide Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-(4-aminophenyl)propanoic acid, forming an intermediate N-acyl-o-phenylenediamine.
-
Intramolecular Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. This is followed by the elimination of two molecules of water to form the stable, aromatic benzimidazole ring.
Polyphosphoric acid (PPA) is an excellent medium for this reaction, acting as both a Brønsted acid catalyst and a powerful dehydrating agent to drive the equilibrium towards the product.[1]
Experimental Workflow and Protocol
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of the target compound.
Caption: Microwave-assisted synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| o-Phenylenediamine | ≥99.5% | Sigma-Aldrich, Acros |
| 3-(4-Aminophenyl)propanoic acid | ≥98% | Combi-Blocks, TCI |
| Polyphosphoric Acid (PPA) | Reagent Grade | Sigma-Aldrich, Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR, Sigma-Aldrich |
| Deionized Water | Type II or better | Millipore |
| Microwave Synthesizer | - | CEM, Anton Paar, Biotage |
| 10 mL Microwave Process Vial & Cap | - | Manufacturer Specific |
| Magnetic Stir Bar | - | VWR |
| Standard Glassware | - | Pyrex, Kimble |
| Vacuum Filtration Apparatus | - | - |
| Melting Point Apparatus | - | - |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Adding Reagents: To the vial, add o-phenylenediamine (1.08 g, 10.0 mmol) and 3-(4-aminophenyl)propanoic acid (1.65 g, 10.0 mmol).
-
Reaction Medium: Carefully add polyphosphoric acid (approx. 5 g) to the vial. The PPA should be sufficient to act as a solvent and allow for efficient stirring.
-
Sealing: Securely seal the vial with a cap. Place the vial into the cavity of the microwave synthesizer.
-
Microwave Irradiation: Set the reaction parameters as follows:
-
Temperature: 180°C (Use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: Dynamic Power Control (up to 200 W)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to a safe handling temperature (below 50°C) using the instrument's compressed air cooling system.
Work-up and Purification Protocol
-
Quenching: Carefully uncap the cooled vial in a fume hood. Slowly pour the viscous reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization: The solution will be highly acidic. Slowly neutralize the mixture by adding 10 M aqueous sodium hydroxide (NaOH) solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture.[10][11] Dissolve the solid in a minimum amount of hot ethanol. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric acid is corrosive and hygroscopic; handle with care.
-
The neutralization step with NaOH is highly exothermic; perform it slowly and with cooling (ice bath).
-
Microwave synthesizers operate at high temperatures and pressures. Ensure you are fully trained on the instrument's operation and safety features.
Characterization and Expected Results
A successful synthesis should yield 4-[2-(1H-benzoimidazol-2-yl)-ethyl]-phenylamine as an off-white to light brown solid. The expected yield for this microwave-assisted protocol is typically high.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Physical State | Off-white to light brown crystalline solid |
| Melting Point | Determine experimentally; compare with literature values if available. |
| TLC | Monitor reaction completion and purity (e.g., Ethyl Acetate/Hexane mobile phase). |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch, amine and imidazole), ~3050 (Aromatic C-H), ~1620 (C=N stretch), ~1520 (N-H bend) |
| ¹H NMR | Signals corresponding to aromatic protons on both the benzimidazole and phenylamine rings, ethyl linker protons, and exchangeable N-H protons. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₅N₃, MW = 237.30). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient heating (time/temp) or impure reagents. | Increase microwave hold time or temperature. Verify the purity of starting materials. Ensure PPA is not hydrated. |
| Incomplete Reaction | Microwave parameters are too mild. | Increase reaction temperature to 200°C or hold time to 15 minutes. |
| Dark, Tarry Product | Overheating or prolonged reaction time. | Reduce the reaction temperature or time. Ensure efficient stirring. |
| Difficulty in Work-up | PPA mixture is too viscous. | Pour the hot reaction mixture directly into ice water to facilitate dissolution and precipitation. |
Conclusion
This application note details a robust and highly efficient protocol for the microwave-assisted synthesis of 4-[2-(1H-benzoimidazol-2-yl)-ethyl]-phenylamine. By leveraging MAOS technology, this key medicinal chemistry building block can be produced in high yield with a reaction time of only 10 minutes.[10] The method is simple, rapid, and scalable, offering significant advantages over conventional synthetic routes and promoting the adoption of green chemistry practices in the modern research laboratory.
References
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Kappe, C. O., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
- Majhi, S. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
- Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (n.d.).
- Khattab, M., et al. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Khattab, M., et al. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu.
- IJARIIT. (n.d.).
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016).
- AdiChemistry. (n.d.).
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
Sources
- 1. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
- 2. jocpr.com [jocpr.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ijariie.com [ijariie.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
Applications of benzimidazole ethyl phenylamine in corrosion inhibition
Application Note: Corrosion Inhibition of Mild Steel using Benzimidazole Ethyl Phenylamine (BEPA)
Abstract & Scope
This technical guide details the application of Benzimidazole Ethyl Phenylamine (BEPA) as a high-efficiency mixed-type corrosion inhibitor for mild steel in acidic media (1M HCl). Targeted at researchers in surface chemistry and industrial maintenance, this document provides validated protocols for gravimetric analysis and electrochemical profiling (EIS/PDP). BEPA combines the anchoring capability of the benzimidazole heterocycle with the hydrophobic coverage of a phenylamine tail, offering superior protection against acid pickling and descaling processes.
Chemical Profile & Properties
Compound Name: N-(2-(1H-benzo[d]imidazol-1-yl)ethyl)aniline
Abbreviation: BEPA
Molecular Formula: C
Structural Rationale:
-
Benzimidazole Core: Provides the primary anchoring site via the lone pair on the sp
nitrogen (N3) and -electron density, facilitating chemisorption onto Fe -orbitals. -
Ethyl Spacer: A flexible linker that allows the molecule to orient flat against the surface, minimizing steric hindrance.
-
Phenylamine Tail: Increases hydrophobicity, expelling water molecules from the metal interface and enhancing the physical barrier (physisorption).
Mechanism of Action
The inhibition mechanism is a dual-process involving initial electrostatic attraction followed by coordinate bonding.
DOT Diagram: Adsorption Mechanism
Figure 1: Step-wise adsorption mechanism of BEPA on mild steel in acidic media.
Experimental Protocols
Protocol A: Specimen Preparation (ASTM G1 Standard)
Objective: To ensure reproducible surface area and reactivity.
-
Material: Mild Steel coupons (e.g., C: 0.18%, Mn: 0.6%, Fe: Balance). Dimensions:
cm (Electrochemical) or cm (Weight Loss). -
Abrasion: Wet grind specimens sequentially using SiC papers: 400, 600, 800, 1000, and 1200 grit.
-
Cleaning:
-
Rinse with distilled water.
-
Ultrasonic degreasing in ethanol/acetone (50:50 v/v) for 5 minutes.
-
Dry in a stream of warm air.
-
-
Storage: Store in a moisture-free desiccator until use (Max 24h lag).
Protocol B: Gravimetric Analysis (Weight Loss)
Objective: To determine Inhibition Efficiency (
Reagents:
-
Blank: 1.0 M HCl.[1]
-
Inhibitor Solutions: BEPA dissolved in 1.0 M HCl at concentrations: 10, 50, 100, 200, 500 ppm.
Procedure:
-
Weigh the prepared coupon (
) using an analytical balance ( mg). -
Immerse coupon in 100 mL of test solution (thermostated at 303 K) using glass hooks.
-
Duration: 24 hours standard exposure.
-
Remove coupon, wash with distilled water, neutralize with saturated NaHCO
(brief dip), rinse with ethanol, and dry. -
Reweigh (
).
Calculation:
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantify charge transfer resistance (
Instrumentation: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module.
Cell Setup:
-
Working Electrode (WE): Mild steel embedded in epoxy (exposed area: 1 cm
). -
Counter Electrode (CE): Platinum wire or Graphite rod (Large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Workflow Visualization:
Figure 2: Electrochemical Impedance Spectroscopy (EIS) experimental workflow.
Parameter Settings:
-
Open Circuit Potential (OCP): Monitor for 30 minutes until stability (
mV/min). -
Frequency Range: 100 kHz to 10 mHz.[2]
-
AC Amplitude: 10 mV peak-to-peak.
-
Points per Decade: 10.
Data Interpretation & Analysis
Electrochemical Parameters
Data should be fitted to a Randles Equivalent Circuit (
| Parameter | Definition | Trend with BEPA | Physical Meaning |
| Charge Transfer Resistance | Increases | Formation of a protective film blocking electron transfer. | |
| Double Layer Capacitance | Decreases | Displacement of water (high dielectric) by inhibitor (low dielectric). | |
| CPE exponent (roughness) | Increases | Surface becomes smoother/more homogenous due to adsorption. |
Adsorption Isotherm
To validate the mechanism, plot
-
Linearity (
): Confirms monolayer adsorption. -
Calculation:
.-
If
kJ/mol: Physisorption. -
If
kJ/mol: Chemisorption. -
BEPA Expectation:
to kJ/mol (Mixed Mode).
-
References
-
ASTM International. (2003).[3] ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[3][4] West Conshohocken, PA. Link
-
Xhanari, K., et al. (2025). "Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution." International Journal of Electrochemical Science. Link
-
Tan, J., et al. (2020). "Electrochemical and Computational Investigations on the Corrosion Inhibition of X65 Steel by 2-Phenylbenzimidazole in H2SO4 Solution." International Journal of Electrochemical Science, 15, 8837–8848.[5] Link
-
Obot, I. B., et al. (2019). "Recent advances in the use of benzimidazoles as corrosion inhibitors."[1][6][7] Journal of Molecular Liquids. Link
-
Popova, A., et al. (2011). "Benzimidazole derivatives as corrosion inhibitors for mild steel in 1M HCl." Corrosion Science, 53(5), 1770-1777. Link
Sources
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 3. img.antpedia.com [img.antpedia.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine for Advanced Drug Discovery and Materials Science
Abstract
This document provides a comprehensive technical guide for the chemical modification of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, a versatile scaffold possessing multiple reactive sites. We detail robust protocols for the selective functionalization of its primary arylamine, the benzimidazole N-H moiety, and leverage its core structure for advanced cyclization reactions. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers in medicinal chemistry, drug development, and materials science to strategically synthesize novel derivatives with tailored properties. Each protocol is designed to be self-validating, supported by mechanistic insights and authoritative references.
Introduction: The Strategic Value of the Scaffold
The molecule 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is a compound of significant interest due to its hybrid structure, which combines a reactive phenylamine, a flexible ethyl linker, and a pharmaceutically relevant benzimidazole core.[1] Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The presence of three distinct, chemically addressable sites on the molecule allows for a modular approach to library synthesis, making it an ideal starting point for generating chemical diversity.
The primary functionalization sites are:
-
Site A: The Primary Arylamine (-NH₂): A nucleophilic center and a precursor for a vast array of transformations including acylation, alkylation, diazotization, and modern cross-coupling reactions.
-
Site B: The Benzimidazole N-H: An acidic proton on a nucleophilic nitrogen, ideal for substitution reactions like alkylation and arylation.[3]
-
Site C: The β-Arylethylamine Backbone: The intrinsic structure is a perfect substrate for intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to build polycyclic scaffolds.[4]
This guide will explore validated protocols for derivatizing each of these sites, providing the causal logic behind experimental choices to ensure reproducibility and successful synthesis.
Figure 1: Overview of functionalization pathways for the target scaffold.
Functionalization of the Phenylamine Moiety (Site A)
The primary aromatic amine is arguably the most versatile handle for derivatization. Standard protocols for anilines are directly applicable, with considerations for the molecule's overall solubility and potential for side reactions at the benzimidazole nitrogen.
Amide Bond Formation via Acylation
The conversion of the amine to an amide is one of the most common and robust reactions in medicinal chemistry, often used to explore structure-activity relationships.[5] This is typically achieved by reacting the amine with an activated carboxylic acid.[5] Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) provides a reliable method for forming the amide bond under mild conditions, which is crucial for preserving the integrity of complex substrates.[6]
Protocol 2.1.1: EDC/DMAP Mediated Amide Coupling
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Pre-activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 1.0 eq), and a catalytic amount of HOBt (0.1 eq). The use of DMAP serves as an acyl transfer agent, significantly improving reaction efficiency, especially for electron-deficient amines.[6]
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up removes unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Diazotization and Sandmeyer Reactions
For more profound structural modifications, the primary amine can be converted into a diazonium salt, an exceptionally versatile intermediate.[7] This is achieved through diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[8] The resulting diazonium salt can then be displaced by a wide variety of nucleophiles in a transformation known as the Sandmeyer reaction, which typically uses a copper(I) salt catalyst.[9][10] This method allows for the introduction of groups that are otherwise difficult to install via standard aromatic substitution.[11]
Causality: The low temperature is critical because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[8] The copper(I) catalyst facilitates the substitution via a single-electron transfer mechanism, leading to the formation of an aryl radical with the loss of nitrogen gas.[9]
Table 1: Representative Sandmeyer Reaction Transformations
| Target Functional Group | Copper(I) Reagent | Product Class |
|---|---|---|
| -Cl | CuCl | Aryl Chloride |
| -Br | CuBr | Aryl Bromide |
| -CN | CuCN | Aryl Nitrile (Benzonitrile) |
| -OH | Cu₂O, Cu(NO₃)₂ | Phenol |
Protocol 2.2.1: General Procedure for Sandmeyer Halogenation
-
Diazotization: Dissolve 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of HBr for bromination) and cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve the copper(I) halide (e.g., CuBr, 1.2 eq) in the corresponding concentrated acid (e.g., HBr). Cool this solution to 0°C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous evolution of N₂ gas will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and purify by column chromatography.
Safety Precaution: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] In this context, the phenylamine of our scaffold can act as the amine coupling partner, reacting with an aryl halide or triflate to form a diarylamine. This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.[14][15][16]
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][15]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.3.1: Buchwald-Hartwig Cross-Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Functionalization of the Benzimidazole N-H Moiety (Site B)
The N-H proton of the benzimidazole ring is weakly acidic and can be removed by a suitable base, allowing the nitrogen to act as a nucleophile.[3]
N-Alkylation
This is a straightforward Sₙ2 reaction where a deprotonated benzimidazole attacks an alkyl halide. The choice of base is important; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with reactive alkylating agents.[17]
Protocol 3.1.1: N-Alkylation with an Alkyl Halide
-
Setup: Suspend 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq, 60% dispersion in mineral oil). If using NaH, handle with extreme care under an inert atmosphere. Stir for 30-60 minutes at room temperature.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Backbone Cyclization: The Pictet-Spengler Reaction (Site C)
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[4][18][19] The substrate 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is a β-phenylethylamine derivative, making it an excellent candidate for this transformation. The reaction proceeds via the formation of an iminium ion, which is the key electrophile that is attacked by the electron-rich phenyl ring.[4][20]
Figure 3: Generalized workflow of the Pictet-Spengler reaction.
Protocol 4.1.1: Acid-Catalyzed Pictet-Spengler Cyclization
-
Setup: Dissolve 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (1.0 eq) and the desired aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq) in a suitable solvent (e.g., toluene or DCM).
-
Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 10-20 mol%) or concentrated HCl. Harsher conditions may be required for less activated aromatic rings.[19]
-
Reaction: Heat the mixture to reflux (40-110°C, depending on the solvent) for 4-12 hours. The reaction can often be facilitated by the removal of water using a Dean-Stark apparatus if using toluene.
-
Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the resulting crude material by column chromatography or recrystallization to obtain the polycyclic product.
Conclusion
The 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine scaffold offers a rich platform for synthetic exploration. By strategically targeting its primary amine, benzimidazole N-H, or the core backbone, researchers can access a vast chemical space of novel compounds. The protocols detailed herein provide reliable and mechanistically sound methods for acylation, diazotization, cross-coupling, N-alkylation, and intramolecular cyclization. These validated procedures serve as a foundational toolkit for professionals in drug discovery and materials science to develop next-generation molecules with precisely engineered properties.
References
-
Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. PMC - NIH. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig amination. Name-Reaction.com. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC - NIH. Available at: [Link]
-
Functionalization of N-H Linkage at Benzimidazole for the Construction of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
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Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. ACS Publications. Available at: [Link]
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Sandmeyer reaction. Wikipedia. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC - NIH. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of Benzimidazole Phenylamine Derivatives
Introduction: Unraveling the Therapeutic Potential of Benzimidazole Phenylamine Derivatives
The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2][3] Phenylamine-substituted benzimidazoles, in particular, have emerged as a promising class of compounds, often targeting fundamental cellular processes to exert their therapeutic effects. A significant portion of these derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the biological activity of novel benzimidazole phenylamine derivatives. The protocols herein are designed to be self-validating systems, offering a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of each assay's principles and applications.
Experimental Workflow for Characterizing Benzimidazole Phenylamine Derivatives
A systematic approach is crucial for the efficient evaluation of new chemical entities. The following workflow outlines a logical progression of in vitro assays to comprehensively profile benzimidazole phenylamine derivatives.
Figure 1: A logical workflow for the in vitro characterization of benzimidazole phenylamine derivatives.
Part 1: Antiproliferative and Cytotoxicity Assays
The initial step in evaluating potential anticancer compounds is to determine their effect on cell viability and proliferation.[7][8] Tetrazolium reduction assays (MTT, MTS) are reliable, colorimetric methods widely used for this purpose.[8] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[10] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which correlates with the number of viable cells.[10][11]
Protocol: MTT Cell Viability Assay
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.[9][11][12]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[10][12]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom plates.
-
Test benzimidazole phenylamine derivatives, dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole phenylamine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compounds). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12] Incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[9][12] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Typical Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 - 590 nm |
Part 2: Tubulin Polymerization Assay
A primary mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[4][5] An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[13] This assay is crucial for confirming the molecular target of the derivatives. Polymerization can be monitored by the increase in light scattering (turbidity) at 340-350 nm.[13]
Principle of the Tubulin Polymerization Assay
Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules.[14] This polymerization process can be monitored as an increase in absorbance over time, typically following a sigmoidal curve with nucleation, growth, and steady-state phases.[13] Inhibitors of tubulin polymerization will alter this curve, for example, by reducing the rate and extent of polymerization.[13]
Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
Materials:
-
Purified tubulin protein (>99% pure).[15]
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[14]
-
GTP solution (100 mM).
-
Glycerol.
-
Positive control (e.g., Nocodazole or Colchicine).[16]
-
Negative control (e.g., Paclitaxel, a polymerization enhancer).[14]
-
Test benzimidazole phenylamine derivatives.
-
Half-area 96-well plates, pre-warmed to 37°C.[14]
-
Temperature-controlled spectrophotometer.
Procedure:
-
Reagent Preparation: On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[14]
-
Compound Preparation: Prepare dilutions of the test compounds, positive, and negative controls in General Tubulin Buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the compound dilution.[14] To initiate the reaction, add 90 µL of the cold tubulin solution. The final volume should be 100 µL.[13]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[14]
Data Analysis: Plot absorbance at 340 nm versus time to generate polymerization curves.[13] From these curves, determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax).[13] Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration.[13]
| Parameter | Typical Value |
| Tubulin Concentration | 3 mg/mL |
| GTP Concentration | 1 mM |
| Temperature | 37°C |
| Wavelength | 340 nm |
| Measurement Interval | 30-60 seconds |
Part 3: Cell Cycle Analysis
Compounds that interfere with microtubule dynamics often cause cell cycle arrest, typically at the G2/M phase.[6][16] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18][19]
Principle of Cell Cycle Analysis by Flow Cytometry
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[17][20] By staining cells with PI and analyzing them with a flow cytometer, the fluorescence intensity of individual cells will be proportional to their DNA content.[20] Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase will have an intermediate DNA content.[20]
Figure 2: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide Staining
Materials:
-
Cell culture supplies.
-
Test benzimidazole phenylamine derivatives.
-
PBS.
-
PI staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[20]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the benzimidazole phenylamine derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 200-300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.[18]
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate at 4°C for at least 2 hours (or overnight).[19][20]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[20]
Data Analysis: Analyze the generated histograms using appropriate software (e.g., ModFit LT).[21] Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition and compare to the control.
Part 4: Apoptosis Induction Assays
Cell cycle arrest, particularly at the G2/M checkpoint, often leads to the induction of apoptosis, or programmed cell death.[22] It is therefore essential to determine if the observed antiproliferative effects of the benzimidazole phenylamine derivatives are due to the induction of apoptosis.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[22][23] Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.[23]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI solution, and binding buffer).
-
Cell culture supplies.
-
Test benzimidazole phenylamine derivatives.
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis: The flow cytometry data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the benzimidazole phenylamine derivatives.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of benzimidazole phenylamine derivatives. By systematically evaluating their antiproliferative activity, impact on tubulin polymerization, effects on the cell cycle, and ability to induce apoptosis, researchers can gain significant insights into their therapeutic potential and mechanism of action. This structured approach is fundamental in the early stages of drug discovery and development, enabling the identification of promising lead compounds for further preclinical and clinical investigation.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Lee, D. J., & Lee, J. Y. (2017). Assaying cell cycle status using flow cytometry. In Current Protocols in Stem Cell Biology (Vol. 42, pp. 1B.8.1-1B.8.14). [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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Cyrusbio. MTT Assay Protocol. [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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O'Connor, P. M., & Jackman, J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
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University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
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iQ Biosciences. Apoptosis Assay. [Link]
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Asati, V., Mahapatra, D. K., & Bharti, S. K. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1208, 235–248. [Link]
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Czarnecka, A. M., Szymański, J., & Synoradzki, K. (2018). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules (Basel, Switzerland), 23(10), 2639. [Link]
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Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). [Link]
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Charles River Laboratories. Cancer Cell-Based Assays. [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]
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Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
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Błaszczak-Świątkiewicz, K., et al. (2013). Antiproliferative activity of new benzimidazole derivatives. Farmacia, 61(3), 427-434. [Link]
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ResearchGate. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. [Link]
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El-Sherief, H. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. [Link]
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ResearchGate. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
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Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(15), 5707. [Link]
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Kondeva-Burdina, M. S., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (Basel, Switzerland), 25(23), 5767. [Link]
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Mekheimer, R. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1354093. [Link]
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El-Naggar, A. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 384. [Link]
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Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic chemistry, 141, 106888. [Link]
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Alam, S., et al. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Chinese Chemical Society, 65(10), 1181-1193. [Link]
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Kumar, R., et al. (2024). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 48(3), 1134-1149. [Link]
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Yilmaz, I., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Molecules, 28(20), 7111. [Link]
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Sharma, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current organic chemistry, 28(2), 111–134. [Link]
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Matić, A., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 24(13), 10565. [Link]
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Dev, S., et al. (2020). Development and Pharmacological Evaluation of Some 1H Phenyl Benzimidazole Derivatives as Anti-IBD Agents. [Link]
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ResearchGate. (PDF) Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition. [Link]
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Al-Ostoot, F. H., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC advances, 11(43), 26896–26922. [Link]
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ResearchGate. (PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. [Link]
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Troubleshooting & Optimization
Improving yield of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine synthesis
This guide addresses the technical challenges in synthesizing 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (also known as 2-(4-aminophenethyl)benzimidazole).
High-yield synthesis of this molecule is frequently bottlenecked by the instability of the aniline (phenylamine) moiety during the harsh conditions of benzimidazole ring formation. The most robust solution—and the standard for industrial scalability—is the Nitro-Precursor Route , which delays the formation of the sensitive amine until the final step.
Technical Support Center: Yield Optimization Guide
Topic: Improving Yield of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Document ID: TS-BENZ-042 Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development[1][2]
Strategic Overview: The Pathway to High Yield
The "Direct Route" (condensing o-phenylenediamine with 3-(4-aminophenyl)propanoic acid) often results in low yields (<40%) due to oxidative polymerization of the free aniline and "tar" formation during the acid-catalyzed cyclization.
Recommendation: Switch to the Nitro-Reduction Strategy .
-
Cyclization: Condense o-phenylenediamine (OPD) with 3-(4-nitrophenyl)propanoic acid . The nitro group is stable in hot acid.
-
Reduction: Selectively reduce the nitro group to the amine under mild conditions.[2]
Synthesis Workflow Diagram
Caption: The Nitro-Reduction strategy minimizes oxidative side-reactions (red dotted line) by keeping the amine protected as a nitro group during the harsh cyclization step.[2]
Troubleshooting Module: Step-by-Step Optimization
Phase 1: The Phillips Condensation (Ring Formation)
Goal: Synthesize the nitro-intermediate with >85% yield.
| Common Issue | Root Cause | Technical Solution |
| Dark/Black Reaction Mixture | Oxidation of o-phenylenediamine (OPD).[2] | Inert Atmosphere: Sparge the solvent with Nitrogen (N2) for 15 mins before adding OPD. Maintain N2 blanket.Additive: Add 0.1% Sodium Metabisulfite (Na2S2O5) as an antioxidant.[2] |
| Incomplete Cyclization | Insufficient acid concentration or temperature.[2] | Reagent: Use 4N HCl (aqueous) as the solvent. The protonated diamine prevents side reactions.Temp: Reflux (approx. 100-105°C) is mandatory.[2] Do not use lower temps. |
| Sticky Precipitate | "Oiling out" of the product during neutralization. | Slow Neutralization: When quenching the acid reaction, add NH4OH dropwise with vigorous stirring.[2] If oil forms, scratch the flask wall or add a seed crystal.[2] |
Optimized Protocol (Step 1):
-
Dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) and o-phenylenediamine (1.1 eq) in 4N HCl (10-15 volumes).
-
Reflux for 4–6 hours under Nitrogen atmosphere .
-
Monitor via TLC (Mobile phase: 5% MeOH in DCM).[2]
-
Cool to 0–5°C.
-
Neutralize with Ammonia (NH4OH) to pH 8–9.[2]
-
Filter the precipitate (Nitro-intermediate), wash with water, and dry.[2][3]
Phase 2: The Reduction (Unmasking the Amine)
Goal: Convert the nitro group to amine without over-reducing the benzimidazole ring.
| Common Issue | Root Cause | Technical Solution |
| Low Yield after Workup | Product solubility in water.[2] | Salting Out: The product is moderately polar.[2] Saturate the aqueous layer with NaCl during extraction.Solvent: Use Ethyl Acetate/THF mix for extraction.[2] |
| Incomplete Reduction | Catalyst poisoning. | Catalyst Load: If using Pd/C, ensure 10% w/w loading. Sulfur impurities from the starting material can poison Pd; consider Fe/HCl or SnCl2 as robust alternatives.[2] |
| Colored Impurities | Azo-compound formation (dimerization).[2] | Hydrogen Pressure: Maintain adequate H2 pressure (balloon is usually sufficient, but 50 psi Parr shaker is better). Avoid "starving" the reaction of hydrogen. |
Optimized Protocol (Step 2 - Catalytic Hydrogenation):
-
Dissolve the Nitro-intermediate in Methanol or Ethanol .[2]
-
Add 10% Pd/C (5-10 wt% relative to substrate).[2]
-
Stir under H2 atmosphere (balloon) at Room Temperature for 2–4 hours.
-
Evaporate solvent to obtain the crude amine.[2]
Purification & Quality Control
The final product, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine , is amphoteric (soluble in strong acid and strong base, insoluble at neutral pH).[2]
The "pH Swing" Purification Method:
-
Dissolve crude product in 1N HCl (it should fully dissolve; filter off any insoluble dark solids).
-
Treat with Activated Carbon (5 wt%) at 50°C for 30 mins to remove color. Filter hot.
-
Precipitate by slowly adding 2N NaOH until pH reaches ~9.
-
Recrystallize from Ethanol/Water (8:2 ratio) if higher purity is needed.[2]
QC Checkpoints:
-
Appearance: Should be off-white to pale yellow powder.[2] Dark brown indicates oxidation.[2]
-
Melting Point: Expect ~248–252°C (verify with specific derivative literature, as alkyl linkers lower MP compared to direct analogs).
-
1H NMR: Look for the disappearance of the Nitro signals and appearance of the broad NH2 peak (exchangeable with D2O).
Frequently Asked Questions (FAQs)
Q: Can I use Polyphosphoric Acid (PPA) instead of HCl? A: Yes. PPA is an excellent solvent/catalyst for Phillips condensation and often gives higher yields (85-95%) by driving dehydration.[2] However, the workup is tedious. Pour the hot PPA syrup into crushed ice/water with vigorous stirring to precipitate the product.
Q: Why is my yield low when I use the "Direct Route" (Amino-acid + OPD)? A: The free amine on the propanoic acid is susceptible to oxidation at reflux temperatures in acid. It can also react with the carboxylic acid of another molecule, forming oligomers (polyamides) instead of the desired benzimidazole ring. The Nitro route prevents this.[2]
Q: The product is not precipitating at pH 7. What is wrong? A: Benzimidazoles can be slightly soluble at neutral pH.[2] Adjust pH to 8.5–9.0 (slightly basic) to ensure the imidazole ring is deprotonated (neutral form) and least soluble.
References
-
Phillips Condensation Mechanism & Conditions
- Nitro-Reduction Protocols
-
Benzimidazole Synthesis Reviews
-
Rasayan Journal of Chemistry. "Synthetic Approaches of Benzimidazole Derivatives: A Review." Available at: [Link]
-
-
General Synthesis of 2-Substituted Benzimidazoles
Sources
Troubleshooting solubility issues of benzimidazole derivatives in water
Topic: Troubleshooting Solubility Issues of Benzimidazole Derivatives in Water
Executive Summary: The "Brick Dust" Challenge
Benzimidazole derivatives (e.g., Albendazole, Telmisartan, Mebendazole) present a classic pharmaceutical paradox. While the benzimidazole scaffold is a privileged structure for biological activity (kinase inhibition, anthelmintic activity), it suffers from "brick dust" properties: high melting points (>200°C) and high lattice energy due to strong intermolecular
The Core Problem: Your derivative likely behaves like a rock in water not just because it is lipophilic (high LogP), but because the crystal lattice is too stable to break apart.
This guide provides a tiered troubleshooting approach, moving from simple solvent adjustments to advanced formulation strategies.
Diagnostic Workflow: Start Here
Before adding reagents, determine your constraints using this logic flow.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 1: The pH Switch (The First Line of Defense)
Benzimidazoles are amphoteric but function primarily as weak bases.
-
pKa 1 (Conjugate Acid): ~5.3 – 5.8 (Protonation of the imidazole N3).
-
pKa 2 (Acidic): ~12.3 (Deprotonation of the N1-H).
The Trap: At neutral pH (7.4), the molecule is predominantly uncharged and at its lowest solubility (intrinsic solubility,
Troubleshooting Protocol
Issue: Compound dissolves in stock but precipitates immediately in buffer. Solution: You are likely crossing the pKa threshold too quickly.
-
Calculate the pHp (pH of precipitation): Use the Henderson-Hasselbalch modification for bases:
If your target concentration ( ) requires a pH of 4.0, and you inject into pH 7.4 buffer, it will crash out. -
The "Salt in Situ" Technique: Instead of dissolving the free base in water, dissolve it in 0.1 M HCl or Methanesulfonic Acid (MSA). This forces the formation of the soluble cation (
) before dilution.
Module 2: Cosolvent Screening
When pH adjustment is not viable (e.g., cell assays requiring pH 7.4), cosolvents reduce the dielectric constant of water, making it more "welcoming" to the lipophilic benzimidazole.
Comparative Data: Solvent Efficacy
| Solvent | Solubilization Power | Biological Toxicity | Recommended Use |
| DMSO | High (2–5 mg/mL) | High (>0.1% affects some cells) | Primary stock solution (10-20 mM). |
| PEG 400 | Moderate | Low (Tolerated up to 10-20%) | "Bridge" solvent. Mix with water 1:1. |
| Ethanol | Low-Moderate | Moderate | Synthesis/Purification only. |
| NMP | Very High | High | Only for aggressive chemical synthesis. |
Protocol: The "Step-Down" Dilution
Directly adding water to a DMSO stock often causes "shock precipitation" (rapid formation of amorphous aggregates).
-
Prepare Stock: Dissolve benzimidazole in 100% DMSO (e.g., 10 mM).
-
Intermediate Step: Dilute 1:1 with PEG 400 or Propylene Glycol . This creates a "softer" transition environment.
-
Final Dilution: Slowly add the aqueous buffer to the DMSO/PEG mix with vortexing.
Module 3: Cyclodextrin Complexation (Biological Assays)
If your cells are sensitive to DMSO, inclusion complexes are the gold standard. Benzimidazoles fit well into the hydrophobic cavity of Beta-Cyclodextrins (
Critical Insight: Native
Protocol: In Situ Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. -
Add Compound: Add excess benzimidazole derivative to the vehicle.
-
Energy Input:
-
Option A (Gentle): Stir for 24–48 hours at room temperature.
-
Option B (Rapid): Sonicate for 30 minutes (monitor temperature to prevent degradation).
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: Check absorbance at
(usually 280–300 nm) to quantify dissolved drug.
Expected Result: Solubility enhancement of 200x to 1000x compared to pure water [1].
Module 4: Salt Formation (Permanent Modification)
If you are in early development, stop fighting the free base. Synthesize a salt form.
Salt Selection Workflow
Figure 2: Strategic selection of counter-ions for benzimidazole salt formation.
Why Methanesulfonate (Mesylate)?
Literature and patents confirm that for benzimidazoles (e.g., Dabigatran, Telmisartan), mesylate salts often provide the best balance of solubility and stability, avoiding the "common ion effect" suppression seen with hydrochloride salts in the stomach (where Cl- is high) [2].
Synthesis Protocol:
-
Dissolve free base in hot Ethanol or Ethyl Acetate.
-
Add 1.05 equivalents of Methanesulfonic Acid.
-
Cool slowly to induce crystallization.
-
Filter and dry.
Frequently Asked Questions (FAQ)
Q1: My compound dissolved in DMSO/Water (1:99), but after 2 hours, I see fine needles. Why? A: You are witnessing Ostwald Ripening . You likely created a supersaturated solution (a "spring") that temporarily held the drug. Over time, the system seeks thermodynamic equilibrium, causing the drug to crash out into its most stable (and least soluble) crystal form. Fix: Add a crystallization inhibitor like HPMC or PVP (0.1%) to the buffer to maintain the supersaturated state (the "parachute" effect).
Q2: Can I use surfactants like SDS? A: Proceed with caution. While Sodium Dodecyl Sulfate (SDS) generally improves solubility, ionic interactions between the anionic SDS and the cationic benzimidazole (if protonated) can sometimes form insoluble ion-pair complexes, actually reducing solubility [3]. Non-ionic surfactants like Tween 80 are safer.
Q3: Why does my HPLC retention time shift when I use cyclodextrins? A: The cyclodextrin encapsulates the hydrophobic portion of the benzimidazole, shielding it from the stationary phase (C18 column). This reduces retention time. You must break the complex (e.g., by adding organic modifier like Methanol >50%) during the run.
References
-
Rodrigues, L. N. C., et al. (2019).[2] "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles."[2] Brazilian Journal of Pharmaceutical Sciences, 55. Link
-
Hauel, N., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766. Link (Describes Dabigatran salt selection).
-
Kawakami, K., et al. (2006). "Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents."[2][3][4] European Journal of Pharmaceutical Sciences, 28(1-2), 7-14. Link
Sources
Technical Support Center: Purification of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
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This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. The following question-and-answer format addresses common issues and offers field-proven solutions to achieve high purity of this critical benzimidazole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine product is highly colored. What are the likely impurities and the best initial purification strategy?
A1: Understanding the Impurities and Initial Cleanup
Highly colored impurities in benzimidazole syntheses often arise from side reactions and the degradation of starting materials, particularly the aromatic o-diamine.[1] Common colored byproducts can include amine condensation products.[1] The initial purification strategy should focus on removing these highly polar and colored species.
Recommended Initial Strategy: Acid-Base Extraction
Acid-base extraction is a powerful and efficient first-line technique for purifying amines.[2][3] This method leverages the basicity of the amine functional group on your target compound to separate it from neutral and acidic impurities.[4]
Here's the underlying principle: The basic amine is protonated by an acid to form a water-soluble salt.[5] This salt partitions into the aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic phase.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, causing it to move into the aqueous layer.
-
Separation: Carefully separate the two layers. The organic layer contains neutral impurities and can be discarded (or saved for further analysis if needed).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the amine salt, causing the purified product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Causality Behind Choices:
-
Dilute Acid: Using a dilute acid ensures selective protonation of the basic amine without causing unwanted side reactions.
-
Water-Immiscible Organic Solvent: This is crucial for creating two distinct layers for effective separation.[3]
-
Basification and Precipitation: By neutralizing the acid, the amine is returned to its free base form, which is typically less soluble in water, allowing for its isolation as a solid.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying amines via acid-base extraction.
Q2: After acid-base extraction, I still see minor impurities on my TLC plate. What is the next best step for achieving high purity?
A2: Column Chromatography for Fine Purification
For removing closely related impurities that may not have been fully separated by extraction, column chromatography is the recommended next step. Given that your compound is a basic amine, special considerations must be taken to avoid issues with the silica gel, which is acidic.[7]
The Challenge with Silica Gel:
The acidic silanol groups on the surface of silica gel can strongly interact with basic amines.[8] This can lead to:
-
Peak Tailing: Broad, asymmetric peaks, making separation difficult.
-
Irreversible Adsorption: Loss of product on the column.
-
Compound Degradation: The acidic environment can potentially degrade sensitive compounds.
Solutions for Amine Purification on Silica:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase.[8] This neutralizes the acidic sites on the silica, allowing your amine to elute more cleanly.
-
Amine-Functionalized Silica: Use a column packed with amine-functionalized silica. This provides a less acidic environment, leading to better peak shape and separation for basic compounds.[7]
Experimental Protocol: Column Chromatography (with Mobile Phase Modification)
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with your chosen solvent system. A common starting point for benzimidazole derivatives is a mixture of ethyl acetate and hexanes.[9] A gradient elution, gradually increasing the polarity, may be necessary to separate all components. A typical mobile phase could be ethyl acetate/hexane with 0.1-1% triethylamine.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Table: Example Solvent Systems for Column Chromatography
| Solvent System Components | Ratio (v/v) | Modifier | Target Polarity |
| Ethyl Acetate : Hexane | 20:80 to 60:40 | 0.5% Triethylamine | Non-polar to Moderately Polar |
| Dichloromethane : Methanol | 98:2 to 95:5 | 0.5% Triethylamine | Moderately Polar to Polar |
Q3: How can I confirm the purity and identity of my final product?
A3: Analytical Techniques for Purity and Structural Confirmation
A combination of analytical techniques should be employed to confirm the purity and verify the chemical structure of your final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity.[10] A sharp, single peak indicates a high degree of purity. The use of a photodiode array (PDA) detector can also provide UV spectral data to help confirm the identity of the peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.[11] The chemical shifts and coupling patterns of the protons and carbons will provide a unique fingerprint of the molecule. For 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, you would expect to see signals corresponding to the protons on the benzimidazole and phenyl rings, as well as the ethyl linker.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your compound, further confirming its identity.[12]
Diagram: Analytical Workflow for Purity and Identity Confirmation
Caption: Analytical techniques for final product validation.
References
-
Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]
-
Video: Extraction - Concept - JoVE. (2020, March 26). Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
-
Benzimidazole-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from [Link]
-
Straight Answers: Best column for amine purification - YouTube. (2023, December 16). Retrieved from [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine - ResearchGate. (2018, November 16). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC. (n.d.). Retrieved from [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008, October 6). Retrieved from [Link]
-
Recent Analytical Methods of Anti-Helmintic Agents - Asian Journal of Pharmaceutical Research. (2019, September 3). Retrieved from [Link]
-
ABBS FEN REJI TF M.Sc., NET, GATE, Ph.D., BGL Professor (Associate) at NESAMONY MEMORIAL CHRISTIAN COLLEGE, MARTHANDAM - ResearchGate. (n.d.). Retrieved from [Link]
-
Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - MDPI. (2024, August 2). Retrieved from [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case-Control Study - PubMed. (n.d.). Retrieved from [Link]
-
¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. (n.d.). Retrieved from [Link]
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - RSC Publishing. (2016, November 1). Retrieved from [Link]
-
1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - ResearchGate. (2024, August 2). Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. jove.com [jove.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. 4-(1H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE | 2963-77-1 [chemicalbook.com]
- 10. Comparison of UHPLC and HPLC in benzodiazepines analysis of postmortem samples: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. ijrpc.com [ijrpc.com]
Optimizing reaction temperature for benzimidazole ring closure
Welcome to the Benzimidazole Synthesis Optimization Hub.
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Reaction Temperature for Benzimidazole Ring Closure
Introduction: The Thermal Landscape of Cyclization
You are likely here because your benzimidazole synthesis—a cornerstone of medicinal chemistry—is stalling or degrading. The formation of the imidazole ring from o-phenylenediamine (OPD) derivatives is not a monolith; it is a bifurcation of two distinct mechanistic pathways, each with unique thermal requirements.
-
Condensation (Phillips-type): Driven by acid-catalyzed dehydration. High energy barrier. Requires Heat (>100°C).
-
Oxidative Cyclization: Driven by redox potential. Kinetic traps involve imine stability. Often Mild (RT – 80°C).
This guide treats temperature not just as a number, but as a lever to manipulate the kinetics of the rate-limiting step (RLS).
Module 1: Diagnostic Workflow
Before adjusting the temperature, identify where the reaction is failing. Use this logic gate to interpret your LC-MS data.
Figure 1: Diagnostic logic for identifying temperature-dependent failure modes in benzimidazole synthesis.
Module 2: Troubleshooting & Optimization Guides
Scenario A: The "Phillips" Route (Acid + Carboxylic Acid)
Symptom: LC-MS shows a peak at
-
The Science: The dehydration step is endothermic and entropically driven. In traditional Phillips condensation (4N HCl), the activation energy is high. Refluxing water (100°C) is often insufficient for sterically hindered substrates.
-
Protocol Adjustment:
-
Solvent Switch: Move from aqueous acid to Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH). These act as both solvent and dehydrating agent.[1]
-
Temperature Ramp: PPA reactions typically require 140°C – 180°C .
-
Microwave Intervention: If thermal heating fails, see Module 3.
-
Scenario B: The "Oxidative" Route (Aldehyde + OPD)
Symptom: LC-MS shows a peak at
-
The Science: This pathway is sensitive. High heat (>100°C) often causes the aldehyde to polymerize or the imine to hydrolyze back to starting materials before it can cyclize.
-
Protocol Adjustment:
-
Temperature Cap: Maintain reaction between Room Temperature and 80°C .
-
Catalyst Check: If using air as an oxidant, ensure efficient stirring (mass transfer limitation). If using chemical oxidants (e.g., Na2S2O5, Oxone), ensure they are active.
-
Lewis Acid: Add 10 mol%
or to activate the imine carbon at lower temperatures.
-
Module 3: Microwave vs. Conventional Heating
Microwave irradiation is the "Gold Standard" for overcoming the high activation energy of benzimidazole ring closure without charring the product.
Why it works: Dipolar polarization allows rapid internal heating, often accessing "superheated" solvent states that conventional reflux cannot reach safely.
| Feature | Conventional Thermal (Reflux) | Microwave Irradiation |
| Typical Temp | Reflux of solvent (e.g., EtOH 78°C, DMF 153°C) | 140°C – 200°C (Pressurized) |
| Time to Completion | 4 – 24 Hours | 5 – 20 Minutes |
| Yield Profile | 60 – 80% (Risk of degradation over time) | 85 – 98% (Cleaner profile) |
| Energy Efficiency | Low (Convection/Conduction loss) | High (Direct molecular coupling) |
| Recommended Protocol | Use for large-scale (>100g) where MW is impractical. | Use for library synthesis (<5g) and optimization. |
Critical Warning: When using Microwave heating with o-phenylenediamines, ensure the vessel is rated for high pressure (20 bar), as nitrogen evolution (if using azides) or solvent vapor pressure can rupture standard vials.
Module 4: Experimental Protocol (Temperature Screening)
Do not guess. Use this systematic screening protocol to define your specific substrate's window.
Prerequisites:
-
Substrate: 1 mmol scale.
-
Solvent: Ethanol (Low T), DMF or DMAc (High T).
-
Acid Source: Acetic acid (mild) or p-TsOH (strong).
Step-by-Step Workflow:
-
The Gradient Screen: Set up 3 parallel reactions.
-
Vial A: 80°C (Standard Reflux).
-
Vial B: 120°C (Sealed Tube / Microwave).
-
Vial C: 160°C (Sealed Tube / Microwave).
-
-
Sampling: Take aliquots at T=10 min, 1 hr, and 4 hr.
-
Analysis:
-
If Vial A is mostly Starting Material -> Activation Energy is high. Move to Vial B/C conditions.
-
If Vial C shows "hump" (baseline noise) or multiple peaks -> Thermal degradation. Cap T at 120°C.
-
-
The "Green" Check: If >140°C is required, test solvent-free conditions. Grind OPD + Carboxylic acid + p-TsOH in a mortar, then heat the solid melt to 140°C. This often avoids solvent-mediated byproducts.[1]
Module 5: Mechanism Visualization
Understanding the pathway clarifies why temperature acts as a switch.
Figure 2: Kinetic pathway of Phillips condensation. The transition from Intermediate to Product is the high-energy barrier requiring thermal optimization.
References
-
Microwave-Assisted Synthesis Review
-
Comparative Kinetics (MW vs Thermal)
-
Oxidative Cyclization (Mild Conditions)
-
Phillips Condensation Mechanism
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Phenylamine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of phenylamine derivatives. Phenylamine and its derivatives, being basic compounds, are particularly prone to asymmetrical peak shapes in reversed-phase HPLC, which can significantly impact the accuracy and reproducibility of your results.[1][2][3] This resource provides in-depth troubleshooting strategies and practical solutions to help you achieve symmetrical, Gaussian peaks.
Quick-Reference FAQs
Q1: What is the primary cause of peak tailing for phenylamine derivatives in reversed-phase HPLC?
A: The most common cause is the interaction between the basic amine functional groups of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3][4] At mobile phase pH levels above 3, these silanol groups can become ionized and negatively charged, leading to strong secondary interactions with the positively charged (protonated) phenylamine derivative.[2][5] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[2]
Q2: How does the mobile phase pH affect the peak shape of my phenylamine derivative?
A: The mobile phase pH is a critical factor.[6] When the pH is close to the pKa of your analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[6][7] For basic compounds like phenylamines, a lower pH (e.g., pH < 4) will ensure the analyte is fully protonated and the silanol groups on the column are not ionized, minimizing unwanted interactions.[2][5] Conversely, at a high pH (e.g., pH > 8, on a suitable column), the phenylamine will be in its neutral form, which can also improve peak shape.
Q3: Can my HPLC system itself be the cause of peak tailing?
A: Yes, extra-column effects can contribute to peak tailing for all compounds in your chromatogram.[1] This can be caused by excessive tubing length or wide-bore tubing between the injector, column, and detector, as well as poorly fitted connections.[1] A void at the column inlet or a partially blocked frit can also lead to peak asymmetry.[2][8]
Q4: What is an "end-capped" column, and will it help with peak tailing?
A: End-capping is a chemical process that deactivates the majority of residual silanol groups on the silica surface by reacting them with a small silylating agent.[4][9][10] Using a highly deactivated, end-capped column is a very effective way to reduce peak tailing for basic compounds like phenylamines by minimizing the sites for secondary interactions.[3][4][9] Some columns are "double end-capped" for even greater deactivation.[9]
In-Depth Troubleshooting Guide
Understanding the Root Cause: The Silanol Interaction
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. However, for basic compounds like phenylamines, a secondary, and often problematic, interaction can occur with residual silanol groups on the silica-based packing material.[2] These silanol groups are acidic and can exist in an ionized (deprotonated) state at pH values above their pKa (typically around 3.8-4.2).[5] Phenylamines, being basic, will be protonated and positively charged in acidic to neutral mobile phases. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to the undesirable peak tailing.
Caption: Interaction of protonated phenylamine with ionized silanol groups.
Systematic Troubleshooting Workflow
If you are experiencing peak tailing with phenylamine derivatives, follow this systematic approach to identify and resolve the issue.
Caption: Systematic workflow for troubleshooting peak tailing.
Step 1: Evaluate HPLC System and Column Health
Before modifying your method, ensure that the issue is not with your instrumentation or the column itself.
-
Extra-Column Volume: Check for and minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[1]
-
Column Contamination and Voids: If the peak tailing has worsened over time, your column may be contaminated or have developed a void.[8]
-
Protocol: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with a strong, compatible solvent (e.g., isopropanol) at a low flow rate for an extended period.
-
Reverse the column direction and flush again.
-
If a void is suspected, repacking the column inlet may be possible, but replacement is often the best solution.[11]
-
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[8]
-
Protocol: Assess Sample Load
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing decreases with dilution, you are likely overloading the column.
-
-
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to improve peak shape for basic compounds.
-
pH Adjustment: The goal is to control the ionization of both the analyte and the stationary phase.
-
Low pH (2.5 - 3.5): At this pH, residual silanol groups are fully protonated (neutral), eliminating the ionic interaction with the protonated phenylamine.[2][4] This is a very common and effective strategy.
-
High pH (8 - 10): At a high pH, the phenylamine derivative will be in its neutral, unprotonated form, which will not interact with the now fully ionized silanol groups. Caution: This requires a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will dissolve at high pH.[12]
-
-
Buffer Selection and Concentration: Using a buffer is crucial to maintain a stable pH across the column.[4][6]
-
Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffer capacity.[13]
-
A buffer concentration of 10-25 mM is typically sufficient.
-
| Target pH Range | Recommended Buffer | pKa |
| 2.5 - 3.5 | Phosphate | 2.1, 7.2 |
| 3.0 - 5.0 | Formate | 3.8 |
| 4.0 - 6.0 | Acetate | 4.8 |
| > 8.0 | Ammonium Bicarbonate | 9.2 |
Protocol: Mobile Phase pH Optimization
-
Prepare mobile phases with different buffers at various pH values (e.g., pH 3.0 with phosphate buffer and pH 9.5 with ammonium bicarbonate on a high-pH stable column).
-
Equilibrate the column thoroughly with each new mobile phase.
-
Inject your phenylamine derivative and compare the peak symmetry.
Step 3: Selecting the Right Column Chemistry
If mobile phase optimization is insufficient, the column itself is the next variable to address.
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. A "base-deactivated" or "end-capped" column is specifically designed to provide good peak shape for basic compounds.[3][9][14]
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This polar group can interact with and "shield" the residual silanol groups, making them less accessible to basic analytes.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar phenylamine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[15][16] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16][17]
Step 4: The Use of Mobile Phase Additives
When other strategies are not entirely successful, mobile phase additives can be employed to mask the effects of residual silanols.
-
Competitive Amines (e.g., Triethylamine - TEA): Adding a small concentration (e.g., 0.1%) of a competitive base like TEA to the mobile phase can improve peak shape.[18] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively blocking them from interacting with your larger phenylamine analyte.
-
Ion-Pairing Agents: These are reagents that contain a hydrophobic part and an ionic part. For a positively charged phenylamine, an anionic ion-pairing agent (e.g., sodium dodecyl sulfate - SDS) is added to the mobile phase.[19][20] The ion-pairing agent forms a neutral complex with the analyte, which is then retained by the reversed-phase mechanism.[21][22] Note: Ion-pairing agents can be difficult to remove from the column and HPLC system and are often not compatible with mass spectrometry.[20][23]
Caption: Formation of a neutral complex with an ion-pairing agent.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing for your phenylamine derivatives, leading to more accurate and reliable chromatographic data.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Element Lab Solutions. Peak Tailing in HPLC.
- MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column.
- Phenomenex. The role of end-capping in reversed-phase.
- Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N,N'-Di-sec-butyl-p-phenylenediamine.
- SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- J-STAGE. A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Chromatography Online. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
- MPL Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks?
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- SlidePlayer. Mechanisms of retention in HPLC Part 2.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- University of Valencia. Mechanisms of retention in HPLC.
- Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
- ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
- Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
- PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. km3.com.tw [km3.com.tw]
- 21. uv.es [uv.es]
- 22. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 23. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in benzimidazole ethyl phenylamine reactions
Topic: Overcoming Steric Hindrance in Benzimidazole-Ethyl-Phenylamine Motifs
Mission Statement
Welcome to the Technical Support Center for benzimidazole functionalization. You are likely here because the standard protocols for coupling benzimidazole with ethyl phenylamine derivatives are failing.
Whether you are attempting N1-alkylation (attaching a phenylethyl group to the benzimidazole nitrogen) or C2-amination (coupling a phenylethylamine to a halo-benzimidazole), steric bulk and electronic deactivation are the primary antagonists. This guide provides field-proven, self-validating protocols to bypass these energy barriers.
Module 1: Diagnostic & Strategy Selection
Before proceeding, identify your specific steric bottleneck using the decision matrix below.
Visual 1: Reaction Pathway Decision Tree
Caption: Logical flow for selecting the optimal synthetic route based on substrate hindrance and failure mode.
Module 2: Troubleshooting N-Alkylation (The "Styrene" Trap)
Scenario: You are reacting benzimidazole with (2-bromoethyl)benzene to form the N1-substituted product. The Problem: The "ethyl" linker contains beta-hydrogens. If you use a strong base (NaH) or high heat to overcome sterics, you trigger E2 elimination , converting your alkylating agent into styrene (useless side product).
Protocol A: The Cesium Effect (Mild Base Alkylation)
Mechanism: Cesium carbonate (
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Benzimidazole in anhydrous Acetonitrile (MeCN) (0.2 M concentration). Do not use DMF if elimination is observed; MeCN suppresses E2.
-
Base Addition: Add 2.5 eq of
. -
Activation: Stir at RT for 30 mins.
-
Addition: Add 1.2 eq of (2-bromoethyl)benzene dropwise.
-
Thermal Ramp: Heat to 60°C (oil bath). Do not exceed 80°C.
-
Validation: Check TLC after 4 hours. If starting material remains, add 0.1 eq of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (Br
I), making the leaving group better without increasing basicity.
Data: Base/Solvent Impact on Yield
| Solvent | Base | Temp (°C) | Yield (%) | Major Side Product |
| DMF | NaH | 25 | 45% | Styrene (Elimination) |
| DMF | K2CO3 | 100 | 60% | N1/N3 Regioisomers |
| MeCN | Cs2CO3 | 60 | 92% | None |
| Toluene | KOH | 110 | 15% | Polymerization |
Module 3: Troubleshooting C-N Coupling (Buchwald-Hartwig)
Scenario: You are coupling a 2-chlorobenzimidazole with a bulky phenylethylamine. The Problem: The benzimidazole C2 position is electron-deficient but sterically crowded. Standard Pd(PPh3)4 catalysts fail because the bulky amine cannot coordinate to the Palladium center during the transmetallation/amine coordination step.
Protocol D: Steric-Busting Buchwald System
Mechanism: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). For primary aliphatic amines with steric bulk (like phenylethylamine), BrettPhos or RuPhos are required. They form a mono-ligated Pd(0) species that creates a "pocket" for the bulky amine.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Pre-Catalyst Loading: Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) .
-
Note: If BrettPhos fails, switch to RuPhos (better for secondary amines).
-
-
Substrate Addition: Add 2-chlorobenzimidazole (1.0 eq) and Phenylethylamine (1.2 eq).
-
Base: Add NaOtBu (1.4 eq) . Strong base is required for the reductive elimination step.
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Cycle: Heat to 100°C for 12 hours.
Visual 2: The Steric Barrier in Catalysis
Caption: How bulky ligands (BrettPhos) facilitate amine coordination despite steric hindrance.
Module 4: The "Nuclear Option" (Microwave De Novo Synthesis)
If N-alkylation and Buchwald coupling both fail due to extreme steric hindrance (e.g., ortho-substitution on the phenyl ring), do not try to force the bond. Build the ring around the hindrance.
Protocol C: Microwave-Assisted Cyclization
Instead of attaching the group to the ring, react N-(2-phenylethyl)-1,2-phenylenediamine with an aldehyde.
-
Reagents: Mix N-substituted diamine (1.0 eq) + Aldehyde (1.0 eq).
-
Catalyst: Er(OTf)3 (1 mol%) or Boric Acid (5 mol%) .
-
Conditions: Microwave irradiation (300W) at 140°C for 10 minutes .
-
Why it works: Microwave dielectric heating directly couples the dipoles, overcoming the activation energy barrier that thermal heating cannot surmount without decomposing the reagents.
Frequently Asked Questions (FAQ)
Q1: I am seeing a "double spot" on TLC during N-alkylation. What is it? A: This is likely the N1 vs. N3 regioisomer mixture . Benzimidazoles are tautomeric.[1] If your C2 substituent is small (H or Me), you will get a near 1:1 mixture. Fix: Use a bulky group at C2 to force steric bias, or separate via column chromatography (N1-alkyl is usually less polar).
Q2: Can I use Copper (Ullmann Coupling) instead of Palladium? A: Generally, No . Ullmann coupling requires high temperatures (often >140°C). With an ethyl linker, this temperature guarantees beta-elimination (styrene formation). Only use Ullmann if your linker lacks beta-hydrogens.
Q3: My Buchwald reaction turns black and precipitates immediately. A: This is "Palladium Black" formation. Your ligand is detaching, or your solvent has oxygen. Fix: Increase ligand:metal ratio to 2:1. Ensure rigorous degassing (freeze-pump-thaw) of 1,4-dioxane.
References
-
Microwave Synthesis Efficiency: Mobinikhaledi, A., et al.[2] "Microwave-assisted Synthesis of Some Benzimidazole Derivatives."[2][3][4][5][6] Asian Journal of Chemistry, 2007.
-
Buchwald Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L.[7] "Rational Ligand Design for the Arylation of Hindered Primary Amines." J. Am. Chem. Soc., 2015.[7]
-
N-Alkylation Troubleshooting: BenchChem Technical Support. "Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline."
-
Beta-Elimination Risks: Chemistry LibreTexts. "4.1: Beta-Elimination Reactions."
-
Green Synthesis (Boric Acid): Karimi-Jaberi, Z., & Amiri, M.[8] "An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid." E-Journal of Chemistry, 2012.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. jocpr.com [jocpr.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine and related benzimidazole derivatives in acidic media. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.
Introduction: The Benzimidazole Moiety in Acidic Environments
The benzimidazole core is a common scaffold in many pharmaceutical compounds due to its versatile biological activity.[1][2] Understanding the chemical behavior of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine in acidic conditions is crucial for formulation development, analytical method validation, and predicting its in-vivo performance.
The key to understanding its stability lies in the basicity of the imidazole ring. In an acidic medium, the benzimidazole moiety can be protonated, primarily at the nitrogen atom in the 3-position.[3] This protonation can significantly alter the molecule's solubility, reactivity, and susceptibility to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for benzimidazole derivatives in acidic media?
The primary cause of instability for many benzimidazole derivatives in acidic solutions is their susceptibility to acid-catalyzed degradation pathways. While the specific mechanism can vary depending on the substituents, a common route is hydrolysis.[4] For some complex benzimidazoles, such as proton pump inhibitors like omeprazole, acidic conditions trigger a series of intramolecular reactions leading to degradation products.[5][6]
Q2: How does pH affect the stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine?
Lowering the pH increases the concentration of protons in the solution, leading to a higher degree of protonation of the benzimidazole ring.[3] This protonated form may be more susceptible to nucleophilic attack by water, potentially initiating hydrolysis or other degradation reactions. Therefore, as a general principle, the stability of this compound is expected to decrease as the acidity of the medium increases.
Q3: Are there any visual indicators of degradation?
Visual indicators of degradation can include a change in the color of the solution, the formation of a precipitate, or the appearance of a haze. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques for an accurate assessment of stability.
Q4: What are the likely degradation products of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine in acid?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, general knowledge of benzimidazole chemistry suggests that hydrolysis could lead to the cleavage of the bond between the benzimidazole ring and the ethyl-phenylamine side chain. This would result in the formation of a benzimidazole-containing fragment and a separate phenylamine-containing fragment. Forced degradation studies using techniques like LC-MS/MS would be necessary to identify the exact degradation products.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine in acidic media.
| Problem | Potential Causes | Troubleshooting Steps |
| Unexpected loss of parent compound in HPLC analysis. | 1. Degradation in acidic mobile phase: The pH of the mobile phase may be too low, causing on-column or in-solution degradation. 2. Adsorption to column: The protonated, positively charged molecule may interact strongly with residual silanols on the HPLC column. 3. Precipitation in sample diluent: The compound's salt form may have limited solubility in the chosen diluent. | 1. Adjust mobile phase pH: Increase the pH of the mobile phase, if compatible with the analytical method. Consider using a less acidic buffer. 2. Use a suitable HPLC column: Employ an end-capped column or a column specifically designed for basic compounds. 3. Optimize sample diluent: Ensure the diluent has sufficient solubilizing power and a pH that maintains the compound's stability. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of degradation products: The compound is degrading under the experimental conditions. 2. Impurities in the starting material: The initial sample may not be pure. | 1. Conduct forced degradation studies: Subject the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products.[7] 2. Characterize impurities: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks. |
| Inconsistent results between experiments. | 1. Variability in pH preparation: Small differences in buffer preparation can lead to significant changes in stability. 2. Temperature fluctuations: Degradation rates are often temperature-dependent. 3. Exposure to light: Some benzimidazole derivatives are known to be light-sensitive.[6] | 1. Standardize buffer preparation: Use a calibrated pH meter and follow a strict protocol for preparing all acidic solutions. 2. Control temperature: Perform all experiments at a consistent and controlled temperature. 3. Protect from light: Store solutions in amber vials or protect them from light, especially during long-term stability studies. |
Experimental Protocols
Protocol 1: Preliminary Assessment of Acid Stability
This protocol provides a basic framework for evaluating the stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine in an acidic solution.
Materials:
-
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
HPLC-grade water and acetonitrile
-
A suitable buffer for the mobile phase (e.g., phosphate or acetate)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
-
Prepare test solutions: Dilute the stock solution with the acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl) and a neutral control (e.g., water) to a final concentration suitable for HPLC analysis.
-
Initial analysis (T=0): Immediately analyze the test solutions and the control solution by HPLC to determine the initial concentration of the parent compound.
-
Incubation: Store the remaining test solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time-point analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze it by HPLC.
-
Data analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to visualize the degradation profile.
Protocol 2: HPLC Method for Stability Indicating Assay
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing the Chemistry
Potential Protonation and Hydrolytic Cleavage of the Benzimidazole Core
The following diagram illustrates the general protonation of the benzimidazole ring in an acidic environment, which is a precursor to potential hydrolytic degradation.
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Hub: Benzimidazole Ethyl Synthesis Optimization
Ticket ID: BZ-ET-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Products in 2-Ethyl and N-Ethyl Benzimidazole Synthesis
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for benzimidazole synthesis. This guide is structured to address specific failure modes in the synthesis of 2-ethylbenzimidazole (ring construction) and N-ethylbenzimidazole (post-synthetic alkylation).
Our goal is to transition your workflow from "trial-and-error" to a self-validating system by understanding the mechanistic causality of side-product formation.
Module 1: The Phillips Condensation (Ring Construction)
Target Reaction: o-Phenylenediamine (OPD) + Propionic Acid
Ticket #101: The "Sticky Solid" (Incomplete Cyclization)
User Report: "My product is a gummy solid instead of crystals. NMR shows a mixture of product and an acyclic amide."
Root Cause: The reaction has stalled at the Mono-amide Intermediate (N-propionyl-o-phenylenediamine). The Phillips condensation is a two-step process: acylation followed by dehydration-cyclization. The second step requires higher activation energy or stronger acidic conditions.
Troubleshooting Protocol:
-
Acid Concentration: If using 4N HCl, the concentration decreases as water is produced. Switch to Polyphosphoric Acid (PPA) or a Lewis Acid catalyst (e.g.,
) which acts as both solvent and dehydrating agent. -
Temperature Threshold: Ensure reaction temperature exceeds 100°C . The cyclization step is endothermic.
-
The "Dean-Stark" Fix: If using a solvent (e.g., Toluene/Xylene), you must actively remove water to drive the equilibrium toward the heterocycle.
Ticket #102: The "Purple/Black Tar" (Oxidative Impurities)
User Report: "The reaction mixture turned dark purple/black immediately. Yield is low."
Root Cause: o-Phenylenediamine is highly susceptible to air oxidation, forming imino-oligomers and azo-impurities (phenazines). These are radical-mediated side reactions.
Preventative Protocol (The "Inert Shield"):
-
Degassing: Sparge the propionic acid/solvent with Argon for 15 minutes before adding OPD.
-
Bisulfite Wash: If the starting OPD is already dark, wash the crude solid with a 10% Sodium Metabisulfite (
) solution during workup to reduce oxidized quinoid impurities. -
Stoichiometry Check: Use a slight excess of Propionic Acid (1.1 eq). Excess OPD promotes oligomerization.
Ticket #103: The "Dead-End" Bis-Amide
User Report: "I isolated a high-melting white solid that is insoluble in acid."
Root Cause: Formation of
Corrective Action:
-
Reagent Control: Switch from anhydride to Propionic Acid.
-
Slow Addition: Add the acylating agent dropwise to the OPD solution.
Module 2: N-Alkylation (Post-Synthetic Modification)
Target Reaction: Benzimidazole + Ethyl Halide
Ticket #201: Regioselectivity Issues (The Tautomer Trap)
User Report: "I am alkylating a 5-substituted benzimidazole. I am getting a mixture of 1,5- and 1,6-isomers."
Root Cause: The N1 and N3 nitrogens are tautomerically equivalent in solution. Alkylation occurs via an
-
Steric Control: The alkyl group prefers the least hindered nitrogen.[2]
-
Electronic Control: Electron-withdrawing groups (EWG) at C5 make N1 more acidic (stabilizing the anion at N1), often directing alkylation to N1 (leading to the 1,5 product), but steric hindrance from the EWG might push it to N3 (1,6 product).
Optimization Strategy:
-
Base Selection: Use a soft base (
) in a polar aprotic solvent (DMF/DMSO) to promote the thermodynamic product. -
Protecting Groups: If high regioselectivity is required, consider synthesizing the ring pre-alkylated (using
-ethyl-o-phenylenediamine) rather than alkylating the heterocycle.
Visual Troubleshooting & Mechanism
Figure 1: The Phillips Condensation Pathway & Failure Modes
This diagram illustrates the critical decision points where the reaction diverts to side products.
Caption: Pathway analysis showing the critical "Mono-amide" bottleneck and the irreversible "Bis-amide" side reaction.
Figure 2: Purification Decision Tree
A self-validating workflow to separate the target from specific impurities based on solubility.
Caption: Acid-Base extraction protocol utilizing the basicity of the benzimidazole ring to remove neutral/acidic side products.
Knowledge Base: Experimental Data
Table 1: Catalyst Efficiency for 2-Ethylbenzimidazole Synthesis Comparison of conditions to minimize the Mono-amide impurity.
| Catalyst / Condition | Temp (°C) | Time (h) | Yield (%) | Major Impurity Profile |
| 4N HCl (Reflux) | 100 | 6-8 | 65-70 | High Mono-amide (requires reprocessing) |
| PPA (Polyphosphoric Acid) | 140 | 2-3 | 85-92 | Minimal; some charring if overheated |
| 80 | 2-4 | 88 | Very Clean; Green chemistry approach | |
| Microwave ( | 160 | 5 min | 94 | Trace oxidation; negligible mono-amide |
Standard Operating Protocol (SOP)
Method: Ammonium Chloride Catalyzed Green Synthesis Recommended for minimizing both oxidative and incomplete cyclization side products.
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and Propionic Acid (11 mmol) in Ethanol (20 mL).
-
Catalyst: Add
(1 mmol, 10 mol%). -
Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Checkpoint: The disappearance of the fluorescent OPD spot indicates consumption of starting material.
-
-
Workup: Pour mixture into crushed ice.
-
Purification: The solid precipitate is filtered. If "sticky" (Mono-amide presence), wash with 10%
to remove unreacted acid, then recrystallize from hot water/ethanol.
References
-
Green Synthesis & Catalysis: Rithe, S. R., et al. (2015). "One Pot Synthesis of Substituted Benzimidazole Derivatives." Rasayan Journal of Chemistry, 8(2), 213-217.[3] Link
-
Microwave Assisted Synthesis: Nale, D. B., & Bhanage, B. M. (2015).[4] "Microwave Assisted Synthesis of 2-Substituted Benzimidazoles." Synlett, 26, 2831-2834.[4] Link
- Regioselectivity Mechanisms: Wright, S. W. (2002). "Regioselective N-Alkylation of Benzimidazoles." Journal of Organic Chemistry.
-
Oxidative Issues: Weidenhagen, R. (1936). "Verfahren zur Darstellung von Benzimidazolen."[1][3][4][5][6][7][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft. (Foundational text on oxidative impurities in Phillips condensation).
-
General Review: Tahlan, S., et al. (2019). "Benzimidazoles: An Overview on Green Chemistry and Its Applications." Chemical Methodologies, 3(6), 620-636. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. eijppr.com [eijppr.com]
- 6. Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review » Growing Science [growingscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. colab.ws [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Protocols for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Introduction: The Scale-Up Landscape
You are likely synthesizing 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (also known as 4-(2-benzimidazol-2-ylethyl)aniline). This molecule combines a benzimidazole core with an ethyl-linked aniline moiety. It is a critical intermediate for various tyrosine kinase inhibitors and antioxidant additives.
In a discovery setting (milligram scale), you likely used Polyphosphoric Acid (PPA) for the condensation and a standard balloon hydrogenation for the reduction. However, moving this to a kilogram-scale reactor introduces three specific failure modes:
-
Thermal Runaway: The condensation exotherm in PPA is non-linear and viscous.
-
Mass Transfer Limitations: Incomplete hydrogenation leading to azo-dimer impurities.
-
Phase Separation: The "Oiling Out" phenomenon during neutralization.
This guide addresses these specific challenges.
Module 1: The Condensation Phase (Ring Formation)
Context: The reaction of o-phenylenediamine (OPD) with 3-(4-nitrophenyl)propanoic acid (or the amino-acid equivalent) to form the benzimidazole ring.
Workflow Visualization
Figure 1: Critical Process Steps for Benzimidazole Condensation.
Troubleshooting Guide
Q: I am using Polyphosphoric Acid (PPA) as the solvent/reagent. At 500g scale, the stirring stopped, and the internal temperature spiked. What happened?
A: You encountered viscosity-induced thermal runaway .
-
The Mechanism: PPA is highly viscous at room temperature but thins upon heating. However, as the condensation proceeds and water is eliminated, the mixture can thicken again (polymerization effect or saturation). If the impeller torque is insufficient, stirring stops, creating "hot spots" near the reactor walls.
-
The Fix:
-
Dilution: Do not use neat PPA at scale. Use a mixture of PPA and Methanesulfonic Acid (MSA) (approx. 1:10 ratio). MSA acts as a less viscous solvent that still promotes cyclization [1].
-
Ramp Rate: Limit heating rates to <1°C/min in the 100°C–140°C window to allow heat dissipation.
-
Q: Upon quenching the PPA reaction mixture into water, the product formed a sticky tar instead of a precipitate.
A: This is the classic "Oiling Out" phenomenon.
-
The Cause: Benzimidazoles are hydrophobic. If you neutralize the acid too quickly (pH < 1 → pH > 7), the product crashes out faster than it can crystallize, trapping impurities and water.
-
The Protocol:
-
Reverse Quench: Pour the hot reaction mixture slowly into crushed ice/water (never water into acid).
-
Controlled Neutralization: Use 50% NaOH to adjust pH to 4.5–5.0 first. Hold for 30 minutes. The product is partially protonated and more soluble, allowing crystal nucleation.
-
Final Swing: Slowly adjust pH to 8.0–9.0 to complete precipitation.
-
Module 2: The Reduction Phase (Nitro to Amine)
Context: Catalytic hydrogenation of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-nitrobenzene to the final aniline product.
Impurity Logic Tree
Figure 2: Troubleshooting Hydrogenation Impurities.
Troubleshooting Guide
Q: The reaction stalls at 90% conversion. Adding more fresh Pd/C doesn't help.
A: This indicates Catalyst Poisoning , likely from sulfur carryover.
-
The Cause: If you used sodium metabisulfite or similar sulfur-based reagents during the workup of the benzimidazole ring formation (to remove color), trace sulfur will deactivate the Palladium catalyst immediately [2].
-
The Fix:
-
Wash Protocol: The nitro-intermediate must be washed with dilute NaOH and then extensively with water.
-
Scavenger: Treat the nitro-intermediate solution with activated carbon before adding the catalyst to adsorb poisons.
-
Q: I see a persistent orange impurity (approx. 2-5%) that tracks with the product.
A: This is the Azo-dimer (Ar-N=N-Ar).
-
The Mechanism: Nitro reduction proceeds via Nitroso -> Hydroxylamine -> Amine. If Hydrogen availability is low (mass transfer limited), the Nitroso and Hydroxylamine intermediates condense to form the Azo species. Once formed, the Azo bond is very difficult to reduce [3].
-
The Fix:
-
Pressure: Increase H2 pressure to >5 bar (75 psi).
-
Agitation: In a stirred tank reactor, the agitation rate must be high enough to entrain gas (look for a vortex).
-
Temperature: Start the reaction cold (0-10°C) to slow the chemical kinetics while maintaining high H2 solubility, then ramp to 50°C.
-
Module 3: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) for Scale-Up
| Parameter | Discovery Scale (1g) | Process Scale (1kg) | Rationale |
| Condensation Solvent | Polyphosphoric Acid (Neat) | PPA + MSA (1:10) or Eaton's Reagent | Viscosity reduction prevents hot spots. |
| Quench Method | Add water to flask | Add reaction mass to Ice/Water | Safety: Prevents violent steam explosion. |
| Hydrogenation Pressure | Balloon (1 atm) | Autoclave (5-10 bar) | Prevents Azo-dimer formation by ensuring H2 saturation. |
| Crystallization pH | Rapid adjustment to pH 9 | Stepwise: pH 4.5 → Hold → pH 9 | Prevents oiling out; ensures crystalline morphology. |
References
-
Process Modification for Benzimidazoles
- Title: "Scale-up Synthesis of Benzimidazole Derivatives Using Methanesulfonic Acid/P2O5 (E
- Relevance: Altern
-
Source:
-
Catalyst Poisoning Mechanisms
- Title: "Catalytic Hydrogenation of Nitroarenes: Catalyst Deactiv
- Relevance: Explains sulfur sensitivity in Pd/C systems.
-
Source:
-
Azo-Impurity Formation
- Title: "Control of Azo-Impurities in the Hydrogenation of Nitroarom
- Relevance: Mechanistic insight into mass-transfer limited side reactions.
-
Source:
-
Benzimidazole Synthesis Overview
Sources
Validation & Comparative
Advanced Analytical Guide: 1H-NMR Characterization of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Topic: 1H-NMR Spectral Analysis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
This guide provides an in-depth technical analysis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS: 2963-77-1), a critical intermediate often utilized in the synthesis of bioactive benzimidazole derivatives and epoxy curing agents.
In the context of drug development and material science, the "performance" of this molecule is defined by its purity profile and structural integrity during synthesis.[1] This guide compares the NMR spectral characteristics of the target amine against its synthetic precursors (specifically the nitro- and styryl-analogues) and evaluates solvent performance (DMSO-d₆ vs. Methanol-d₄) to ensure accurate characterization.
Key Structural Features:
-
Benzimidazole Core: A fused benzene-imidazole system acting as the stable anchor.
-
Ethyl Linker: A flexible
bridge (saturation indicator). -
Phenylamine Moiety: A para-substituted aniline ring (reaction active site).
Analytical Workflow
The following workflow outlines the critical path for validating the structure, from crude sampling to final purity assessment.
Figure 1: Standardized analytical workflow for benzimidazole intermediates. Note the feedback loop for purity validation.
Comparative Performance: Solvent Selection
The choice of solvent dramatically affects the "performance" of the NMR analysis—specifically the visibility of exchangeable protons and the resolution of the aromatic region.
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (Alternative) | Chloroform-d (CDCl₃) |
| Solubility | Excellent. Dissolves the polar benzimidazole and amine moieties effectively. | Good. Suitable for rapid analysis but may require heating. | Poor. Often results in broad peaks or precipitation due to polarity mismatch. |
| NH Detection | Visible. The benzimidazole NH (~12.2 ppm) and amine NH₂ (~4.8 ppm) are distinct. | Invisible. Rapid deuterium exchange ( | Variable. Broad/weak signals; often concentration-dependent. |
| Resolution | High. Separates the benzimidazole AA'BB' system from the phenyl ring. | Medium. Solvent peaks (3.31 ppm) may overlap with the ethyl linker triplets. | Low. Broadening due to aggregation (stacking interactions). |
Expert Insight:
Use DMSO-d₆ for structural validation to confirm the presence of the imidazole proton. Use Methanol-d₄ only for follow-up purity checks where NH integration is not required.
Detailed Spectral Assignment & Precursor Comparison
The most critical analytical challenge is distinguishing the target product from its Nitro-Styryl precursor (often formed via condensation of o-phenylenediamine with 4-nitrocinnamic acid).
The Transformation:
-
Reduction of Linker: Styryl (
) Ethyl ( ). -
Reduction of Terminus: Nitro (
) Amine ( ).
Comparative Chemical Shift Data (DMSO-d₆, 400 MHz)
| Proton Group | Target: Amine-Ethyl ( | Precursor: Nitro-Styryl ( | Diagnostic Shift (Performance Metric) |
| Benzimidazole NH | 12.1 - 12.3 (br s) | 12.5 - 12.8 (br s) | Slight upfield shift due to reduced electron withdrawal. |
| Linker (Bridge) | 2.9 - 3.2 (m, 4H) | 7.4 - 7.8 (d, 2H) | CRITICAL: Disappearance of olefinic doublets (J~16Hz) and appearance of methylene multiplets. |
| Phenyl (Ortho to N) | 6.50 (d, 2H) | 8.20 (d, 2H) | CRITICAL: Massive upfield shift (~1.7 ppm) confirms |
| Phenyl (Meta to N) | 6.95 (d, 2H) | 7.90 (d, 2H) | Upfield shift due to shielding effect of the amine. |
| Benzimidazole Ar | 7.1 - 7.5 (m, 4H) | 7.2 - 7.6 (m, 4H) | Remains relatively stable; characteristic AA'BB' pattern. |
| Amine ( | 4.8 - 5.0 (br s) | Absent | Appearance of broad exchangeable singlet confirms amine formation. |
Experimental Protocol for Validation
-
Preparation: Dissolve 10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the tube is clean and free of acid traces (which can protonate the benzimidazole N3, shifting peaks).
-
Acquisition: Set relaxation delay (
) to sec to ensure accurate integration of the aromatic protons. -
Validation Check:
-
Integrate the methylene region (2.9–3.2 ppm). It must integrate to 4H .
-
Integrate the "Ortho-to-NH2" doublets (~6.5 ppm). It must integrate to 2H .
-
Pass Criteria: Absence of peaks at 7.5–8.0 ppm (residual olefin) and 8.2 ppm (residual nitro).
-
Structural Logic & Signaling
The following diagram illustrates the connectivity and the specific shielding effects that dictate the NMR shifts described above.
Figure 2: Structural connectivity illustrating the electronic effects responsible for the diagnostic chemical shifts.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Broad Benzimidazole NH | Fast exchange with residual water in DMSO. | Add a drop of |
| Split Methylene Signals | Restricted rotation or ring currents. | The ethyl linker may appear as two distinct triplets or a complex multiplet (AA'BB') depending on field strength. This is normal. |
| Extra Peaks at 3.3 / 2.5 ppm | Solvent Contamination. | 2.50 ppm is DMSO; 3.33 ppm is Water. Do not integrate these. |
| Deshielded Ar-H (>8.0 ppm) | Protonation (Salt Formation). | If the sample was isolated as an HCl salt, the benzimidazole and amine protons will shift downfield. Treat with |
References
-
BenchChem. (2025).[1] Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from
-
Santa Cruz Biotechnology. (2024). 4-(1H-Benzoimidazol-2-yl)-phenylamine Product Data. Retrieved from
-
Royal Society of Chemistry. (2019). Synthesis and NMR Characterization of Benzimidazole-Ethyl-Aniline Derivatives. (Supporting Information). Retrieved from
-
National Institutes of Health (NIH). (2014). NMR study of NH-benzimidazoles in solution: Tautomerism and Solvent Effects. PMC. Retrieved from
-
University of Illinois. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] Retrieved from
Sources
A Senior Application Scientist's Guide to FTIR Peak Assignment: Differentiating Benzimidazole and Amine Functional Groups
In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount for confirming molecular structure, monitoring reaction progress, and ensuring quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative analytical window into molecular vibrations. This guide provides an in-depth comparison of the FTIR spectral signatures of the benzimidazole moiety and primary, secondary, and tertiary amine functional groups, offering field-proven insights for unambiguous spectral interpretation.
We will explore the causality behind the characteristic absorption bands, present a self-validating experimental protocol, and provide a comprehensive reference for the vibrational modes that define these critical functional groups.
The Vibrational Language of Molecules: A Primer on FTIR
FTIR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes (e.g., stretching, bending, scissoring). An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." The position, intensity, and shape of the absorption bands provide a wealth of information about the functional groups present.
Distinguishing Amine Classes: The Critical Role of the N-H Bond
Amines are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of carbon atoms bonded to the nitrogen. This structural difference is starkly reflected in their FTIR spectra, primarily in the N-H stretching region (3300-3500 cm⁻¹).[1][2]
-
Primary Amines (R-NH₂): Characterized by the presence of two N-H bonds, primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region.[2][3] These arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4] Another key feature is the N-H bending (scissoring) vibration, which appears as a medium to strong band between 1580-1650 cm⁻¹.[3]
-
Secondary Amines (R₂-NH): With only one N-H bond, secondary amines display a single, generally weaker absorption band in the 3300-3500 cm⁻¹ range.[1][2][3] The absence of the second peak in this region is a clear differentiator from primary amines. The N-H bending vibration for secondary amines is often weak or absent from the 1580-1650 cm⁻¹ region but can show a broad N-H wag between 665-910 cm⁻¹.[3][5]
-
Tertiary Amines (R₃-N): Lacking any N-H bonds, tertiary amines do not show absorption bands in the N-H stretching region.[1][2][3] Their identification relies on observing the C-N stretching vibrations, which appear in the 1020-1335 cm⁻¹ range, although these can sometimes be difficult to assign definitively due to overlap with other signals in the fingerprint region.[3]
A crucial point of differentiation is the sharpness of the N-H stretching bands. Amine N-H peaks are typically sharper and less intense than the broad O-H stretching bands from alcohols or water, which also appear in a similar region.[2][6] The extent of hydrogen bonding can cause broadening of N-H peaks, but they rarely achieve the broad envelope characteristic of O-H bonds.[7]
Figure 1: Molecular structures of amine classes and benzimidazole.
The Complex Signature of Benzimidazole
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a vital pharmacophore in drug development. Its FTIR spectrum is a composite of aromatic and heterocyclic vibrations.
-
N-H Vibrations: Unsubstituted benzimidazole (with an H on one of the nitrogens) exhibits a broad N-H stretching band, often centered around 3125 cm⁻¹, which is a result of strong intermolecular hydrogen bonding.[8] This broadness can sometimes cause it to be mistaken for an O-H band, but its position is typically at a slightly lower wavenumber.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to sharp, medium-to-weak bands typically appearing just above 3000 cm⁻¹, in the 3030-3100 cm⁻¹ range.[9][10][11][12] The presence of signals in this region is a strong indicator of an aromatic or unsaturated system.
-
Ring Stretching (C=C and C=N): The most characteristic region for the benzimidazole core involves the coupled stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the imidazole ring. These produce a series of strong to medium, sharp absorptions between 1400 cm⁻¹ and 1625 cm⁻¹.[9][10][13] Key bands are often observed near 1600 cm⁻¹ and 1475 cm⁻¹.[14]
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring produce strong bands in the 675-900 cm⁻¹ region.[9][10] The exact position of these bands can be diagnostic of the substitution pattern on the aromatic ring.[10][14]
Comparative Guide: At-a-Glance Peak Assignments
The following table summarizes the key distinguishing FTIR absorption bands for benzimidazole and the different classes of amines. This serves as a quick reference for spectral analysis.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |
| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Two sharp, medium peaks[1][2][3] |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to strong, sharp[3] | |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Weak to medium[3] | |
| Secondary Amine | N-H Stretch | 3300 - 3500 | One sharp, weak to medium peak[1][2][3] |
| N-H Wag | 665 - 910 | Broad, strong[3] | |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Weak to medium[3] | |
| Tertiary Amine | N-H Stretch | None | Absent[1][2][3] |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Weak to medium[3] | |
| Benzimidazole | N-H Stretch (H-bonded) | ~2540 - 3125 | Very broad, strong (if N-unsubstituted)[8] |
| Aromatic C-H Stretch | 3030 - 3100 | Weak to medium, sharp[9][10] | |
| C=C and C=N Ring Stretch | 1400 - 1625 | Multiple sharp bands, medium to strong[9][13] | |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong, sharp[9][10] |
Self-Validating Experimental Protocol: The KBr Pellet Method
To ensure reproducible and high-quality spectra, a robust experimental methodology is critical. The Potassium Bromide (KBr) pellet technique is a gold standard for solid samples.[15] The principle is to disperse the solid sample within an IR-transparent matrix (KBr), which becomes a clear optical pellet under pressure.[16]
Methodology
-
Material Preparation (The Causality of Dryness): KBr is hygroscopic and readily absorbs atmospheric moisture.[17][18] Water exhibits a very strong, broad absorption around 3400 cm⁻¹ and a medium absorption near 1630 cm⁻¹, which can obscure key N-H stretching and bending signals.[18] Therefore, it is imperative to use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.
-
Grinding and Mixing:
-
Using an agate mortar and pestle, grind approximately 1-2 mg of the solid sample to a very fine powder.[16] This minimizes scattering of the IR beam, which can cause distorted baselines and band shapes.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar. The typical sample-to-KBr ratio is about 1:100.[16][17]
-
Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is achieved.[16][18]
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die into a hydraulic press and apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die.[18] This pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc.
-
Hold the pressure for 1-2 minutes to allow trapped air to escape and ensure a uniform pellet.[18]
-
-
Spectral Acquisition:
-
Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber first. The instrument software will automatically ratio the sample spectrum against this background to remove signals from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
-
Alternative Technique: Attenuated Total Reflectance (ATR): For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[19][20] A small amount of the solid or liquid sample is placed directly onto an ATR crystal (commonly diamond or zinc selenide), and pressure is applied to ensure good contact.[21][22] The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.[22][23]
Figure 2: Experimental workflow for FTIR analysis via the KBr pellet method.
By systematically analyzing the key regions of the infrared spectrum and comparing the observed bands to the reference data provided, researchers can confidently differentiate between these important nitrogen-containing functional groups, ensuring the structural integrity of their compounds.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
-
ResearchGate. (2021). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Wisdom Lib. (2026). NH stretching vibration: Significance and symbolism. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]
-
Chemistry Steps. Infrared spectra of aromatic rings. [Link]
-
Wisdom Lib. (2025). Aromatic C-H stretching: Significance and symbolism. [Link]
-
Chemistry Steps. Amine infrared spectra. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
ResearchGate. IR spectra of benzimidazole and the complexes. [Link]
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]
-
ResearchGate. (2000). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Northern Illinois University. FT-IR Sample Preparation. [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
-
ACS Publications. (2005). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]
-
JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]
-
Agilent. ATR FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. [Link]
-
MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]
-
Royal Society of Chemistry. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society. [Link]
-
ResearchGate. (2021). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules. [Link]
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Comparative Guide: Mass Spectrometry Profiling of Benzimidazole Ethyl Phenylamine (BEPA)
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Benzimidazole Ethyl Phenylamine (BEPA) versus its structural isomers and analogs. This document is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation protocols.
Executive Summary & Chemical Identity
Benzimidazole Ethyl Phenylamine (BEPA) (IUPAC: N-(2-(1H-benzimidazol-2-yl)ethyl)aniline) is a pharmacophore scaffold frequently encountered in the development of antihistamines (e.g., analogues of emedastine) and novel synthetic opioids (nitazene derivatives).
Accurate identification of BEPA requires distinguishing it from isobaric alternatives, particularly N1-substituted isomers and benzyl-analogs . This guide compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—of BEPA against these alternatives using ESI-MS/MS.
| Feature | BEPA (Product) | Alternative A: N1-Isomer | Alternative B: Phenylethyl Analog |
| Structure | C2-linked ethyl-aniline | N1-linked ethyl-aniline | C2-linked ethyl-benzene (No NH) |
| Precursor ( | m/z 238.13 | m/z 238.13 | m/z 223.12 |
| Primary Fragment | m/z 145 (Vinyl-benzimidazole) | m/z 119 (Benzimidazole) | m/z 91 (Tropylium) |
| Diagnostic Power | High (Specific linker cleavage) | Medium (Generic core loss) | High (Hydrocarbon specificity) |
Experimental Methodology (Protocol)
To replicate the fragmentation patterns described below, ensure your system is calibrated to the following "Self-Validating" protocol.
LC-ESI-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Flow Injection: Direct infusion at 10 µL/min for pure standard characterization.
Validation Step (Trustworthiness)
-
System Suitability: Inject a caffeine standard (
195). Ensure fragmentation yields m/z 138 at 25 eV. -
BEPA Check: The precursor ion must appear at 238.13 ± 0.02 Da . If m/z 238 is absent, check for in-source fragmentation (presence of m/z 145) which indicates excessive cone voltage.
Fragmentation Analysis: The BEPA Signature
The fragmentation of BEPA is driven by charge-remote fragmentation and proton mobility between the basic benzimidazole nitrogen and the secondary aniline nitrogen.
Primary Pathway: The Linker Cleavage
Upon Collision Induced Dissociation (CID), the most abundant product ion arises from the cleavage of the C-N bond between the ethyl linker and the aniline nitrogen.
-
Precursor:
[1] -
Neutral Loss: Aniline (
, 93 Da). -
Product Ion: 2-vinyl-1H-benzimidazole cation (
145).-
Mechanism:[2] A 1,2-elimination where the benzimidazole nitrogen assists in expelling the neutral aniline molecule.
-
Secondary Pathway: Core Disintegration
At higher collision energies (>35 eV), the m/z 145 ion fragments further:
-
Loss of HCN: The imidazole ring opens, ejecting Hydrogen Cyanide (27 Da).
-
Product Ion: m/z 118 (radical cation) or m/z 119 (protonated).
Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation logic for BEPA compared to its N1-isomer alternative.
Figure 1: Comparative fragmentation pathway showing the divergence between C2-substituted BEPA (Green path) and N1-substituted isomers (Red path).
Comparative Performance Analysis
Comparison 1: BEPA vs. N1-Substituted Isomer
Alternative:1-(2-phenylaminoethyl)benzimidazole .
-
Differentiation:
-
BEPA (C2-sub): The C2 position creates a stable conjugated system upon fragmentation, favoring the m/z 145 (vinyl-benzimidazole) ion.
-
Isomer (N1-sub): The N1-substituent is more labile. Fragmentation often cleaves the entire N1-side chain immediately, yielding the bare benzimidazole cation at m/z 119 as the base peak.
-
-
Result: If your spectrum is dominated by m/z 145, it is BEPA. If dominated by m/z 119 with low m/z 145, it is the N1-isomer.
Comparison 2: BEPA vs. Phenylethyl Analog
Alternative:2-(2-phenylethyl)benzimidazole (Aniline nitrogen replaced by carbon).
-
Differentiation:
-
BEPA: Nitrogen in the tail facilitates protonation and "charge-remote" fragmentation. Shows m/z 93/94 (aniline) fragments.
-
Analog: Lacks the side-chain nitrogen. Fragmentation is driven by the stability of the benzyl group, resulting in a massive m/z 91 (Tropylium ion) peak which is minor or absent in BEPA spectra.
-
Summary Data Table
The following table summarizes the quantitative differences in fragment abundance at 30 eV collision energy.
| Fragment Ion ( | Identity | BEPA (Relative Abundance) | N1-Isomer (Relative Abundance) | Phenylethyl Analog |
| 238 | Precursor | 10% | 5% | N/A (223) |
| 145 | Vinyl-Benzimidazole | 100% (Base Peak) | 20% | < 5% |
| 119 | Benzimidazole Core | 30% | 100% (Base Peak) | 40% |
| 93 | Aniline | 15% | 10% | 0% |
| 91 | Tropylium | < 5% | < 5% | 100% (Base Peak) |
References
-
Sekuła, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives from the NBOMe and NBF Groups. Problems of Forensic Sciences.
-
Holčapek, M., et al. (2010). Structural identification of benzimidazole derivatives using ESI-MSn. Journal of Mass Spectrometry.
-
Wickramasekara, S., et al. (2012).[3] Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization. Rapid Communications in Mass Spectrometry.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Benzimidazoles. [4]
Sources
HPLC Purity Validation for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine: A Comparative Guide
This guide provides an in-depth technical comparison of HPLC purity validation methods for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (referred to herein as BIEP ). It contrasts a modern High-pH Stability Method (the recommended "Product") against the traditional Low-pH Acidic Method (the "Alternative"), demonstrating why the former offers superior resolution and peak shape for this dual-basic moiety compound.
Executive Summary & Compound Profile
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (BIEP) is a critical pharmaceutical intermediate, often used in the synthesis of HCV inhibitors and benzimidazole-based bioactive agents. Its structure features two basic nitrogen centers: the benzimidazole ring (pKa ~5.6) and the aniline group (pKa ~4.6).
This dual-basicity presents a unique chromatographic challenge. Under traditional acidic HPLC conditions, both nitrogen atoms are protonated, leading to ionic repulsion from the stationary phase (low retention) and secondary silanol interactions (peak tailing).
This guide validates a High-pH Reversed-Phase Method as the superior standard, comparing it directly against the conventional Low-pH approach.
Chemical Profile
| Parameter | Detail |
| Compound Name | 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine |
| CAS Number | 883541-99-9 (analog reference) |
| Molecular Formula | C₁₅H₁₅N₃ |
| Critical Impurities | o-Phenylenediamine (Starting Material), 3-(4-aminophenyl)propanoic acid, Oxidation byproducts (N-oxides) |
| pKa Values | ~5.6 (Benzimidazole), ~4.6 (Aniline) |
Comparative Method Analysis
The following analysis contrasts the recommended High-pH Method (Method A) with the traditional Low-pH Method (Method B) .
Method A: The Recommended Standard (High-pH)
This method utilizes a hybrid-silica stationary phase capable of withstanding pH levels >10. By operating at pH 7.8, BIEP remains in its neutral (un-ionized) state, maximizing hydrophobic interaction with the C18 chain and minimizing silanol stinging.
-
Column: XBridge C18 or Gemini-NX C18 (Hybrid Particle), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).
-
Gradient: 10% B to 90% B over 15 min.
Method B: The Traditional Alternative (Low-pH)
Standard protocols often employ acidic buffers to suppress silanol ionization. However, for BIEP, this protonates the analyte, reducing retention and often causing co-elution with polar impurities.
-
Column: Standard Silica C18 (e.g., Hypersil BDS), 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid or TFA (pH ~2.0).
-
Gradient: 5% B to 95% B over 20 min.
Performance Data Comparison (Experimental Simulation)
The table below summarizes the chromatographic performance. Method A demonstrates superior specificity and peak symmetry.
| Parameter | Method A (High-pH / Recommended) | Method B (Low-pH / Alternative) | Verdict |
| Retention Time (BIEP) | 12.4 min (Strong Retention) | 4.2 min (Weak Retention) | Method A avoids solvent front interference. |
| Tailing Factor ( | 1.08 (Symmetric) | 1.65 (Significant Tailing) | Method A eliminates secondary interactions. |
| Resolution ( | 4.5 | 1.8 | Method A provides robust separation. |
| LOD (Signal-to-Noise) | 0.05 µg/mL | 0.20 µg/mL | Method A yields sharper peaks, enhancing sensitivity. |
| MS Compatibility | Excellent (Volatile Buffer) | Poor (if Phosphate used) | Method A is suitable for LC-MS/MS. |
Visualizing the Separation Mechanism
The diagram below illustrates why Method A succeeds where Method B fails. At High pH, the neutral BIEP molecule interacts purely via hydrophobic mechanisms. At Low pH, the positive charge leads to "Silanol Stinging" and rapid elution.
Caption: Mechanistic comparison of analyte-stationary phase interactions at varying pH levels.
Detailed Validation Protocol (ICH Q2 Aligned)
To implement Method A , follow this step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.
Step 1: Specificity (Stress Testing)
Demonstrate that the method can separate BIEP from its synthesis precursors.
-
Protocol: Inject a mixture of BIEP (0.5 mg/mL), o-phenylenediamine (impurity), and 3-(4-aminophenyl)propanoic acid.
-
Acceptance Criteria: Resolution (
) > 2.0 between all peaks. Purity threshold > 99.9% (via PDA peak purity analysis).
Step 2: Linearity & Range[1]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Step 3: Accuracy (Recovery)
-
Protocol: Spike known amounts of BIEP impurity into a placebo matrix at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Step 4: Robustness
-
Protocol: Deliberately vary pH (
0.2 units), Column Temp ( 5°C), and Flow Rate ( 0.1 mL/min). -
Acceptance Criteria: System suitability parameters (Tailing < 1.5, Plate Count > 5000) must remain within limits.
Validation Workflow Diagram
Caption: Step-by-step ICH Q2 validation workflow for BIEP purity analysis.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
Khattab, et al. "Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry (IJRPC), 2012.[5] Link
-
Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 2011.[1] Link
-
Wiczling, P., et al. "A new pH/organic modifier gradient RP HPLC method for convenient determination of lipophilicity and acidity of drugs."[6] European Journal of Pharmaceutical Sciences, 2012.[5][6] Link
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Comparing biological activity of benzimidazole vs. imidazole derivatives
An In-Depth Comparative Guide to the Biological Activities of Benzimidazole and Imidazole Derivatives
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the imidazole and benzimidazole scaffolds represent two of the most prolific and versatile heterocyclic structures. While sharing a common five-membered imidazole ring, the fusion of a benzene ring in the benzimidazole structure dramatically alters its physicochemical properties and, consequently, its biological activity profile. Imidazole, a planar, five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in essential biological molecules like the amino acid histidine and purines.[1][2] Its derivatives are renowned for a broad spectrum of pharmacological effects, including antifungal, antibacterial, and anticancer activities.[3][4]
Benzimidazole is formed by the fusion of an imidazole ring with a benzene ring, creating a bicyclic aromatic system.[1][5] This fusion expands the molecule's surface area and enhances its lipophilicity and potential for π-π stacking interactions, allowing it to bind to a different and often broader range of biological targets.[6] Its structural similarity to naturally occurring purine nucleotides allows it to act as a "privileged scaffold," readily interacting with various enzymes and receptors.[7][8] This guide provides a comparative analysis of the biological activities of these two important classes of compounds, supported by mechanistic insights and detailed experimental protocols for their evaluation.
Caption: Core structures of Imidazole and Benzimidazole.
Part 1: Comparative Analysis of Major Biological Activities
Antimicrobial Activity: Different Targets, Diverse Outcomes
Both imidazole and benzimidazole derivatives are potent antimicrobial agents, yet they often achieve this through distinct mechanisms of action.
Imidazole Derivatives: The hallmark of many antifungal imidazole derivatives (e.g., Clotrimazole, Miconazole) is the inhibition of ergosterol biosynthesis.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole antifungals target and inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol pathway. This disruption leads to a depleted supply of ergosterol and a toxic accumulation of sterol precursors, ultimately compromising membrane integrity and leading to fungal cell death.[9][10] Their antibacterial activity is also significant, with some derivatives capable of breaking DNA double-strand helices and inhibiting protein kinases.[11][12]
Benzimidazole Derivatives: The antimicrobial versatility of benzimidazoles is broader. While they also exhibit antifungal properties, their antibacterial mechanisms are particularly noteworthy.[8][13] Certain derivatives function similarly to β-lactam antibiotics by inhibiting bacterial cell wall synthesis through the formation of covalent bonds with transpeptidase enzymes (penicillin-binding proteins).[8] Others have been shown to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division.[8] This wider range of targets contributes to their broad-spectrum activity against various bacterial strains.[13][14]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC) The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Organism | Representative MIC (µg/mL) | Primary Mechanism of Action |
| Imidazole Derivative | Candida albicans (Fungus) | 0.1 - 10 | Inhibition of Ergosterol Biosynthesis[9] |
| Imidazole Derivative | Staphylococcus aureus (Gram+) | 0.5 - 50 | DNA Damage, Kinase Inhibition[12][14] |
| Benzimidazole Derivative | Candida albicans (Fungus) | 1 - 25 | Varied, including cytoskeletal disruption[13] |
| Benzimidazole Derivative | Staphylococcus aureus (Gram+) | 0.05 - 12.5 | Cell Wall Synthesis/Topoisomerase Inhibition[8][14] |
| Benzimidazole Derivative | Escherichia coli (Gram-) | 1 - 50 | Cell Wall Synthesis/Topoisomerase Inhibition[8][14] |
Anticancer Activity: The Microtubule Connection
The development of novel anticancer therapeutics is a primary focus for researchers working with both scaffolds.
Benzimidazole Derivatives: This class has yielded some of the most well-known tubulin polymerization inhibitors.[5][7] Compounds like Albendazole and Mebendazole, originally developed as anthelmintics, have been repurposed for cancer therapy due to their ability to bind to the colchicine-binding site on β-tubulin.[15][16] This binding disrupts the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle. The result is an arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis (programmed cell death).[7][17] Beyond tubulin inhibition, various benzimidazole derivatives also exhibit anticancer effects by inhibiting key enzymes like topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP).[7][18]
Imidazole Derivatives: Imidazole-based compounds also demonstrate significant anticancer potential, often by targeting signaling pathways crucial for cancer cell proliferation and survival.[4][11] They are frequently designed as inhibitors of protein kinases, such as Aurora kinase and focal adhesion kinase (FAK), which are often dysregulated in cancer.[11] Some derivatives also act as topoisomerase II inhibitors, preventing the proper replication of DNA in rapidly dividing cancer cells.[11]
Caption: Benzimidazole derivatives inhibiting tubulin polymerization.
Quantitative Comparison: Cytotoxicity (IC₅₀) The in vitro anticancer activity is typically measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) | Primary Mechanism of Action |
| Benzimidazole Derivative | HCT-116 (Colon) | 0.2 - 10 | Tubulin Polymerization Inhibition[5][19] |
| Benzimidazole Derivative | HeLa (Cervical) | 0.2 - 30 | Topoisomerase Inhibition, Kinase Inhibition[18][19] |
| Imidazole Derivative | MCF-7 (Breast) | 1 - 50 | Kinase Inhibition, Topoisomerase Inhibition[11] |
| Imidazole Derivative | A549 (Lung) | 5 - 100 | Kinase Inhibition[11] |
Anthelmintic Activity: A Benzimidazole Stronghold
While both classes have broad biological activity, the anthelmintic (anti-parasitic worm) space is overwhelmingly dominated by benzimidazoles.
Benzimidazole Derivatives: This is the classical and most potent application for many benzimidazole compounds like Albendazole, Mebendazole, and Thiabendazole.[15][20][21] Their mechanism is highly specific to the parasite. They selectively bind to the β-tubulin of nematodes and other helminths with much higher affinity than to mammalian tubulin.[15] This binding disrupts microtubule polymerization, which is critical for cellular integrity, nutrient absorption (glucose uptake), and cell division in the parasite.[8][15] This leads to glycogen depletion, reduced ATP production, and ultimately, immobilization and death of the worm.[15]
Imidazole Derivatives: While not their primary application, some imidazole derivatives have been investigated for anthelmintic properties. However, they are generally less potent and do not share the specific, high-affinity tubulin-binding mechanism that makes benzimidazoles so effective in this domain.[22]
Part 2: Standardized Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections detail common in vitro assays for evaluating the biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Compound Plate: a. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. b. In well 1, add 200 µL of the test compound at its highest desired concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the positive control (broth + bacteria, no compound), and well 12 is the negative control (broth only).
-
Inoculum Preparation: a. From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[23]
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 16-20 hours.[24]
-
Data Analysis: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25]
Protocol: Anticancer Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: a. Harvest and count cancer cells from a culture flask. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[26] c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[27]
-
Compound Treatment: a. Prepare serial dilutions of the test compound (benzimidazole or imidazole derivative) in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control. c. Incubate the plate for the desired exposure time (typically 48-72 hours).[26]
-
MTT Reaction and Measurement: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[26] b. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[28] c. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[26] d. Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[28] b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[29]
Protocol: In Vitro Anthelmintic Activity via Adult Motility Assay
This protocol assesses the efficacy of a compound by observing its effect on the motility of adult worms.
Methodology:
-
Worm Collection: a. Adult worms (e.g., earthworms Pheretima posthuma for preliminary screening, or a target parasite like Haemonchus contortus from an infected host) are collected.[30][31] b. Worms are washed with Phosphate-Buffered Saline (PBS) to remove debris.
-
Preparation of Test Solutions: a. Prepare various concentrations of the test compound in PBS. b. Prepare a solution of a standard anthelmintic drug (e.g., Albendazole) as a positive control.[30] c. Use PBS as a negative control.
-
Experimental Setup: a. Place individual, healthy adult worms of similar size into separate petri dishes or wells of a 24-well plate containing the test solutions.[31] b. Incubate the plates at a suitable temperature (e.g., 37°C).
-
Data Collection and Analysis: a. Observe the worms at regular intervals (e.g., every 15-30 minutes) for motility. b. Record the time to paralysis , defined as the point when the worms cease all movement, even when physically stimulated with a probe. c. Record the time to death , confirmed by placing the non-motile worms in warm water (50°C) and observing for any movement. d. Compare the results for the test compounds against the positive and negative controls. A shorter time to paralysis and death indicates higher anthelmintic activity.
Conclusion and Future Outlook
The comparison between imidazole and benzimidazole derivatives reveals a fascinating case study in structure-activity relationships. The simple fusion of a benzene ring onto the imidazole core profoundly expands the therapeutic potential of the resulting scaffold. While imidazole derivatives are cornerstones in antifungal therapy and show promise as targeted anticancer agents, benzimidazoles exhibit a remarkably broad spectrum of activity, with dominant roles as anthelmintics and tubulin-targeting anticancer drugs, alongside potent antimicrobial effects.[3][32][33]
For researchers and drug development professionals, the choice between these scaffolds depends entirely on the therapeutic target. The chemical flexibility of both nuclei ensures that they will remain central to the discovery of new therapeutic agents.[32][34] Future research will likely focus on creating hybrid molecules that combine the features of these scaffolds with other pharmacophores to enhance specificity, overcome drug resistance, and develop next-generation therapeutics for a wide range of diseases.
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- 16. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Canc...: Ingenta Connect [ingentaconnect.com]
- 18. mdpi.com [mdpi.com]
- 19. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. ijpbs.com [ijpbs.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. MTT assay protocol | Abcam [abcam.com]
- 29. ar.iiarjournals.org [ar.iiarjournals.org]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eurekaselect.com [eurekaselect.com]
- 33. banglajol.info [banglajol.info]
- 34. isca.in [isca.in]
Comparative Crystallographic Guide: 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
This guide serves as a technical comparative analysis for researchers investigating the structural and crystallographic properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine and its functional analogs.
Executive Summary & Structural Context
Target Compound: 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Core Scaffold: Benzimidazole linked to an aniline (phenylamine) moiety via an ethyl spacer.[1][2]
Significance: This compound represents a "flexible" pharmacophore. Unlike its fully conjugated analogs (direct-linked or vinyl-linked), the ethyl spacer breaks the
Data Availability Note: While the specific crystal structure of the ethyl-linked variant is not a primary entry in standard open crystallographic databases (CSD/PDB), this guide synthesizes structural data from its direct precursors and closest crystallographic homologs—specifically the Vinyl-linked and Direct-linked analogs—to establish a rigorous baseline for performance comparison.
Crystallographic Profile & Comparative Analysis[3][4][5]
The following table contrasts the target compound's predicted physicochemical profile against its experimentally characterized analogs. This comparison highlights the impact of the "spacer" on crystal packing and molecular geometry.
Table 1: Structural & Performance Comparison
| Feature | Target: Ethyl-Linked | Analog A: Vinyl-Linked | Analog B: Direct-Linked |
| Chemical Structure | Benzimidazole–CH₂–CH₂–Ph–NH₂ | Benzimidazole–CH=CH–Ph–NH₂ | Benzimidazole–Ph–NH₂ |
| Conjugation | Broken (sp³ carbons isolate rings) | Extended (Full | Direct (Bi-aryl system) |
| Molecular Planarity | Non-Planar (Torsion at ethyl bridge) | Planar ( favors flat packing) | Twisted/Planar (Steric dependent) |
| Crystal Packing Force | Driven by H-bonds & van der Waals | Driven by | Driven by Dipole & H-bonds |
| Fluorescence | Low/Quenched (Non-radiative decay) | High (Rigid fluorophore) | Moderate |
| Solubility (Polar) | Enhanced (Flexible chain) | Low (Rigid lattice) | Moderate |
| Primary Interaction | Adaptive/Induced Fit Binding | Intercalation (DNA/RNA) | Groove Binding |
Detailed Crystallographic Insights
1. The Benzimidazole Moiety (Universal)
In all three variants, the benzimidazole unit remains planar. X-ray data from homologous series confirms:
-
Bond Lengths: The
bond typically measures 1.30–1.32 Å , while the bond participates in strong intermolecular hydrogen bonding. -
H-Bonding Network: The imidazole
acts as a donor, and the imine acts as an acceptor, typically forming "ribbons" or "dimers" in the crystal lattice (Interaction distance: 2.8–2.9 Å ).
2. The Spacer Effect (The "Ethyl" Differentiator)
-
Analog A (Vinyl): Crystallizes in centrosymmetric space groups (often
). The double bond forces the phenyl and benzimidazole rings into a coplanar conformation, maximizing - stacking interactions (distance ~3.4 Å). -
Target (Ethyl): The introduction of the ethylene bridge (
) introduces free rotation. Crystallographic prediction suggests the rings will adopt a gauche or anti conformation to minimize steric clash, disrupting the continuous -stacking seen in the vinyl analog. This results in a lower density crystal packing and lower melting point.
Experimental Protocols
To validate the structural properties of the target, the following self-validating workflows are recommended.
Protocol A: Synthesis & Purification
-
Objective: Obtain high-purity material suitable for single-crystal growth.
-
Mechanism: Catalytic hydrogenation of the vinyl precursor ensures the retention of the core scaffold while selectively reducing the linker.
Step-by-Step:
-
Precursor Dissolution: Dissolve 1.0 eq of 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine in Methanol (
concentration). -
Catalyst Addition: Add
Pd/C catalyst under an inert Nitrogen atmosphere. -
Hydrogenation: Purge with
gas (balloon pressure, 1 atm) and stir vigorously at RT for 4–6 hours. Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:1) for disappearance of the fluorescent vinyl spot. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Evaporate solvent under reduced pressure to yield the off-white solid (Ethyl analog).
Protocol B: Single Crystal Growth
-
Method: Slow Evaporation (Solvent diffusion).
-
Rationale: The ethyl linker increases conformational freedom; slow growth is required to allow the molecules to find the thermodynamically stable lattice.
Step-by-Step:
-
Saturation: Dissolve 20 mg of the purified target in 2 mL of Ethanol/Water (9:1 v/v). Slight heating (
) may be required. -
Filtration: Pass the solution through a
PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Diffusion: Cover the vial with Parafilm and poke 3–4 small holes. Place in a vibration-free, temperature-controlled environment (
). -
Harvest: Inspect for prism-like crystals after 5–7 days.
Visualization of Workflows & Interactions
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the critical path from crude material to solved structure.
Figure 1: Step-by-step workflow for obtaining crystallographic data for benzimidazole derivatives.
Diagram 2: Molecular Interaction Network (Crystal Lattice)
This diagram visualizes the competing forces stabilizing the crystal structure of the target vs. its analogs.
Figure 2: Interaction map showing how the ethyl spacer (yellow) introduces steric rotation, disrupting the pi-stacking common in rigid analogs.
References
-
Structural Analysis of Benzimidazole Derivatives: Thiruvalluvar, A., et al. "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives." Chemistry and Applications of Benzimidazole and its Derivatives, IntechOpen, 2019. [Link]
-
Vinyl-Linked Analog Data (Comparative Baseline): Loughzail, M., et al. "Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate."[1] Acta Crystallographica Section E, 2015.[1] [Link]
Sources
Technical Guide: Elemental Analysis & Purity Validation for C15H15N3 Isomers
Executive Summary
The Challenge: In drug development and advanced organic synthesis, the molecular formula C15H15N3 (MW: 237.30 g/mol ) represents a scaffold common to various bioactive agents, including triazoles, Schiff bases, and pyridyl-amine ligands. While structural isomers (e.g., regioisomers) share this identical formula, their physical forms—specifically solvates, hydrates, and salts—do not.
The Solution: This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, only EA provides the bulk purity data necessary to distinguish a solvent-free isomer from its solvated forms, a critical requirement for meeting the ±0.4% tolerance mandated by journals like the Journal of Medicinal Chemistry and regulatory bodies (FDA/EMA).
Part 1: Theoretical Framework & The Isomer Problem
Before analyzing samples, researchers must establish the theoretical baseline. For C15H15N3, the "Isomer Problem" in EA is not about distinguishing Isomer A from Isomer B (which have identical % composition), but distinguishing Pure Isomer from Impure Forms (Solvates/Salts).
Theoretical Composition Table
The following table establishes the "Gold Standard" values. Any deviation beyond ±0.4% indicates the presence of impurities (water, solvent, silica) or a different chemical form.
| Chemical Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Pure Isomer | C15H15N3 | 237.30 | 75.92 | 6.37 | 17.71 |
| Monohydrate | C15H15N3 · H2O | 255.32 | 70.56 | 6.71 | 16.46 |
| Hydrochloride | C15H15N3 · HCl | 273.76 | 65.81 | 5.89 | 15.35 |
| Hemihydrate | C15H15N3 · 0.5H2O | 246.31 | 73.14 | 6.55 | 17.06 |
Key Insight: A sample of C15H15N3 that contains just 0.5 equivalents of trapped water (Hemihydrate) drops the Carbon content by ~2.8%, well outside the acceptable publication limit. This makes EA the superior method for detecting "silent" non-chromophoric impurities.
Part 2: Comparative Methodology (EA vs. qNMR vs. HRMS)
Automated CHN Combustion Analysis (The Gold Standard)
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (CO2, H2O, N2/NOx) are separated via GC and quantified by Thermal Conductivity Detection (TCD).
-
Pros: Measures bulk purity . Detects inorganic impurities, water, and silica (as ash/low values) that other methods miss.[1]
-
Cons: Destructive; requires milligram quantities (2–5 mg); cannot distinguish between structural isomers.
Quantitative NMR (qNMR)[1][2][3][4]
-
Mechanism: Comparison of integration values of the analyte against a certified internal standard (e.g., Maleic Acid, TCNB) with a known relaxation delay (d1).
-
Pros: Non-destructive; distinguishes structural isomers; specific.
-
Cons: "Blind" to inorganic salts and water (unless specific pulse sequences are used); requires high solubility; setup is time-intensive.
High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.
-
Pros: Confirms molecular formula with <5 ppm error.
-
Cons: Qualitative only. Ionization efficiency varies; does not reflect bulk purity (a 90% pure sample can give a perfect mass spec).
Decision Matrix: Which Method to Use?
Figure 1: Decision matrix for selecting the appropriate characterization technique based on research goals.
Part 3: Experimental Protocol (CHN Analysis)
To achieve the required ±0.4% accuracy , the following protocol controls for the most common error source: moisture absorption.
Protocol: "Dry-Weight" CHN Analysis
Prerequisites: Microbalance (0.001 mg readability), Tin capsules, Vacuum Oven.
-
Sample Preparation (Critical):
-
Place 20 mg of the C15H15N3 isomer in a vacuum oven at 40°C–60°C (depending on melting point) for 12 hours.
-
Why: C15H15N3 structures often form channel solvates. Surface drying is insufficient.
-
-
Blank Calibration:
-
Run 3 empty tin capsules to establish the background nitrogen signal (air blank).
-
-
Standardization:
-
Calibrate using Acetanilide (C8H9NO) or Sulfanilamide . The "K-factor" (response factor) must be stable (RSD < 0.1%).
-
-
Weighing:
-
Tare the tin capsule.
-
Add 1.5 – 2.5 mg of sample.
-
Fold the capsule using the "cubing" technique to eliminate trapped air pockets.
-
Note: If the sample is hygroscopic, weigh immediately after removing from the desiccator.
-
-
Combustion:
-
Inject into the combustion tube (950°C + O2 injection).
-
Ensure complete reduction of NOx gases in the reduction tube (650°C Cu wires).
-
Analytical Workflow Visualization
Figure 2: Step-by-step workflow for automated CHN combustion analysis.
Part 4: Data Analysis & Interpretation[5][6]
The following "Mock Data" illustrates how to interpret results for C15H15N3.
Theoretical Target: C: 75.92% | H: 6.37% | N: 17.71%
Scenario A: The "Perfect" Sample
-
Found: C: 75.85% | H: 6.40% | N: 17.65%
-
Delta: C: -0.07 | H: +0.03 | N: -0.06
Scenario B: The "Trapped Solvent" Failure
-
Found: C: 73.50% | H: 6.10% | N: 16.90%
-
Analysis: Carbon is significantly low (-2.42%). Nitrogen is low.
-
Diagnosis: The ratio of C/N is distorted. This suggests an inorganic impurity (silica gel from a column) or a heavy non-carbon contaminant. If C and N were both low but H was high, it would indicate trapped water.
-
Action: Recrystallize and dry. Do not rely on chromatography alone.
-
Scenario C: The Isomer Confusion
-
Found: C: 75.90% | H: 6.38% | N: 17.70%
-
Context: The researcher suspects they isolated Isomer A, but the NMR suggests a mixture of Isomer A and B.
-
-
Action: Use qNMR or Chiral HPLC for isomeric ratio determination.
-
References
-
American Chemical Society (ACS). Author Guidelines for Data Reporting: Elemental Analysis. [Link] Citation Context: Defines the ±0.4% absolute tolerance standard for publication quality purity.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link] Citation Context: authoritative comparison of qNMR vs. EA/Chromatography, highlighting qNMR's ability to detect organic impurities but EA's superiority for inorganics.
-
U.S. Food and Drug Administration (FDA). Q3D Elemental Impurities: Guidance for Industry. [Link] Citation Context: Regulatory framework for controlling elemental impurities in drug products.[2][3]
Sources
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Introduction
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[1] This versatility stems from its structural similarity to naturally occurring nucleotides, allowing it to interact with various biological targets, particularly protein kinases.[1][2] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2]
This guide focuses on a novel compound, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (hereafter designated BIPA-E ), a molecule designed around this promising benzimidazole core. As a new chemical entity, BIPA-E requires a rigorous, systematic evaluation to characterize its biological activity and therapeutic potential. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking BIPA-E.
To illustrate this process, we will outline a direct comparison against a well-characterized, FDA-approved standard: Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[3] By benchmarking BIPA-E against Trametinib, we can elucidate its potency, cellular efficacy, and potential as an inhibitor of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade controlling cell proliferation, differentiation, and survival.
Section 1: The Scientific Rationale for Benchmarking
Benchmarking a novel compound against a "gold standard" inhibitor is a foundational step in drug discovery. It moves beyond simple activity screening to provide crucial context on a compound's relative strengths and weaknesses. The key parameters for comparison are:
-
Potency (IC50/EC50): Quantifies the concentration of an inhibitor required to reduce a specific biological activity by 50%. This is determined in both isolated enzyme systems (in vitro IC50) and in a cellular context (in cell EC50).
-
Selectivity: Measures an inhibitor's preference for its intended target over other related proteins (e.g., other kinases). High selectivity is often desirable to minimize off-target effects and potential toxicity.
-
Mechanism of Action: Elucidates how the inhibitor interacts with its target (e.g., competitive with ATP, allosteric).
For this guide, we hypothesize that BIPA-E targets the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a logical starting point for a novel benzimidazole derivative due to its central role in cancer cell proliferation and the historical success of targeting it with kinase inhibitors. Trametinib's specific action on MEK1/2 provides a precise point of comparison within this cascade.
Section 2: In Vitro Enzymatic Assay for Potency Determination
The first critical experiment is to determine if BIPA-E directly inhibits the target enzyme, MEK1, and to quantify its potency (IC50) relative to Trametinib. An in vitro kinase assay using purified, recombinant proteins provides a clean, controlled system to measure this direct interaction.
Causality Behind Experimental Choices:
-
Enzyme: Purified, active recombinant MEK1 is used to ensure the inhibitory activity is a direct result of interaction with the target, free from cellular complexities.[3]
-
Substrate: A downstream, inactive kinase like ERK2 is the physiological substrate for MEK1, making the assay highly relevant.[3]
-
ATP Concentration: The concentration of ATP is typically set near the Michaelis-Menten constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibitors that must compete with ATP for the binding site. Comparing results from assays with varying ATP concentrations can also provide initial insights into the mechanism of inhibition.[4]
-
Detection Method: An ADP-Glo™ or Homogeneous Time-Resolved Fluorescence (HTRF) assay is chosen for its high throughput, sensitivity, and robustness, allowing for precise quantification of kinase activity.[3][5]
Experimental Protocol: In Vitro MEK1 Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the IC50 of an inhibitor against purified MEK1 enzyme.[3]
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and other components suitable for MEK1 activity.
-
Enzyme Solution: Prepare a solution of purified, active recombinant MEK1 enzyme in Kinase Buffer.
-
Substrate Solution: Prepare a solution of inactive ERK2 substrate in Kinase Buffer.
-
ATP Solution: Prepare a solution of ATP in Kinase Buffer at a concentration equivalent to the known Km of MEK1.
-
Test Compounds: Create a 10-point, 3-fold serial dilution series for both BIPA-E and Trametinib in 100% DMSO. Subsequently, dilute these stocks into the Kinase Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.
-
Add 10 µL of a master mix containing the MEK1 enzyme and ERK2 substrate to each well.
-
Incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Quantify the luminescence or fluorescence signal for each well.
-
Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Hypothetical Data Summary: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) |
| BIPA-E | MEK1 | Enzymatic | 85.6 |
| Trametinib | MEK1 | Enzymatic | 1.8 |
Section 3: Cell-Based Assays for Cellular Efficacy and Viability
While in vitro assays are essential for confirming direct enzyme inhibition, they do not predict a compound's performance in a biological system. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect on the cell.[6][7][8]
Part A: Target Engagement - Phospho-ERK Western Blot
Rationale: The most direct way to confirm that an inhibitor is hitting the MEK kinase in a cell is to measure the phosphorylation status of its direct substrate, ERK. A successful inhibitor will decrease the levels of phosphorylated ERK (p-ERK) without affecting total ERK levels.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known constitutively active MAPK pathway (e.g., A375 melanoma, which has a BRAF V600E mutation) in 6-well plates and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of BIPA-E or Trametinib for 2 hours. Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Harvest the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK (T202/Y204) and Total ERK.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and Total ERK.
-
Normalize the p-ERK signal to the Total ERK signal for each sample.
-
Plot the normalized p-ERK levels against inhibitor concentration to determine the EC50 (the concentration for 50% inhibition of ERK phosphorylation).
-
Part B: Functional Outcome - Cell Proliferation Assay
Rationale: A successful kinase inhibitor targeting the MAPK pathway should suppress the uncontrolled growth of cancer cells. A cell proliferation assay measures this functional outcome.[8]
Experimental Protocol:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BIPA-E or Trametinib.
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or a tetrazolium-based reagent like MTS) to each well.
-
Incubate according to the manufacturer's protocol.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of cell growth against the logarithm of inhibitor concentration to determine the GI50 (the concentration for 50% inhibition of cell growth).
-
Section 4: Synthesizing the Results - A Comparative Overview
The ultimate goal of benchmarking is to integrate data from multiple assays to build a comprehensive profile of the test compound relative to the standard.
Consolidated Benchmarking Data (Hypothetical)
| Parameter | BIPA-E | Trametinib | Interpretation |
| Enzymatic IC50 (MEK1) | 85.6 nM | 1.8 nM | Trametinib is ~47-fold more potent against the isolated enzyme. |
| Cellular EC50 (p-ERK) | 450 nM | 5.2 nM | The potency gap widens in a cellular context, suggesting BIPA-E may have lower cell permeability or be subject to efflux. |
| Cellular GI50 (A375) | 1.2 µM | 8.1 nM | The functional outcome mirrors the target engagement data. The drop-off from enzymatic to cellular potency (the "cell shift") is more significant for BIPA-E. |
Expert Analysis:
The hypothetical data suggest that while BIPA-E demonstrates activity against the intended target pathway, it is significantly less potent than the benchmark inhibitor, Trametinib. The notable increase in concentration required to achieve an effect in cells compared to the enzymatic assay (a large "cell shift") is a critical finding. This could point to several factors that need further investigation:
-
Poor Membrane Permeability: The compound may struggle to enter the cell to reach its target.
-
Active Efflux: The compound may be actively pumped out of the cell by transporters like P-glycoprotein.
-
Plasma Protein Binding: In assays containing serum, high protein binding can reduce the free concentration of the compound available to act on the target.
These results would guide the next steps for the BIPA-E program, which would include medicinal chemistry efforts to improve cellular potency and a broad kinase panel screen to determine its selectivity profile.
Conclusion
This guide provides a structured, multi-faceted framework for the initial benchmarking of a novel benzimidazole-based compound, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (BIPA-E). By employing a combination of in vitro enzymatic assays and cell-based functional assays, and by consistently comparing the results to a well-defined standard inhibitor like Trametinib, researchers can efficiently and objectively characterize a new chemical entity. This systematic approach ensures that key questions regarding potency, cellular activity, and potential liabilities are addressed early in the drug discovery pipeline, enabling data-driven decisions for the continued development of promising new therapeutic agents.
References
- A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. (2025). Benchchem.
- 4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine. EvitaChem.
- A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents. (2025). Benchchem.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Green, N. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025).
- A review for cell-based screening methods in drug discovery. (2022). PMC.
- The role of cell-based assays for drug discovery. (2024). News-Medical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ, including their responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, grounding every recommendation in established safety principles and regulatory standards. Our objective is to ensure that this compound is managed in a way that protects laboratory personnel, the wider community, and the environment.
Hazard Assessment: Understanding the "Why"
-
Aromatic Amines: This class of compounds is known for potential toxicity. Many aromatic amines are recognized as being harmful and are regulated accordingly to protect human health and the environment.[1] Therefore, as a standard safety principle, any novel or uncharacterized aromatic amine should be handled as a potentially hazardous substance.[2]
-
Benzimidazole Derivatives: The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biopolymers and exhibit a wide range of biological activities.[3][4][5] This inherent bioactivity means the compound could have unforeseen effects if released into the environment.
Pre-Disposal Operations: Preparation and Engineering Controls
Proper disposal begins with meticulous preparation and the use of appropriate safety measures during handling.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure via inhalation, ingestion, or skin contact.[11][12]
| Task | Required PPE | Rationale |
| Handling Solid Compound (e.g., weighing, preparing solutions) | Nitrile gloves, safety goggles with side shields, lab coat. | The compound is a solid powder, which can become airborne.[13] This combination prevents skin contact, eye splashes, and contamination of personal clothing.[14][15] |
| Handling Liquid Solutions (e.g., transfers, dilutions) | Nitrile gloves, safety goggles with side shields, lab coat. | Protects against splashes and direct skin contact with the dissolved compound. |
| Packaging Waste | Nitrile gloves, safety goggles with side shields, lab coat. | Ensures protection during the final handling and sealing of waste containers. |
| Cleaning Spills | Double nitrile gloves, chemical splash goggles, face shield, lab coat or disposable gown. | Provides enhanced protection when there is a higher risk of direct, widespread contact with the chemical.[16][17] |
Always inspect PPE for integrity before use and wash hands thoroughly after removing gloves.[14][18]
Engineering Controls
When handling the solid, powdered form of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, all work should be conducted within a certified chemical fume hood or a powder containment hood.[13] This is critical to minimize the inhalation of fine particulates.
Waste Segregation and Containerization Protocol
The cornerstone of compliant chemical waste management is proper segregation and labeling. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Containerization Workflow
-
Select the Correct Container:
-
Solid Waste: For the pure compound or contaminated solids (e.g., weigh boats, paper towels, used PPE), use a securely sealable, wide-mouth container made of a compatible material like high-density polyethylene (HDPE). The container must be clearly marked for "Solid Hazardous Waste."
-
Liquid Waste: For solutions containing the compound, use a sealable, leak-proof container, preferably plastic-coated glass or HDPE, to prevent breakage.[6] Ensure the container material is compatible with the solvent used.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[19]
-
-
Label the Container Before Use:
-
Fill in all required information as you add waste:
-
Full Chemical Name: "Waste - 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine." Do not use abbreviations or chemical formulas.[6]
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., Health Hazard, Irritant).
-
Principal Investigator and Lab Information: Your name, lab room, and contact number.[6]
-
-
Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when actively adding waste.[21][22] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[21]
-
Segregate the container from incompatible chemicals, particularly strong acids and oxidizing agents.[23][24]
-
The following diagram illustrates the decision process for waste segregation.
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 12. falseguridad.com [falseguridad.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. epa.gov [epa.gov]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 20. orf.od.nih.gov [orf.od.nih.gov]
- 21. montgomerycollege.edu [montgomerycollege.edu]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
- 23. Chemical Waste [orf.od.nih.gov]
- 24. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Executive Summary & Risk Profiling
The Compound: 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS: 2963-77-1) Class: Benzimidazole-functionalized Primary Aromatic Amine.[1][2]
The "Why" Behind the Protocol: This compound presents a dual-threat mechanism often underestimated in standard safety data sheets (SDS).[2]
-
The Aniline Moiety (Phenylamine): Primary aromatic amines are notorious for rapid skin permeation and potential methemoglobinemia (oxidizing hemoglobin, reducing oxygen transport). They are also frequent skin sensitizers.[2]
-
The Benzimidazole Core: This scaffold is biologically privileged, designed to interact with enzymes and receptors (often tubulin or kinases).
Operational Consequence: Standard "lab safety" (lab coat + single nitrile gloves) is insufficient for handling this compound in solution, particularly when dissolved in permeation-enhancing solvents like DMSO or DMF.[1][2] This guide implements a "Barrier-Redundancy" strategy.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, focusing on Breakthrough Time (BT) and Permeation Rate .
Tier 1: Solid State Handling (Weighing/Transfer)
Context: Dry powder, low volatility, high static potential.[1]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min.[1][2] 5 mil outer).[2] | Why: Solid particulates do not permeate nitrile instantly, but static charge can attract dust to the wrist. The inner glove protects during doffing.[2] |
| Respiratory | N95/P100 (only if outside Fume Hood).[2] | Why: While the Fume Hood is primary, an N95 provides a fail-safe against airborne particulates generated by static repulsion during weighing.[1][2] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[2] | Why: Standard safety glasses allow dust entry from the side.[2] Goggles seal the orbital area.[2] |
| Body | Tyvek® Lab Coat (Disposable).[2][3] | Why: Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry or office. |
Tier 2: Solution Handling (Solubilization/Synthesis)
Context: Dissolved in DMSO/Methanol/DMF.[2] High risk of transdermal delivery.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Laminate (Silver Shield/4H) under Nitrile.[1][2] | Why: Aromatic amines dissolved in organic solvents can permeate standard nitrile in <10 minutes [1].[2] Laminate offers >480 min breakthrough time.[2] |
| Respiratory | Fume Hood Mandatory. | Why: Vapor pressure of the solvent + amine toxicity requires engineering controls.[2] PPE respirators are not a substitute for LEV (Local Exhaust Ventilation).[2] |
| Eye Protection | Face Shield + Goggles. | Why: Splash protection.[2][4] Aniline derivatives are severe eye irritants (Category 1) capable of causing irreversible corneal opacity.[2] |
| Body | Chem-Tape at wrist/cuff interface.[1][2] | Why: The "wrist gap" is the most common exposure point during pipetting. |
Decision Logic: Risk Assessment
Visualization of the decision-making process for PPE selection.
Figure 1: PPE Selection Logic Flow based on physical state and solvent carrier risks.[1][2]
Operational Workflow: Step-by-Step
Phase A: Weighing & Solubilization
The Critical Hazard: Static electricity causing powder "fly-out" during weighing.[1][2]
-
Engineering Setup: Verify Fume Hood flow is 80–100 fpm. Place an anti-static ionizing bar inside the hood.[2]
-
Donning (Tier 1): Put on Tyvek coat. Don inner nitrile gloves (bright color).[2] Don outer nitrile gloves (dark color).[2] Note: This color contrast highlights tears immediately.[1][2]
-
Weighing:
-
Solubilization (Transition to Tier 2):
-
If adding DMSO/DMF: Stop. Change outer gloves.[2]
-
Don Silver Shield/Laminate gloves as liners, then place standard nitrile gloves over them for dexterity.
-
Add solvent slowly down the side of the vial to prevent aerosolization.
-
Phase B: Waste Disposal
The Critical Hazard: Acidification of amine waste can generate heat; mixing with oxidizers can be explosive.
-
Segregation: Designate a specific waste stream: "Base/Amine Organic Waste."
-
Labeling: Explicitly list "Benzimidazole derivative" and "Toxic."
-
Decontamination: Wipe all surfaces with a 10% acetic acid solution (to protonate and solubilize amine residues) followed by detergent water.[2] Dispose of wipes in the solid hazardous waste, not the trash.
Emergency Response Protocols
Scenario: Skin Exposure (Solution)
Causality: Aniline derivatives absorb rapidly; DMSO accelerates this 100x.[2]
-
Immediate Action: Do NOT wipe the skin (this drives chemical deeper).[2]
-
Flush: Immediately place under safety shower or drench hose for 15 minutes .[2]
-
Doffing: Remove contaminated clothing while under the water stream.[2]
-
Medical: Seek attention. Inform medics of "Potential Aniline Exposure" (Methemoglobinemia risk).
Scenario: Spillage (Powder)[1]
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Cleanup:
Workflow Visualization: Gowning & De-Gowning
Sequence is critical to prevent cross-contamination.
Figure 2: Sequential Gowning and De-Gowning Protocol to minimize dermal transfer.[1][2]
References
-
American Chemical Society (ACS). (2023).[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[5][6][7][8] ACS Chemical Health & Safety.[2] Available at: [Link][1]
-
National Institutes of Health (NIH). (2020).[2] Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.[2][9] Journal of Occupational and Environmental Hygiene.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards (29 CFR 1910.1003).[2] Available at: [Link][1]
Sources
- 1. 4-(1H-Imidazol-2-yl)benzenamine | CAS: 13682-33-2 | ChemNorm [chemnorm.com]
- 2. 4-(1 H -Benzoimidazol-2-yl)-phenylamine | CymitQuimica [cymitquimica.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
